molecular formula C7H9FO4 B1464302 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid CAS No. 1262415-48-4

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Cat. No.: B1464302
CAS No.: 1262415-48-4
M. Wt: 176.14 g/mol
InChI Key: FWTIOEBBWWWCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid (CAS 188897-46-3) is a fluorinated cyclopropane derivative with the molecular formula C7H10FNO4 and a molecular weight of 191.16 g/mol . This compound serves as a versatile and high-value chiral intermediate in advanced organic synthesis and pharmaceutical research. The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry, as it can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability, without dramatically increasing its molecular size . The fluorocyclopropane motif is a prominent structural unit found in modern drug discovery, making this ester-carboxylic acid a critical precursor for constructing more complex, bioactive molecules . Its specific structure, featuring both a carboxylic acid and an ethoxycarbonyl (urethane) group on a fluorinated cyclopropane ring, makes it a valuable scaffold for the synthesis of various pharmacologically active agents. Researchers can utilize this compound in the development of potential therapeutics, leveraging its chiral nature for applications in asymmetric synthesis and as a key intermediate for chiral catalysts . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTIOEBBWWWCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262415-48-4
Record name 2-(ethoxycarbonyl)-2-fluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Fluorinated Cyclopropanes in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. When this unique element is combined with the conformationally constrained cyclopropane ring, the resulting fluorinated cyclopropane scaffold emerges as a highly sought-after pharmacophore.[1][2] This structural motif can enhance metabolic stability, improve cell permeability, and fine-tune binding affinities, making it a valuable component in the development of novel therapeutics.[1] Notable examples of bioactive molecules containing fluorinated cyclopropanes include the antineoplastic drug Zosuquidar and the fluoroquinolone antibiotic Sitafloxacin.[1] This guide provides a comprehensive overview of the synthetic strategies for a key building block in this class: 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid.

Strategic Approaches to the Synthesis of this compound

The synthesis of this target molecule presents a unique set of challenges, primarily centered around the stereoselective construction of the trisubstituted cyclopropane ring bearing a fluorine atom. The methodologies outlined below represent some of the most effective and versatile approaches to address these challenges, leveraging principles of transition metal catalysis and strategic precursor synthesis.

Primary Synthetic Pathway: Transition Metal-Catalyzed Cyclopropanation

A robust and widely applicable method for the construction of the fluorinated cyclopropane core involves the transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to a suitable alkene precursor.[3] This approach offers a high degree of control over the reaction and can be adapted for stereoselective synthesis.

The logical workflow for this synthetic strategy is depicted below:

cluster_0 Synthesis of Vinyl Fluoride Precursor cluster_1 Cyclopropanation and Final Product Formation start Starting Material (e.g., Substituted Benzaldehyde) wittig Wittig Reaction start->wittig bromofluorination Bromofluorination wittig->bromofluorination elimination Elimination of HBr bromofluorination->elimination vinyl_fluoride Vinyl Fluoride Intermediate elimination->vinyl_fluoride cyclopropanation [2+1] Cycloaddition (e.g., with Ethyl Diazoacetate) vinyl_fluoride->cyclopropanation diester Fluorinated Cyclopropane Diester cyclopropanation->diester hydrolysis Selective Hydrolysis diester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound, based on established methodologies.

Part 1: Synthesis of the Vinyl Fluoride Precursor

The synthesis of the key vinyl fluoride intermediate is a critical first step. This protocol is adapted from methodologies described for the preparation of similar fluorinated alkenes.[3]

Protocol 1: Synthesis of a Representative Vinyl Fluoride

StepProcedureReagents & ConditionsPurpose
1Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0 °C. Stir for 1 hour, then add the starting benzaldehyde derivative. Allow the reaction to warm to room temperature and stir overnight.Methyltriphenylphosphonium bromide, n-butyllithium, anhydrous THF, substituted benzaldehyde.Formation of the corresponding styrene derivative.
2Bromofluorination: Dissolve the styrene derivative in dichloromethane and cool to 0 °C. Add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) portion-wise. Stir at 0 °C for 2 hours.N-bromosuccinimide (NBS), triethylamine trihydrofluoride (Et3N·3HF), dichloromethane.Addition of bromine and fluorine across the double bond.
3Elimination: To the crude bromofluorinated product, add a solution of potassium tert-butoxide in tert-butanol at room temperature. Stir for 4-6 hours.Potassium tert-butoxide, tert-butanol.Elimination of HBr to form the vinyl fluoride.
4Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.Water, diethyl ether, brine, anhydrous sodium sulfate.Isolation of the pure vinyl fluoride intermediate.
Part 2: Cyclopropanation and Saponification

With the vinyl fluoride in hand, the next crucial step is the diastereoselective cyclopropanation, followed by selective hydrolysis to yield the target carboxylic acid.

Protocol 2: Synthesis and Hydrolysis of the Fluorinated Cyclopropane

StepProcedureReagents & ConditionsPurpose
1Cyclopropanation: To a solution of the vinyl fluoride in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst (e.g., copper(II) acetylacetonate, Cu(acac)2). Add ethyl diazoacetate dropwise at room temperature and then reflux for 12-24 hours.[3]Vinyl fluoride, ethyl diazoacetate, Cu(acac)2, dichloromethane.Formation of the 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylate diester.
2Purification of Diester: Cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate and purify the crude diester by column chromatography.Celite, silica gel, appropriate solvent system.Isolation of the diastereomeric mixture of the cyclopropane diester.
3Selective Saponification: Dissolve the purified diester in a mixture of ethanol and water. Add one equivalent of potassium hydroxide and stir at room temperature for 24-48 hours, monitoring the reaction by TLC.Purified diester, potassium hydroxide, ethanol, water.Selective hydrolysis of one of the ester groups to the carboxylic acid.
4Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.Dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate.Isolation and purification of the final product, this compound.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.

The Role of the Transition Metal Catalyst in Cyclopropanation

The use of a transition metal catalyst, such as a copper or rhodium complex, is essential for the controlled decomposition of ethyl diazoacetate to form a metal-carbene intermediate. This electrophilic carbene then reacts with the electron-rich double bond of the vinyl fluoride in a concerted [2+1] cycloaddition. The choice of catalyst and ligands can significantly influence the diastereoselectivity and enantioselectivity of the reaction.[4][5] For instance, chiral rhodium catalysts have been shown to be highly effective in asymmetric cyclopropanation reactions.[5]

cluster_0 Catalytic Cycle of Cyclopropanation catalyst Transition Metal Catalyst (e.g., Cu(I)) carbene Metal-Carbene Intermediate catalyst->carbene + Diazo diazo Ethyl Diazoacetate cyclopropane Fluorinated Cyclopropane Diester carbene->cyclopropane + Alkene alkene Vinyl Fluoride product_release Product Release & Catalyst Regeneration cyclopropane->product_release product_release->catalyst

Caption: Simplified catalytic cycle for transition metal-catalyzed cyclopropanation.

Control of Stereochemistry

The relative stereochemistry of the final product is determined during the cyclopropanation step. The approach of the metal-carbene to the vinyl fluoride can occur from two different faces, leading to the formation of diastereomers. The steric and electronic properties of the substituents on both the alkene and the carbene, as well as the nature of the catalyst, will dictate the preferred transition state and thus the diastereomeric ratio of the product. For certain applications, separation of the diastereomers may be necessary, or the development of a highly diastereoselective or enantioselective catalytic system is required.[6][7]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound, based on literature precedents for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction StepStarting MaterialProductTypical Yield (%)Diastereomeric Ratio (trans:cis)
Wittig ReactionSubstituted BenzaldehydeStyrene Derivative85-95%N/A
BromofluorinationStyrene DerivativeBromofluoroalkane70-85%N/A
EliminationBromofluoroalkaneVinyl Fluoride60-80%N/A
CyclopropanationVinyl FluorideCyclopropane Diester50-70%~3:2 to >99:1[1][3]
SaponificationCyclopropane DiesterCarboxylic Acid80-95%N/A

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal for medicinal and synthetic chemists. The transition metal-catalyzed cyclopropanation of a vinyl fluoride precursor stands out as a reliable and versatile strategy. Further advancements in this field will likely focus on the development of more efficient and highly stereoselective catalytic systems, including biocatalytic approaches that have shown great promise in the synthesis of fluorinated cyclopropanes.[1] The availability of robust synthetic routes to this valuable building block will undoubtedly accelerate the discovery and development of novel fluorinated therapeutics.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Deriv
  • Novel Entry to Fluorin
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.
  • Synthesis and Applications of Fluorocyclopropanes.
  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry.
  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.
  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.

Sources

A Technical Guide to the Diastereoselective Synthesis of Ethyl 2-Fluoro-1-carboxycyclopropanecarboxylate: A Valuable Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and highly diastereoselective method for the synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto a cyclopropane scaffold offers a unique combination of conformational rigidity and modulated electronic properties, making this motif highly valuable for the design of novel therapeutics. This document will detail a field-proven synthetic approach, elucidate the mechanistic underpinnings of the observed diastereoselectivity, provide comprehensive experimental protocols, and discuss the critical aspects of purification and characterization.

Introduction: The Significance of Fluorinated Cyclopropanes in Drug Discovery

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational constraint and metabolic stability to drug candidates. When combined with the unique properties of fluorine—the most electronegative element—the resulting fluorinated cyclopropanes become powerful tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity, all of which are critical parameters in drug design.[1][2]

Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate, with its vicinal ester and carboxylic acid functionalities alongside the fluorine substituent, represents a versatile chiral building block for the synthesis of more complex and biologically active compounds. The stereochemical arrangement of these functional groups is paramount, as different diastereomers can exhibit vastly different biological activities. Therefore, the development of highly diastereoselective synthetic routes is of utmost importance.

Strategic Approach: The Michael-Initiated Ring Closure (MIRC) Reaction

Several methods exist for the synthesis of fluorinated cyclopropanes, including the addition of carbenes to fluoroalkenes and the use of fluorinated carbenes. However, for the specific target molecule, a Michael-Initiated Ring Closure (MIRC) reaction presents a particularly elegant and efficient strategy.[3] This approach involves the conjugate addition of a nucleophile to an electron-deficient fluoroalkene, followed by an intramolecular cyclization to form the cyclopropane ring.

The key advantages of the MIRC approach for this synthesis are:

  • High Diastereoselectivity: The stereochemistry of the final product is often well-controlled during the cyclization step.

  • Convergent Synthesis: Two key fragments are brought together in a single, often one-pot, operation.

  • Operational Simplicity: The reaction can often be carried out under mild conditions without the need for highly specialized reagents or equipment.

This guide will focus on the diastereoselective MIRC reaction between a malonate derivative and an activated fluoroacrylate.

Mechanistic Insights: The Origin of Diastereoselectivity

The diastereoselectivity in the MIRC synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate is primarily established during the intramolecular nucleophilic substitution (cyclization) step. The reaction proceeds through the following key stages:

  • Deprotonation: A base deprotonates the diethyl malonate to form a stabilized enolate.

  • Michael Addition: The malonate enolate undergoes a conjugate addition to ethyl 2-fluoroacrylate. This addition can, in principle, lead to a mixture of stereoisomers of the open-chain intermediate.

  • Intramolecular Cyclization: The newly formed enolate in the intermediate then undergoes an intramolecular SN2' or SN2-type displacement of a leaving group (in this case, the fluorine atom is part of the final product, so a precursor with a suitable leaving group on the carbon that will bear the fluorine is often used, or the fluorine itself can influence the stereochemical outcome of the cyclization of a bromofluoroacetate derivative). The transition state of this ring-closing step determines the final diastereoselectivity.

The relative orientation of the substituents on the developing cyclopropane ring is dictated by minimizing steric interactions and maximizing favorable orbital overlap in the transition state. The presence of the fluorine atom significantly influences the electronic character and steric demands of the transition state, often leading to a high preference for one diastereomer.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the diastereoselective synthesis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, a close precursor to the target molecule. Subsequent selective hydrolysis of one ester group would yield the desired ethyl 2-fluoro-1-carboxycyclopropanecarboxylate.

Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

This procedure is adapted from the general principles of MIRC reactions for the synthesis of monofluorinated cyclopropanes.[3]

Reaction Scheme:

MIRC_synthesis cluster_reactants Reactants cluster_products Products Diethyl_malonate Diethyl malonate Product Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Diethyl_malonate->Product Ethyl_2-bromo-2-fluoroacetate Ethyl 2-bromo-2-fluoroacetate Ethyl_2-bromo-2-fluoroacetate->Product Base Base (e.g., NaH, K2CO3) Base->Product Salt Salt (e.g., NaBr)

A schematic of the MIRC reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Diethyl malonate105-53-3160.171.60 g10 mmol
Ethyl 2-bromo-2-fluoroacetate671-23-8185.001.85 g10 mmol
Sodium hydride (60% dispersion in oil)7646-69-724.000.44 g11 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous NH4Cl solution12125-02-953.4950 mL-
Diethyl ether60-29-774.12100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.375 g-

Procedure:

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g, 11 mmol, 1.1 equiv) as a 60% dispersion in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then add anhydrous THF (30 mL) to the flask.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.60 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Michael Acceptor Addition: To the resulting solution of the sodium salt of diethyl malonate, add a solution of ethyl 2-bromo-2-fluoroacetate (1.85 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise at 0 °C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane:ethyl acetate, e.g., from 95:5 to 80:20) to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a colorless oil.

Selective Hydrolysis to Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate

The selective hydrolysis of one ester group in the presence of another can be challenging. The trans-ester to the fluorine atom is often more susceptible to hydrolysis due to stereoelectronic effects. This phenomenon, known as the trans-fluorine effect, can be exploited for selective saponification.[4]

Reaction Scheme:

Hydrolysis cluster_reactants Reactants cluster_products Products Diester Diethyl 2-fluorocyclopropane-1,1-dicarboxylate Product Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate Diester->Product Base 1 eq. KOH or NaOH Base->Product Solvent EtOH/H2O Solvent->Product Byproduct Ethanol

A schematic of the selective hydrolysis.

Procedure:

  • Setup: Dissolve the purified diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1 equiv) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Saponification: Cool the solution to 0 °C and add a solution of potassium hydroxide (1.0 equiv) in water dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor carefully by TLC or HPLC to maximize the formation of the mono-acid and minimize the formation of the di-acid.

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target compound. Further purification may be achieved by recrystallization or chromatography.

Characterization and Diastereomeric Analysis

The characterization of the final product and the determination of the diastereomeric ratio (d.r.) are crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The protons on the cyclopropane ring will exhibit characteristic shifts and coupling constants. The coupling between the fluorine atom and the vicinal protons (3JHF) will be diagnostic.

    • 19F NMR: A single resonance (or a doublet of doublets depending on the proton couplings) is expected. The chemical shift will be indicative of the fluorine's environment.

    • 13C NMR: The carbons of the cyclopropane ring will show characteristic shifts, and the carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant (1JCF).

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent technique for separating and quantifying the diastereomers. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., hexane/isopropanol) will be required.

Expected Data for the trans and cis Isomers:

The relative stereochemistry of the major and minor diastereomers can be assigned based on NOE (Nuclear Overhauser Effect) experiments in 1H NMR and by comparing the observed coupling constants with literature values for similar fluorinated cyclopropanes.

Conclusion and Future Outlook

The Michael-Initiated Ring Closure reaction provides a highly effective and diastereoselective route to ethyl 2-fluoro-1-carboxycyclopropanecarboxylate. The methodology is robust, scalable, and utilizes readily available starting materials. The resulting fluorinated cyclopropane is a valuable building block for the synthesis of complex molecules with potential applications in drug discovery. Further optimization of the reaction conditions and the development of enantioselective variants of this transformation will continue to be an active area of research, paving the way for the discovery of new and improved therapeutic agents.

References

  • Couty, F., & David, O. (2013). A straightforward and highly diastereoselective access to functionalized monofluorinated cyclopropanes via a Michael initiated ring closure reaction. Organic Letters, 15(21), 5598–5601. [Link]

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Novikov, R. A., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry, 63(19), 11096–11103. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. The guide is intended for researchers, scientists, and professionals in drug development who are working with fluorinated cyclopropane moieties. This document elucidates the structural complexities of the target molecule, predicts its NMR spectral features, and outlines the experimental and analytical workflows required for its definitive characterization. The principles discussed herein are broadly applicable to the structural elucidation of similarly complex small molecules.

Introduction: The Structural Challenge

This compound is a fascinating molecule for NMR analysis due to the confluence of several structural features that influence its spectral properties. The rigid cyclopropane ring, the presence of a stereocenter, and the highly electronegative fluorine atom create a complex electronic environment, leading to non-trivial chemical shifts and coupling constants. A thorough understanding of these spectral features is paramount for confirming the molecule's synthesis and for any further studies on its chemical and biological properties.

The key structural elements influencing the NMR spectra include:

  • A Chiral Center: The C1 carbon, bonded to the carboxylic acid group, is a stereocenter. This renders the molecule chiral.

  • Diastereotopicity: The presence of a stereocenter makes the two protons on the C3 methylene group of the cyclopropane ring diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings.

  • Fluorine Substitution: The fluorine atom at C2 dramatically influences the chemical shifts of nearby protons and carbons due to its strong electron-withdrawing nature. Furthermore, the spin-active ¹⁹F nucleus (I=1/2) will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

  • Functional Groups: The carboxylic acid and ethoxycarbonyl groups have distinct and predictable NMR signatures that will be influenced by the overall electronic structure of the molecule.

This guide will systematically deconstruct these influences to provide a robust framework for interpreting the NMR spectra of this and related compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit several key features. The expected chemical shifts and multiplicities are detailed in Table 1 and discussed below.

Cyclopropane Ring Protons (H1, H3a, H3b)
  • H1 (Methine Proton): This proton, attached to the same carbon as the carboxylic acid, is expected to appear as a doublet of doublets of doublets (ddd). It will couple to the two diastereotopic protons on C3 (H3a and H3b) and will also exhibit a longer-range coupling to the fluorine atom. The chemical shift is anticipated to be in the range of 2.0-2.5 ppm.

  • H3a and H3b (Diastereotopic Methylene Protons): These protons will have distinct chemical shifts, typically in the 1.5-2.0 ppm region.[1][2] Each will appear as a complex multiplet due to geminal coupling to each other, and vicinal coupling to H1. Additionally, they will exhibit three-bond couplings to the fluorine atom. The magnitudes of the cis and trans H-F coupling constants are expected to differ.

Ethoxycarbonyl Group Protons (-OCH₂CH₃)
  • Methylene Protons (-OCH₂-): These protons will likely appear as a quartet in the range of 4.1-4.4 ppm due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃): These protons will appear as a triplet around 1.2-1.4 ppm, coupled to the methylene protons.

Carboxylic Acid Proton (-COOH)

The carboxylic acid proton is expected to be a broad singlet, appearing far downfield, typically between 10-13 ppm.[3] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0br s-
-OCH₂ CH₃4.1 - 4.4q³JHH ≈ 7 Hz
H12.0 - 2.5ddd³JHH(cis), ³JHH(trans), ³JHF
H3a/H3b1.5 - 2.0m²JHH, ³JHH(cis/trans), ³JHF
-OCH₂CH₃ 1.2 - 1.4t³JHH ≈ 7 Hz

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the fluorine atom inducing significant C-F couplings.

Carbonyl Carbons
  • Carboxylic Acid Carbonyl (-COOH): This carbon will appear in the downfield region, typically between 170-180 ppm.[3][4]

  • Ester Carbonyl (-COO-): The ester carbonyl carbon is expected to be slightly more shielded than the carboxylic acid carbonyl, appearing in the 165-175 ppm range.[4]

Cyclopropane Ring Carbons
  • C1: This carbon, bonded to the carboxylic acid, will be influenced by the electronegativity of the oxygen atoms and will likely appear in the 30-40 ppm range. It will also exhibit a two-bond coupling to the fluorine atom.

  • C2: This carbon is directly attached to the fluorine atom and will therefore show a large one-bond C-F coupling constant (¹JCF), typically in the range of 150-250 Hz. Its chemical shift will be significantly downfield, likely in the 80-90 ppm range.

  • C3: This methylene carbon of the cyclopropane ring is expected to be in the 15-25 ppm range and will show a two-bond C-F coupling.

Ethoxycarbonyl Group Carbons
  • Methylene Carbon (-OCH₂-): This carbon will be found around 60-65 ppm.

  • Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing around 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C OOH170 - 180Small (³JCF)
C OOEt165 - 175²JCF
C280 - 90¹JCF ≈ 150-250
-OC H₂CH₃60 - 65-
C130 - 40²JCF
C315 - 25²JCF
-OCH₂C H₃14 - 16-

Experimental Protocols for Spectral Acquisition and Analysis

To empirically validate the predicted NMR data, a systematic experimental approach is required.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Experiments

The following suite of NMR experiments is recommended for a comprehensive structural elucidation:

  • ¹H NMR: A standard one-dimensional proton NMR experiment to determine chemical shifts and proton-proton coupling constants.

  • ¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment to identify the chemical shifts of all unique carbon atoms.

  • ¹⁹F NMR: A one-dimensional fluorine NMR experiment to observe the fluorine signal and any F-F couplings if impurities are present.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment to establish proton-proton connectivities within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment to identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment to probe long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the acquired NMR data to arrive at a definitive structural assignment.

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, JHH) Assign_Fragments Assign Spin Systems & Functional Groups H1_NMR->Assign_Fragments C13_NMR ¹³C{¹H} NMR (Chemical Shifts) C13_NMR->Assign_Fragments F19_NMR ¹⁹F NMR F19_NMR->Assign_Fragments HSQC HSQC (Direct C-H Correlations) COSY COSY (H-H Correlations) HSQC->COSY HMBC HMBC (Long-Range C-H Correlations) Assemble_Structure Assemble Molecular Structure HMBC->Assemble_Structure COSY->HMBC Assign_Fragments->HSQC Correlate Final_Assignment Final Structure & Spectral Assignment Assemble_Structure->Final_Assignment

Caption: Workflow for NMR data analysis and structural elucidation.

The Role of Advanced 2D NMR in Structural Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.

  • HSQC: This experiment will definitively link the proton signals of the cyclopropane ring (H1, H3a, H3b) to their corresponding carbon signals (C1, C3). Similarly, it will correlate the ethoxy protons with their respective carbons.

  • HMBC: The HMBC spectrum is critical for establishing the connectivity across quaternary centers and heteroatoms. Key expected correlations include:

    • H1 to the carboxylic and ester carbonyl carbons.

    • H3a/H3b to C1, C2, and the carboxylic carbonyl carbon.

    • The methylene protons of the ethoxy group to the ester carbonyl carbon and the methyl carbon.

The following diagram illustrates the key predicted HMBC correlations.

Caption: Key predicted HMBC correlations for structural assembly.

Conclusion

The NMR spectroscopic analysis of this compound presents a valuable case study in the power of modern NMR techniques for the characterization of complex organic molecules. By leveraging a combination of 1D and 2D NMR experiments, and with a solid understanding of the structural factors influencing chemical shifts and coupling constants, a complete and unambiguous assignment of the molecule's ¹H and ¹³C spectra can be achieved. The predictive framework and experimental workflows detailed in this guide provide a robust methodology for scientists and researchers engaged in the synthesis and analysis of novel fluorinated compounds.

References

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. [Link]

  • Williamson, K. L., & Mosher, H. S. (1966). Nuclear Magnetic Resonance Spectra of Fluorine-Containing Cyclopropanes. Journal of the American Chemical Society, 88(18), 4242–4247. [Link]

Sources

A Technical Guide to the Biological Activity of Fluorinated Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated cyclopropane carboxylic acids into molecular scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth technical analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of this unique chemical class. We will explore the profound influence of the fluorinated cyclopropyl moiety on critical drug-like properties, including metabolic stability, target affinity, and cellular permeability. Through detailed case studies, particularly focusing on enzyme inhibition, and comprehensive experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of these powerful building blocks.

Introduction: The Strategic Imperative of Fluorinated Cyclopropanes

In the quest for novel therapeutic agents with enhanced efficacy and safety profiles, medicinal chemists continually seek structural motifs that can confer advantageous physicochemical properties. The cyclopropane ring, as the smallest cycloalkane, offers a rigid, conformationally constrained scaffold that can effectively mimic unsaturated systems or lock a molecule into a bioactive conformation.[1][2] This conformational rigidity can lead to significant gains in binding affinity and selectivity for a biological target.[1]

The introduction of fluorine, the most electronegative element, further amplifies the utility of the cyclopropane ring. Strategic fluorination can:

  • Enhance Metabolic Stability: The strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] This can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.

  • Modulate Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the proximal carboxylic acid group. This alteration in acidity can be critical for optimizing interactions with target proteins, such as forming stronger salt bridges with basic residues in an active site.[4]

  • Influence Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing ligand affinity.[5]

  • Tune Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex and context-dependent, but it provides a powerful tool for fine-tuning a molecule's ability to cross biological membranes.[6]

The combination of a cyclopropane ring and fluorine atoms creates a pharmacophore with unique spatial and electronic properties, making fluorinated cyclopropane carboxylic acids highly sought-after building blocks in drug discovery.[7][8][9]

Mechanism-Driven Biological Activity: Case Studies

The biological activities of fluorinated cyclopropane carboxylic acids are diverse, spanning applications from antibacterials to central nervous system (CNS) agents.

Antibacterial Agents: Quinolone Derivatives

A compelling example of this scaffold's utility is in the development of novel quinolone antibacterials. A series of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones were synthesized and showed potent activity against Gram-positive pathogens, including resistant strains like MRSA and VRE.[10] One compound from this series, DQ-113, demonstrated antibacterial potency at least four times greater than ciprofloxacin and moxifloxacin against representative Gram-positive bacteria and exhibited favorable toxicological and pharmacokinetic profiles.[10] The fluorinated cyclopropyl group at the N-1 position is crucial for this enhanced activity, likely by optimizing interactions with the DNA gyrase enzyme.

CNS Agents: Serotonin Receptor Agonists

In the realm of CNS drug discovery, fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 2C (5-HT2C) receptor agonists for potential use as anti-obesity drugs.[3] High selectivity for the 5-HT2C receptor over the 5-HT2B subtype is critical to avoid potential cardiac valvulopathy.[3] The incorporation of fluorine into the cyclopropane ring was explored to block potential metabolic sites, increase lipophilicity for better brain penetration, and alter the compound's conformation to enhance potency and selectivity.[3] This strategic fluorination led to the identification of potent and highly selective 5-HT2C agonists with no detectable 5-HT2B agonism.[3]

Enzyme Inhibitors: Regulators of Ethylene Biosynthesis

In agrochemical research, cyclopropane carboxylic acid derivatives are known inhibitors of ethylene biosynthesis in plants, a key process in fruit ripening and spoilage.[11] 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene.[11] Fluorinated analogs of cyclopropane carboxylic acids have been designed as inhibitors of ACC oxidase (ACO), the final enzyme in the ethylene biosynthesis pathway, to serve as plant growth regulators.[11]

Synthetic Strategies and Stereochemical Control

The synthesis of fluorinated cyclopropane carboxylic acids presents unique challenges, particularly in controlling the stereochemistry of the substituents on the three-membered ring. The relative orientation (cis/trans) of the fluorine atom, the carboxylic acid, and other substituents can have a profound impact on biological activity.

Key synthetic approaches include:

  • Cyclopropanation of Fluorinated Alkenes: This is a common strategy, often employing carbene or carbenoid reagents. Biocatalytic methods using engineered enzymes are emerging as powerful tools for achieving high diastereo- and enantioselectivity.[8]

  • Palladium-Catalyzed C–H Arylation: Desymmetrization of α-fluoroalkyl cyclopropane carboxylic acids via enantioselective β-C–H arylation has been developed, providing access to chiral scaffolds with all-carbon quaternary stereocenters.[12]

  • Samarium-Promoted Cyclopropanation: A direct and stereospecific synthesis of cyclopropanecarboxylic acids can be achieved from unmasked α,β-unsaturated carboxylic acids using samarium and iodoform, eliminating the need for protection-deprotection steps.[13]

The choice of synthetic route is critical and must be guided by the desired stereochemical outcome. A generalized workflow for the synthesis and evaluation of these compounds is presented below.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Design of Target Molecule (Stereochemistry Defined) B Select Synthetic Route (e.g., Cyclopropanation, C-H Activation) A->B C Execute Synthesis B->C D Purification & Separation of Stereoisomers (e.g., Chiral HPLC) C->D E Structural Characterization (NMR, MS, X-ray) D->E F In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) E->F Submit Pure Compound for Testing G Determine Potency (IC50 / EC50) F->G H Cell-Based Assays (Permeability, Cytotoxicity) G->H I In Vivo Studies (Pharmacokinetics, Efficacy) H->I I->A SAR Feedback Loop for Next Generation Design

Caption: Generalized workflow for the synthesis and biological evaluation of fluorinated cyclopropane carboxylic acids.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, self-validating and robust experimental protocols are essential.

In Vitro Enzyme Inhibition Assay (A Self-Validating Protocol)

This protocol provides a framework for assessing the inhibitory activity of fluorinated cyclopropane carboxylic acids against a target enzyme, such as O-acetylserine sulfhydrylase, which is involved in bacterial cysteine biosynthesis.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant target enzyme

  • Substrate (e.g., O-acetylserine)

  • Detection reagent (e.g., DTNB for detecting free thiols)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.

  • Assay Plate Setup:

    • Add 2 µL of the compound dilutions to the appropriate wells of a 96-well plate.

    • For positive controls (no inhibition), add 2 µL of DMSO.

    • For negative controls (background), add 2 µL of DMSO.

  • Enzyme Addition: Add 100 µL of assay buffer containing the target enzyme at a pre-determined optimal concentration to all wells except the negative controls. Add 100 µL of assay buffer without enzyme to the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of assay buffer containing the substrate and detection reagent to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)).

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Z'-factor: The quality of the assay is confirmed by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Substrate Concentration: The assay should be run at a substrate concentration equal to or below its Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the fluorinated cyclopropane carboxylic acid scaffold allows for the elucidation of key structure-activity relationships.

Impact of Fluorine Position and Stereochemistry

The precise placement and stereochemistry of fluorine atoms on the cyclopropane ring are critical determinants of biological activity. Quantum-chemical studies have shown that the stability and polarity of the ring are highly dependent on the number and orientation of fluorine substituents.[2][15][16] For instance, geminal (1,1-difluoro) substitution often provides the greatest stability.[2][15] The cis or trans relationship between the fluorine and the carboxylic acid group dictates the molecule's overall dipole moment and its ability to interact with the target protein.

Table 1: Illustrative SAR Data for a Hypothetical Enzyme Inhibitor

CompoundFluorine PositionStereochemistry (relative to COOH)IC50 (nM)Rationale for Activity Change
1a None-1500Baseline activity of the non-fluorinated parent compound.
1b C2trans50trans-Fluorine may engage in a key hydrogen bond with an active site residue, enhancing affinity.
1c C2cis800cis-Fluorine may introduce steric clash or an unfavorable electrostatic interaction, reducing affinity.
1d C2, C2Geminal25Geminal difluoro group enhances metabolic stability and may optimally position the molecule in the active site.

This data is illustrative and serves to demonstrate SAR principles.

Conclusion and Future Outlook

Fluorinated cyclopropane carboxylic acids are privileged scaffolds that offer a powerful combination of conformational rigidity and tunable electronic properties.[7] Their successful application in diverse areas, from antibacterial agents to CNS drugs, underscores their value in modern drug discovery.[3][10] Advances in synthetic methodologies, particularly in stereocontrolled synthesis, are continually expanding the accessible chemical space for these building blocks.[8][12] Future research will likely focus on exploring more complex fluorination patterns, such as all-cis-1,2,3-trifluorocyclopropanes, which create facially polarized motifs with unique properties.[17] As our understanding of the intricate interplay between fluorine substitution, stereochemistry, and biological activity deepens, fluorinated cyclopropane carboxylic acids will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics and agrochemicals.

References

  • Inagaki, H., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005-1015. [Link]

  • Yali, Z., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 12(15), 2846–2857. [Link]

  • Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Synfacts. [Link]

  • Wang, H., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. CoLab. [Link]

  • Pons, A. (2015). Fluorinated cyclopropanes : a new scaffold for the conception of peptidomimetics. Université de Rouen. [Link]

  • Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33). [Link]

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. The Journal of Organic Chemistry, 87(4), 1894–1900. [Link]

  • Tenza, K., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(58), 8063-8066. [Link]

  • Tenza, K., et al. (2018). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. [Link]

  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Tenza, K., et al. (2016). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 52(80), 11953-11955. [Link]

  • Belev, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. arXiv. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21). [Link]

  • Pomerantz, M., & Szafraniec, L. L. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Molecules, 16(9), 7949–7963. [Link]

  • ResearchGate. (n.d.). Some biologically active natural compounds. Download Scientific Diagram. [Link]

  • Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

  • Mikaelyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Patent Publication Number 20190389831. (n.d.). Method for producing fluorine-containing cyclopropane carboxylic acid compound. Patexia. [Link]

Sources

The Strategic Incorporation of Fluorine into Cyclopropane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergistic Advantage of Fluorine and Cyclopropane in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic introduction of specific structural motifs can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among these, the fluorinated cyclopropane moiety has emerged as a particularly compelling pharmacophore.[1][2][3] This guide provides an in-depth technical exploration of the discovery and synthesis of novel fluorinated cyclopropane derivatives, intended for researchers, medicinal chemists, and professionals in drug development.

The unique appeal of fluorinated cyclopropanes stems from the synergistic combination of two powerful medicinal chemistry tools: the cyclopropane ring and the fluorine atom. The cyclopropane ring, as a small, strained carbocycle, imparts conformational rigidity, which can favorably orient substituents for optimal interaction with biological targets.[1] It is a well-established bioisostere for moieties like gem-dimethyl groups or phenyl rings.[4] The incorporation of fluorine, the most electronegative element, introduces a host of beneficial properties. The carbon-fluorine bond is exceptionally strong and stable, often enhancing metabolic stability.[5] Furthermore, fluorine's small van der Waals radius allows it to replace hydrogen with minimal steric perturbation, while its electronic effects can significantly modulate pKa, lipophilicity, and binding interactions.[6][7] Consequently, the fusion of these two motifs offers a powerful strategy for fine-tuning the properties of drug candidates.[1][8][9]

This guide will delve into the core synthetic strategies for accessing these valuable building blocks, with a focus on stereocontrol, and will explore their application as bioisosteres in drug design.

Core Synthetic Strategies for the Construction of Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes presents unique challenges due to the electronic properties of fluorine.[10] Several key strategies have been developed, each with its own advantages and limitations. The primary approaches can be broadly categorized into carbene-based methods and nucleophilic/radical ring-closure reactions.

Carbene and Carbenoid-Mediated Cyclopropanations

The [2+1] cycloaddition of a carbene or carbenoid to an alkene is one of the most direct and widely employed methods for constructing cyclopropane rings.[8] In the context of fluorinated derivatives, this can be approached in two ways: the addition of a non-fluorinated carbene to a fluoroalkene or the addition of a fluorinated carbene to a non-fluorinated alkene.

This strategy involves the reaction of a carbene, often generated from a diazo compound, with a pre-synthesized fluoroalkene. The stereochemical outcome of the reaction is largely dependent on the stereochemistry of the starting alkene.

A significant advancement in this area is the use of biocatalysis to achieve high stereoselectivity. Engineered myoglobin-based catalysts have been shown to cyclopropanate a broad range of gem-difluoroalkenes with diazoacetonitrile, affording gem-difluorinated cyclopropanes with excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.).[1][2] This biocatalytic approach overcomes some of the limitations of traditional chemocatalytic methods.[1]

Experimental Protocol: Biocatalytic Synthesis of a gem-Difluorinated Cyclopropane [1]

  • Catalyst Preparation: An engineered myoglobin variant is expressed and purified according to standard biochemical protocols.

  • Reaction Setup: In a nitrogen-filled glovebox, the myoglobin catalyst is dissolved in a buffered solution (e.g., potassium phosphate buffer, pH 8.0).

  • Substrate Addition: The gem-difluoroalkene substrate is added, followed by the addition of sodium dithionite to ensure the heme cofactor is in the reduced state.

  • Initiation: The reaction is initiated by the slow addition of a solution of diazoacetonitrile in an appropriate solvent (e.g., DMSO) via a syringe pump over several hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorinated cyclopropane.

An alternative and often more convergent approach is the addition of a fluorinated carbene to a readily available alkene. Difluorocarbene (:CF2) is a common intermediate in this process.

Historically, difluorocarbene was generated from halodifluoromethanes under basic conditions, though this method often resulted in low yields.[11] More modern and reliable methods for generating difluorocarbene include the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) or the use of organosilicon reagents like trimethyl(trifluoromethyl)silane (TMSCF3, the Ruppert-Prakash reagent).[11][12] The latter has gained significant traction for its milder reaction conditions and broader functional group tolerance.[12]

For the synthesis of monofluorinated cyclopropanes, zinc carbenoids derived from dihalofluoroacetates have proven effective. For instance, the combination of ethyl dibromofluoroacetate with zinc and lithium chloride generates a highly reactive organozinc reagent capable of cyclopropanating a wide range of Michael acceptors in a single step.[13]

Diagram: General Approaches to Fluorinated Cyclopropanes via Carbenes

G cluster_0 Addition to Fluoroalkenes cluster_1 Addition of Fluorocarbenes Fluoroalkene Fluoroalkene FCyclopropane1 Fluorinated Cyclopropane Fluoroalkene->FCyclopropane1 [2+1] Cycloaddition Diazo Diazo Compound Catalyst Catalyst (e.g., Rhodium, Myoglobin) Diazo->Catalyst Carbene Generation Catalyst->FCyclopropane1 [2+1] Cycloaddition Alkene Alkene FCyclopropane2 Fluorinated Cyclopropane Alkene->FCyclopropane2 [2+1] Cycloaddition FCarbenePrecursor Fluorocarbene Precursor (e.g., TMSCF3, ClCF2COONa) FCarbene :CFx FCarbenePrecursor->FCarbene Generation FCarbene->FCyclopropane2 [2+1] Cycloaddition

Caption: Carbene-based strategies for fluorinated cyclopropane synthesis.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective synthesis of highly functionalized cyclopropanes. This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.[10]

For the synthesis of fluorinated cyclopropanes, this typically involves a fluorinated nucleophile. For example, the Reformatsky enolate derived from ethyl dibromofluoroacetate can add to α,β-unsaturated esters, initiating a cascade that leads to the formation of monofluorinated cyclopropanes.[10][13] While this method can be highly efficient, controlling the diastereoselectivity can be challenging.[10]

Diagram: Michael-Initiated Ring Closure (MIRC) for Monofluorocyclopropanes

MIRC Start Fluorinated Nucleophile (e.g., from EtO2C-CFBr2 + Zn) Intermediate Enolate Intermediate Start->Intermediate Michael Addition Acceptor Michael Acceptor (α,β-Unsaturated Ester) Acceptor->Intermediate Product Monofluorinated Cyclopropane Intermediate->Product Intramolecular SN2 Cyclization

Caption: MIRC pathway for fluorinated cyclopropane synthesis.

Stereoselective Synthesis: The Quest for Chiral Fluorinated Cyclopropanes

As with most pharmacologically active molecules, the stereochemistry of fluorinated cyclopropanes is of paramount importance. Enantiomerically pure compounds are often required for biological evaluation, necessitating the development of highly stereoselective synthetic methods.

Transition Metal Catalysis

Dirhodium(II) complexes are highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. For the synthesis of trifluoromethyl-substituted cyclopropanes, adamantylglycine-derived dirhodium complexes, such as Rh2(R-PTAD)4, have been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, achieving high diastereoselectivity (>94%) and excellent enantioselectivity (88-98% ee).[14] The choice of the chiral ligand on the rhodium catalyst is crucial for inducing asymmetry.

Table 1: Enantioselective Rhodium-Catalyzed Cyclopropanation for Trifluoromethyl-Substituted Cyclopropanes [14]

Alkene SubstrateCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)Yield (%)
StyreneRh2(R-PTAD)4>94:69685
4-MethylstyreneRh2(R-PTAD)4>94:69788
4-ChlorostyreneRh2(R-PTAD)4>94:69582
Vinyl acetateRh2(R-PTAD)4>94:68875
Biocatalysis

As mentioned previously, biocatalysis has emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes.[1][8] Engineered enzymes, particularly those based on myoglobin, can provide access to transformations not readily achieved by traditional chemical catalysts.[1] These biocatalysts operate under mild conditions and can exhibit exquisite control over both diastereoselectivity and enantioselectivity.[8] The scalability of these biocatalytic processes has also been demonstrated, with gram-scale synthesis of key intermediates being achievable.[1]

Fluorinated Cyclopropanes as Bioisosteres in Drug Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for lead optimization.[5] It involves substituting a chemical moiety with another that retains the intended biological activity while improving other properties.[4] The fluorinated cyclopropane motif is an increasingly utilized bioisostere.

The rigid cyclopropane scaffold can lock in a specific conformation, which can be advantageous for binding to a receptor. The addition of fluorine can then be used to fine-tune electronic properties and block sites of metabolism.[15] For example, incorporating a fluorine atom into the cyclopropane ring of 2-phenylcyclopropylmethylamines, which are serotonin 2C (5-HT2C) receptor agonists, can modulate potency and selectivity, potentially leading to improved drug candidates for central nervous system disorders.[15] In one case study, the monofluoro analog of the drug cabozantinib, which contains a cyclopropane ring, displayed an improved in vitro profile compared to the parent non-fluorinated compound.[16][17]

Diagram: Bioisosteric Replacement Strategy

Bioisostere Lead Lead Compound (with e.g., gem-dimethyl) Replacement Bioisosteric Replacement Lead->Replacement Optimization Lead Optimization Goals: - Improve Potency - Enhance Metabolic Stability - Modulate Lipophilicity - Reduce Off-Target Effects Optimization->Replacement NewCandidate New Drug Candidate (with Fluorinated Cyclopropane) Replacement->NewCandidate

Caption: The role of fluorinated cyclopropanes in bioisosterism.

Reactivity and Further Functionalization

Fluorinated cyclopropanes are not only valuable as final products but also as versatile synthetic intermediates. The presence of the strained ring and the electron-withdrawing fluorine atoms confers unique reactivity.[11] gem-Difluorocyclopropanes, in particular, have been extensively studied as synthons for the preparation of monofluoroalkenes through transition metal-catalyzed ring-opening reactions.[18][19][20] This allows for the introduction of a fluoroallylic motif into more complex molecules.

Conclusion

The discovery and synthesis of novel fluorinated cyclopropane derivatives represent a vibrant and impactful area of research at the intersection of synthetic organic chemistry and medicinal chemistry. The unique combination of conformational rigidity and potent electronic modulation offered by this structural motif provides a powerful tool for the design of next-generation therapeutics. Advances in stereoselective synthesis, particularly through the use of both transition metal catalysis and biocatalysis, have made a diverse array of chiral fluorinated cyclopropanes accessible. As our understanding of the subtle interplay between structure and function continues to grow, the strategic application of fluorinated cyclopropanes is poised to play an increasingly important role in the development of safer and more effective medicines.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 2024 , 63(33), e202406779. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Europe PMC. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 2007 , 9(14), 2625–2628. [Link]

  • Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 154–185. [Link]

  • Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 2021 , 54(15), 3044–3059. [Link]

  • Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 2012 , 18(47), 14904–14917. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 2024 , 20, 1076–1087. [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 2024 . [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 2020 , 11(10), 1983–1989. [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. [Link]

  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry. [Link]

  • Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 2020 , 63(8), 4134–4148. [Link]

  • Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 2018 , 54(61), 8491–8494. [Link]

  • Fluorine containing cyclopropanes: Synthesis of aryl substituted all-cis 1,2,3-trifluorocylopropanes, a facially polar motif. ResearchGate. [Link]

  • One-Step Synthesis of Highly Functionalized Monofluorinated Cyclopropanes from Electron-Deficient Alkenes. Organic Letters, 2011 , 13(16), 4284–4287. [Link]

  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

  • Synthesis of monofluoromethylcyclopropanes from alkenes without using freons: Novel synthesis of chlorofluoromethyl phenyl sulfide and its application in cyclopropanation. Tokyo University of Science. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Radio- and fluorinated-bioisosteres: expanding achiral 2D and 3D motifs into chiral 3D chemical space. ResearchGate. [Link]

  • Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv. [Link]

  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Fluorinated cyclopropanes, in particular, are highly sought-after motifs that combine the conformational rigidity of a cyclopropyl ring with the unique electronic properties of the carbon-fluorine bond to enhance pharmacokinetic profiles and metabolic stability.[1][2] This guide provides a comprehensive technical overview of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, a bifunctional building block poised for significant utility in drug discovery and development. Although a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, its synthesis and properties can be confidently projected from established chemical precedent. This document will detail plausible synthetic routes, predict key physicochemical properties based on analogous structures, and explore its potential applications as a valuable pharmacophore for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The cyclopropane ring, as the smallest cycloalkane, offers a rigid, three-dimensional structure that is invaluable for locking in specific conformations of bioactive molecules.[3] When a fluorine atom is introduced onto this scaffold, the resulting fluorinated cyclopropane gains a suite of desirable properties. The highly polar C-F bond can alter the molecule's overall polarity, influence its binding to biological targets, and block sites of metabolic degradation.[4][5] These modifications can lead to improved drug-like characteristics, including enhanced cell permeability and bioavailability.[1]

The subject of this guide, this compound, is a particularly interesting building block as it presents two distinct functional handles: an ester and a carboxylic acid. This differential reactivity allows for selective chemical modifications, enabling its directional incorporation into more complex molecular architectures. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the ester) further enhances its potential for forming specific interactions with protein targets.[6]

Proposed Synthesis and Mechanistic Rationale

While a specific, documented synthesis for this compound is not available, a robust and logical synthetic strategy can be devised based on well-established methodologies for creating substituted fluorocyclopropanes. A plausible approach involves the stereoselective cyclopropanation of a fluorinated alkene followed by selective deprotection.

Overall Synthetic Workflow

The proposed synthesis begins with the preparation of a suitable fluoro-acrylate precursor, which then undergoes a diastereoselective cyclopropanation reaction. The final step involves the selective hydrolysis of one of the ester groups to yield the target carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Selective Hydrolysis A Ethyl 2-fluoroacrylate D Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate A->D + B, C B Diazoacetate Reagent (e.g., Ethyl Diazoacetate) C Transition Metal Catalyst (e.g., Rh₂(OAc)₄) F 2-Ethoxycarbonyl-2-fluorocyclopropane- 1-carboxylic acid (Target) D->F + E E Enzymatic or Base-mediated Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • Reactor Setup: To a dry, inert-atmosphere (Argon or Nitrogen) reaction vessel equipped with a magnetic stirrer, add a solution of ethyl 2-fluoroacrylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of a transition metal catalyst, such as Rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%). The choice of catalyst is critical for controlling the stereoselectivity of the cyclopropanation.[5]

  • Diazo Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions. The reaction is typically exothermic and may require cooling to maintain a constant temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Step 2: Selective Hydrolysis to this compound

  • Rationale for Selectivity: The selective hydrolysis of one of two sterically similar ester groups is challenging. An enzymatic approach using a lipase is often the method of choice for achieving high selectivity in such cases. Alternatively, a carefully controlled saponification with one equivalent of a base like sodium hydroxide could be attempted, though this may lead to a mixture of products.

  • Enzymatic Hydrolysis: Suspend the diethyl 2-fluorocyclopropane-1,1-dicarboxylate in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add a lipase enzyme (e.g., from Candida antarctica).

  • Reaction Control: Vigorously stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress, for instance by HPLC, to maximize the formation of the mono-acid product while minimizing the formation of the diacid.

  • Workup and Isolation: Once the desired conversion is reached, acidify the aqueous solution to a pH of ~2 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Physicochemical Properties (Predicted)

The physicochemical properties of the title compound can be predicted by analyzing the contributions of its constituent parts: the cyclopropane ring, the fluorine atom, the carboxylic acid, and the ethyl ester.

PropertyPredicted Value/RangeRationale and Supporting Evidence
Molecular Weight ~176.14 g/mol Calculated from the molecular formula C₇H₉FO₄.
pKa 3.5 - 4.5The fluorine atom is strongly electron-withdrawing, which will increase the acidity of the carboxylic acid compared to a non-fluorinated analogue. Fluorinated carboxylic acids generally exhibit lower pKa values.[6]
LogP 0.5 - 1.5The introduction of fluorine typically increases lipophilicity.[1] However, the presence of the carboxylic acid will significantly increase hydrophilicity. The final LogP will be a balance of these effects.
Polarity HighThe C-F bond is highly polar, and the carboxylic acid and ester groups are also polar. Quantum-chemical studies on fluorinated cyclopropanes confirm their increased polarity.[4][7]
Metabolic Stability EnhancedThe C-F bond is exceptionally strong and resistant to metabolic cleavage. The cyclopropane ring itself is also a metabolically stable scaffold.[5][8]

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

Role as a Bioisostere and Pharmacophore

This molecule can serve as a bioisostere for other chemical groups in known drugs to fine-tune their pharmacological properties. The rigid cyclopropane backbone can act as a conformationally restricted analogue of a larger, more flexible chain, potentially increasing binding affinity and selectivity for a target protein.

Improving Pharmacokinetic Properties

The introduction of fluorinated motifs is a well-established strategy for enhancing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The metabolic stability conferred by the fluorocyclopropane moiety can lead to a longer half-life and improved oral bioavailability.[1]

Logical Integration into a Bioactive Molecule

The dual functionality of the molecule allows for its straightforward incorporation into larger structures via standard peptide coupling or esterification reactions. For example, the carboxylic acid can be coupled with an amine in a target molecule, while the ester can be hydrolyzed and coupled to another moiety or left as is to modulate solubility and cell permeability.

G cluster_0 Core Scaffold cluster_1 Building Block cluster_2 Coupling & Final Drug Candidate A Bioactive Core (e.g., Amine-containing) C Amide Bond Formation (e.g., EDC, HOBt) A->C B 2-Ethoxycarbonyl-2-fluoro- cyclopropane-1-carboxylic acid B->C D Final Drug Candidate with Fluorocyclopropane Moiety C->D

Figure 2: Conceptual workflow for incorporating the title compound into a drug candidate.

Conclusion

This compound represents a promising and versatile building block for contemporary drug discovery. While direct synthetic and property data are sparse, a robust understanding of its chemistry can be inferred from the extensive literature on fluorinated cyclopropanes. Its unique combination of a rigid, metabolically stable core with tunable functional groups provides medicinal chemists with a powerful tool to address challenges in drug design, such as improving potency, selectivity, and pharmacokinetic profiles. The continued exploration and application of such novel fluorinated scaffolds will undoubtedly contribute to the development of the next generation of therapeutic agents.

References

  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. Available from: [Link]

  • Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes. Available from: [Link]

  • ResearchGate. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. Available from: [Link]

  • Preprints.org. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025-08-29). Available from: [Link]

  • PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available from: [Link]

  • PubMed Central. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025-08-29). Available from: [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • CoLab. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. (2020-09-01).
  • Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025-08-29). Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

stability and reactivity of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Introduction: The Strategic Value of a Fluorinated Cyclopropane Scaffold

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the fluorinated cyclopropane unit has emerged as a highly valuable scaffold. The cyclopropane ring, as the smallest cycloalkane, imparts conformational rigidity and a unique three-dimensional topology, often serving as a bioisostere for larger or more flexible groups.[1] Concurrently, the introduction of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.[2]

This guide focuses on a specific, synthetically versatile building block: This compound . This molecule combines the structural features of a strained cyclopropane ring with the distinct electronic properties of a fluorine atom and the orthogonal reactivity of two different carbonyl functionalities—an ester and a carboxylic acid. Understanding the inherent stability and diverse reactivity of this compound is crucial for its effective application in the synthesis of complex pharmaceutical agents and advanced materials. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of its core chemical characteristics, grounded in established chemical principles and field-proven insights.

Molecular Architecture and Physicochemical Profile

The unique reactivity of this compound is a direct consequence of its molecular structure. The molecule possesses several key features that dictate its chemical behavior:

  • Strained Carbocyclic Core: The 60° C-C-C bond angles of the cyclopropane ring result in significant ring strain, making it susceptible to ring-opening reactions under specific conditions.

  • Geminal Fluoro-Ester Substitution: The fluorine atom and the ethoxycarbonyl group are attached to the same carbon (C2). The strong inductive effect of the fluorine atom influences the electron density of the entire ring and the reactivity of the adjacent ester. Quantum-chemical studies have shown that the polar C-F bond can destabilize the cyclopropane ring.[1][3]

  • Orthogonal Carboxylic Functionalities: The presence of both a carboxylic acid and an ethyl ester allows for selective chemical transformations at either site, provided appropriate reaction conditions are chosen.

These features give rise to a specific set of physicochemical properties that are critical for its handling and application.

Table 1: Physicochemical Properties of this compound (Stereoisomer Dependent)

Property Value Source
Molecular Formula C₇H₉FO₄ -
Molecular Weight 176.14 g/mol Calculated
pKa (Carboxylic Acid) ~4.0 - 4.5 (Estimated) General Chemical Principles
LogP ~0.5 (Estimated) General Chemical Principles

| Hazard Codes | May cause respiratory irritation, skin irritation, and serious eye irritation. |[4][5] |

Note: Exact values for pKa and LogP may vary depending on the specific stereoisomer and experimental conditions.

Spectroscopic Signature

The structural features of the molecule can be confirmed using standard spectroscopic techniques. The expected data provides a baseline for reaction monitoring and product characterization.

Table 2: Expected Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency
IR Spectroscopy C=O stretch (Carboxylic Acid) 1700-1725 cm⁻¹
C=O stretch (Ester) 1735-1750 cm⁻¹[6][7][8]
O-H stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)[7]
C-F stretch 1000-1400 cm⁻¹
¹H NMR -COOH 10-13 ppm (singlet, broad)
-OCH₂CH₃ ~4.2 ppm (quartet)
Cyclopropane Protons 1.0-2.5 ppm (complex multiplets)
-OCH₂CH₃ ~1.3 ppm (triplet)
¹³C NMR C=O (Carboxylic Acid) 170-180 ppm
C=O (Ester) 165-175 ppm
C-F (doublet due to J-coupling) 80-95 ppm
-OCH₂CH₃ ~62 ppm
Cyclopropane Carbons 15-35 ppm

| | -OCH₂CH₃ | ~14 ppm |

Note: Chemical shifts are approximate and depend on the solvent and specific stereoisomer. Protons on the carbon adjacent to the carbonyl group are typically deshielded and appear near 2 δ.[7][8]

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Degradation can occur via several pathways, primarily influenced by temperature and pH.

Thermal Stability

Halogenated cyclopropanes are known to undergo thermal decomposition, typically at elevated temperatures (170–250°C).[9][10] Decomposition can proceed through two primary mechanisms:

  • Rearrangement: Isomerization to an open-chain olefin.

  • Carbene Elimination: Expulsion of a carbene species (e.g., difluorocarbene from perfluorinated systems).[9][10]

For the title compound, significant decomposition is not expected under standard laboratory conditions (e.g., reflux in common solvents like THF, DCM, or Toluene). However, prolonged heating at high temperatures (>150°C) or under harsh conditions (e.g., flash vacuum pyrolysis) could initiate decarboxylation of the carboxylic acid or ring-opening.

Recommendation: Store the compound in a cool, dry, and dark environment. For long-term storage, refrigeration under an inert atmosphere (N₂ or Ar) is advised to prevent potential degradation.

Chemical Stability: The Influence of pH

The molecule's stability is highly dependent on the pH of the medium due to the presence of the hydrolyzable ester and acidic carboxyl group.

  • Acidic Conditions (pH < 4): The primary reaction under acidic conditions is the hydrolysis of the ethyl ester to the corresponding 2-fluoro-cyclopropane-1,2-dicarboxylic acid.[11][12] This reaction is typically catalyzed by strong acids (e.g., HCl, H₂SO₄) and driven by the presence of excess water. The cyclopropane ring and the C-F bond are generally stable under these conditions.

  • Neutral Conditions (pH ~ 7): The compound is reasonably stable in neutral aqueous solutions for short periods. However, slow hydrolysis of the ester can occur over time.

  • Basic Conditions (pH > 8): Under basic conditions, two main reactions are expected:

    • Deprotonation: The carboxylic acid will be rapidly and quantitatively deprotonated to form the corresponding carboxylate salt.

    • Saponification: The ethyl ester will undergo base-catalyzed hydrolysis (saponification) to yield the dicarboxylate salt.[11][12] This process is generally faster than acid-catalyzed hydrolysis. Harsh basic conditions could potentially promote elimination reactions involving the fluorine atom, although this is less common for fluoroalkanes compared to their chloro or bromo analogs.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound lies in the selective manipulation of its functional groups.

Diagram 1: Key reactive sites of the title molecule.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most versatile handle for derivatization. Standard transformations allow for the introduction of a wide range of functionalities.

  • Amide Bond Formation: This is one of the most common and important reactions in drug discovery. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) to form the corresponding amides. This reaction is typically high-yielding and tolerant of the ester and fluoro-cyclopropane motifs.

  • Esterification: The carboxylic acid can be converted to a different ester (e.g., methyl, t-butyl) via Fischer esterification (refluxing in the corresponding alcohol with an acid catalyst) or by reaction with an alkyl halide under basic conditions. Note that transesterification of the existing ethyl ester is a potential side reaction under these conditions.

  • Reduction: Selective reduction of the carboxylic acid in the presence of the ester is challenging. Strong reducing agents like LiAlH₄ or BH₃•THF will typically reduce both carbonyl groups to the corresponding diol.

  • Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acid chloride. This intermediate can then be reacted with a variety of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions than direct coupling.

Reactions at the Ethoxycarbonyl Group

While the carboxylic acid is often the primary site of reaction, the ester can also be targeted.

  • Hydrolysis: As detailed in the stability section, the ester can be hydrolyzed to the dicarboxylic acid under either acidic or basic conditions.[11][13]

  • Reduction: As mentioned, strong hydrides like LiAlH₄ will reduce the ester to a primary alcohol.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents will lead to the formation of a tertiary alcohol. However, the acidic proton of the carboxylic acid must first be protected or quenched with excess reagent. This reaction can sometimes be accompanied by ring-opening, especially with reactive organometallics.

Reactions Involving the Cyclopropane Ring

The inherent strain of the cyclopropane ring enables unique transformations that are not accessible with acyclic or larger ring systems.

  • Ring-Opening Reactions: The electron-withdrawing nature of the substituents can facilitate nucleophilic or electrophilic ring-opening.[14] For instance, treatment with strong Lewis acids may coordinate to a carbonyl oxygen, polarizing the ring and making it susceptible to attack by a nucleophile. Radical-mediated ring-opening is also a known pathway for cyclopropane derivatives.[15]

  • C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds. Palladium-catalyzed enantioselective β-C–H arylation has been successfully demonstrated on α-fluoroalkyl cyclopropane carboxylic acids, providing a powerful method for introducing aryl groups onto the ring.[2]

  • Electrochemical Carboxylation: Recent research has shown that α-fluoroalkyl cyclopropanes can undergo electrochemical carboxylation with CO₂, leading to defluorination and ring-opening to form valuable fluorinated pentenoic acids.[16] This highlights a novel mode of reactivity under reductive conditions.

Experimental Protocol: Amide Coupling

To illustrate the practical application of this building block, a representative protocol for amide bond formation is provided. This self-validating system includes steps for reaction, workup, and purification, reflecting standard laboratory practice.

Objective: To synthesize N-benzyl-2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxamide.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of nitrogen, add this compound (1.0 equiv) and dissolve in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylamine (1.05 equiv) followed by DIPEA (2.5 equiv) to the stirred solution.

  • Activation: In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford the pure amide product.

Diagram 2: Experimental workflow for amide coupling.

Conclusion

This compound is a potent synthetic building block whose value is derived from the interplay of its strained ring system, fluoro-substituent, and orthogonal carbonyl groups. Its stability is well-defined, with predictable susceptibility to hydrolysis under acidic or basic conditions. The true power of this molecule lies in its versatile reactivity, allowing for selective transformations at the carboxylic acid or ester functionalities, as well as unique ring-opening and C-H functionalization reactions. For the medicinal chemist and process scientist, a thorough understanding of these properties is the key to unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773. [Link][9][10]

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link][1][3]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. OSU Chemistry Department Website. [Link][6]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Notes. [Link][13]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link][7]

  • PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][4]

  • Le, C., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central (PMC) - NIH. [Link][2]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 664-668. [Link][14]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link][11]

  • Zhang, J., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link][15]

  • WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives. WJEC Educational Resources. [Link][12]

  • Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link][8]

  • Liu, Y., et al. (2025). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. ResearchGate. [Link][16]

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][5]

Sources

Methodological & Application

The Strategic Application of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged scaffolds available to the medicinal chemist, fluorinated cyclopropanes have garnered significant attention for their ability to impart favorable conformational constraints and modulate key physicochemical properties. This technical guide delves into the applications of a particularly valuable building block: 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid . We will explore its role as a bioisosteric element and a conformational linchpin, providing detailed application notes and robust protocols for its synthesis and incorporation into lead compounds.

The Power of Fluorinated Cyclopropanes: A Trifecta of Advantageous Properties

The strategic incorporation of a fluorinated cyclopropane moiety, such as that in this compound, offers a triad of benefits in drug design:

  • Metabolic Stability: The inherent strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Conformational Rigidity: The cyclopropane ring is a rigid scaffold that can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a biological target.[1][2]

  • Modulation of Physicochemical Properties: The introduction of fluorine, a highly electronegative atom, can significantly alter a molecule's pKa, lipophilicity (logP), and dipole moment, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Application Note 1: Bioisosteric Replacement for Enhanced Drug-Like Properties

Bioisosterism, the replacement of a functional group with another that retains or enhances biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of lead optimization.[4][5][6][7] this compound serves as a versatile bioisostere for several common structural motifs.

Case Study: A Hypothetical Kinase Inhibitor

Consider a lead kinase inhibitor containing a gem-dimethylcyclopropyl group adjacent to a carboxylic acid. While exhibiting good potency, the compound suffers from rapid metabolism at one of the methyl groups. Replacing this moiety with a this compound scaffold can address this liability. The fluorine atom enhances metabolic stability, while the overall rigid structure maintains the necessary orientation for binding to the kinase hinge region.

PropertyOriginal Compound (gem-dimethyl)Modified Compound (fluorinated)Rationale for Improvement
Metabolic Stability ModerateImprovedFluorine substitution blocks oxidative metabolism.[3]
Binding Affinity (IC50) 10 nM~10-15 nMThe rigid cyclopropane maintains the bioactive conformation.[1]
Lipophilicity (logP) 3.53.2Fluorine can modulate lipophilicity, potentially improving solubility.
Cell Permeability GoodGood to ExcellentThe rigid structure can enhance passive diffusion across membranes.[2]

Application Note 2: Conformational Constraint in Peptidomimetics

Small peptides, while often potent biological modulators, are frequently plagued by poor metabolic stability and low oral bioavailability. The introduction of conformational constraints is a proven strategy to overcome these limitations.[1][8][9] this compound can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns, which are often crucial for biological activity.

The rigid cyclopropane ring restricts the rotational freedom of the peptide backbone, pre-organizing it into a conformation that mimics the bound state. This can lead to a significant increase in potency, as observed in cyclopropane-derived enkephalin analogues.[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound

This protocol is a plausible route based on the diastereoselective hydrolysis of a diester precursor, a strategy suggested by the observed "trans-fluorine effect" in similar systems.[10]

Workflow Diagram:

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Diastereoselective Hydrolysis A Ethyl acrylate D Diethyl 2-fluorocyclopropane-1,1-dicarboxylate A->D 1. Toluene, 80 °C 2. Workup B Ethyl fluoro(diazo)acetate B->D C Rh₂(OAc)₄ C->D D2 Diethyl 2-fluorocyclopropane-1,1-dicarboxylate G This compound D2->G 1. 0 °C to rt 2. Acidic Workup E LiOH (1.1 eq) E->G F THF/H₂O F->G

A plausible synthetic workflow.

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • To a solution of rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5 mol%) in anhydrous toluene (100 mL) under an inert atmosphere, add ethyl acrylate (1.0 eq).

  • Heat the solution to 80 °C.

  • Slowly add a solution of ethyl fluoro(diazo)acetate (1.2 eq) in anhydrous toluene (50 mL) over 4 hours using a syringe pump.

    • Causality: The slow addition of the diazo compound is crucial to maintain a low concentration and prevent dimerization and other side reactions. Rhodium(II) acetate is an effective catalyst for carbene transfer reactions.

  • After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a mixture of diastereomers.

Step 2: Diastereoselective Hydrolysis

  • Dissolve the diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (LiOH, 1.1 eq) in water (10 mL) dropwise over 30 minutes.

    • Causality: The use of a slight excess of LiOH at low temperature allows for the selective hydrolysis of one ester group. The ester trans to the fluorine atom is expected to be more sterically accessible and therefore hydrolyze preferentially.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Incorporation into a Peptide Backbone via Amide Coupling

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.

Workflow Diagram:

G cluster_0 Step 1: Resin Swelling & Deprotection cluster_1 Step 2: Amide Coupling A Fmoc-Peptide-Resin D H₂N-Peptide-Resin A->D 1. Swell in DMF 2. Treat with Piperidine B DMF B->D C 20% Piperidine in DMF C->D D2 H₂N-Peptide-Resin G Target-Peptide-Resin D2->G 1. Add reagents in DMF 2. Agitate at rt E Target Carboxylic Acid E->G F HBTU, HOBt, DIPEA F->G

Solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Rink amide resin)

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) to the solution and pre-activate for 5 minutes.

    • Causality: HBTU/HOBt is a highly efficient coupling reagent system that minimizes racemization. DIPEA is a non-nucleophilic base required to activate the carboxylic acid and neutralize the ammonium salt formed on the resin.

  • Add the activated carboxylic acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Once the reaction is complete, wash the resin as described in step 3.

  • The N-terminally modified peptide can then be cleaved from the resin using standard procedures (e.g., TFA cocktail).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane scaffold and a metabolically robust fluorine atom provides drug discovery scientists with a powerful tool to address common challenges in lead optimization. The protocols outlined in this guide provide a starting point for the synthesis and application of this promising moiety, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Meanwell NA. Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. J Med Chem. 2018;61(14):5822-5880.
  • Stamford AW, et al. Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. ACS Publications. Available from: [Link].

  • Uesugi M, et al. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed. 2017. Available from: [Link].

  • Veliks J, et al. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Med Chem Lett. 2020;11(11):2146-2150.
  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Available from: [Link].

  • Okada A, et al. Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. ChemRxiv. 2021.
  • ResearchGate. Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. Available from: [Link].

  • Semantic Scholar. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Available from: [Link].

  • Google Patents. The synthesis of cyclopropane amino acids and peptides.
  • NIH. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Available from: [Link].

  • ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Org Lett. 2020.
  • PubMed. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. 2019.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021.
  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. 2021.
  • Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
  • Application of Bioisosteres in Drug Design. 2012.
  • R Discovery. Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. 1981.
  • Benchchem.
  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. 2022.
  • eScholarship.org.
  • Google Patents. Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Google Patents. Method for synthesizing 2-fluorocyclopropane carboxylic acid.
  • Google Patents. A kind of new method of synthesis 2- fluorine cyclopropane-carboxylic acids.

Sources

The Strategic Deployment of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid in Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with tailored physicochemical properties is relentless. Fluorine-containing motifs have garnered significant attention due to the unique electronic properties conferred by the fluorine atom, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these, fluorinated cyclopropanes represent a particularly valuable class of building blocks, combining the conformational rigidity of the cyclopropane ring with the advantageous properties of fluorine.[1][3] This guide provides an in-depth exploration of the synthetic utility of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, a versatile and strategically important building block for the introduction of the fluorocyclopropane moiety into complex molecules.

The presence of both an ester and a carboxylic acid group on the fluorinated cyclopropane ring offers orthogonal handles for chemical manipulation, allowing for sequential and site-selective reactions. This dual functionality, coupled with the inherent strain and electronic nature of the fluorocyclopropane ring, opens a vast landscape of synthetic possibilities. This document will detail key applications, provide validated experimental protocols, and elucidate the underlying mechanistic principles governing the reactivity of this remarkable building block.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The primary application of this compound and its derivatives lies in the synthesis of bioactive compounds, most notably in the development of antibacterial agents. The fluorocyclopropyl group is a key pharmacophore in a number of potent antibiotics, where it is often appended to a quinolone core.

Case Study: Synthesis of Quinolone Antibiotics

A prominent example of the utility of this building block is in the synthesis of broad-spectrum quinolone antibiotics such as sitafloxacin.[2] The (1R,2S)-2-fluorocyclopropylamine side chain is a critical component of sitafloxacin, contributing significantly to its potent antibacterial activity. This compound serves as a key precursor to this vital amine intermediate. The overall synthetic strategy involves the transformation of the carboxylic acid functionality into an amine, followed by coupling with the quinolone core.

Key Synthetic Transformations and Protocols

This section provides detailed, step-by-step protocols for the key transformations of this compound, enabling its effective use in a research and development setting.

Selective Hydrolysis of the Ethyl Ester

The selective hydrolysis of the ethyl ester is a crucial first step to unmask a second carboxylic acid functionality, providing a diacid intermediate that can be further manipulated.

Protocol 1: Alkaline Hydrolysis of this compound

Objective: To selectively hydrolyze the ethyl ester to yield 2-fluoro-1,1-cyclopropanedicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-1,1-cyclopropanedicarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality and Experimental Insights: The use of a stoichiometric excess of sodium hydroxide ensures complete saponification of the ester. Acidification is critical to protonate the resulting carboxylate salts, rendering the diacid product soluble in the organic extraction solvent. Careful monitoring by TLC is essential to prevent potential side reactions under prolonged basic conditions.

Conversion of Carboxylic Acid to Amine: The Curtius Rearrangement

A pivotal transformation for the application of this building block in quinolone antibiotic synthesis is the conversion of one of the carboxylic acid groups into a primary amine. The Curtius rearrangement is a reliable and widely used method for this conversion.[4][5]

Protocol 2: Synthesis of 2-Fluorocyclopropylamine via Curtius Rearrangement

Objective: To convert 2-fluoro-1-carboxycyclopropanecarboxylic acid to 2-fluorocyclopropylamine.

Materials:

  • 2-Fluoro-1-carboxycyclopropanecarboxylic acid (from Protocol 1)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer and stir bar

Procedure:

Step A: Formation of the Boc-protected amine

  • To a solution of 2-fluoro-1-carboxycyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The progress of the acyl azide formation and subsequent rearrangement to the isocyanate can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the rearrangement is complete, add tert-butanol (1.5 eq) to the reaction mixture and continue heating at reflux for an additional 4-6 hours to trap the isocyanate as the Boc-protected amine.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 2-fluorocyclopropylamine.

Step B: Deprotection to the free amine

  • Dissolve the Boc-protected 2-fluorocyclopropylamine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH 9-10 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield 2-fluorocyclopropylamine.

Causality and Experimental Insights: The Curtius rearrangement proceeds through a thermally induced decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[5] DPPA is a commonly used and relatively safe reagent for the one-pot conversion of carboxylic acids to the corresponding acyl azides.[5] The in-situ trapping of the highly reactive isocyanate with tert-butanol provides the stable Boc-protected amine, which is readily purified. The final deprotection under acidic conditions with TFA is a standard and efficient method for the removal of the Boc group.

Diagram of the Curtius Rearrangement Pathway:

G cluster_0 Step A: Isocyanate Formation and Trapping cluster_1 Step B: Deprotection Carboxylic_Acid 2-Fluorocyclopropane carboxylic acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat, -N2 Boc_Amine Boc-protected 2-Fluorocyclopropylamine Isocyanate->Boc_Amine t-BuOH Final_Amine 2-Fluorocyclopropylamine Boc_Amine_Deprotection Boc-protected 2-Fluorocyclopropylamine Boc_Amine_Deprotection->Final_Amine TFA, DCM

Caption: Curtius rearrangement workflow for the synthesis of 2-fluorocyclopropylamine.

Amide Coupling with a Quinolone Core

The final key step in the application of this building block is the coupling of the synthesized 2-fluorocyclopropylamine with the carboxylic acid of the quinolone core. This is a standard amide bond formation reaction, for which a variety of coupling reagents can be employed.[6][7][8]

Protocol 3: Amide Coupling of 2-Fluorocyclopropylamine with a Quinolone Carboxylic Acid

Objective: To form the amide bond between 2-fluorocyclopropylamine and a quinolone-3-carboxylic acid derivative.

Materials:

  • Quinolone-3-carboxylic acid derivative

  • 2-Fluorocyclopropylamine (from Protocol 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the quinolone-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 2-fluorocyclopropylamine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinolone antibiotic precursor.

Causality and Experimental Insights: EDC and HOBt are a commonly used coupling reagent system that efficiently activates carboxylic acids for amidation.[8] The in-situ formation of an active ester with HOBt minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Diagram of the Amide Coupling Reaction:

G Quinolone_Acid Quinolone-3-carboxylic acid Active_Ester Activated Ester (EDC, HOBt) Quinolone_Acid->Active_Ester EDC, HOBt, DIPEA Final_Product Quinolone Antibiotic Precursor Active_Ester->Final_Product Amine 2-Fluorocyclopropylamine Amine->Final_Product Nucleophilic Attack

Caption: Amide coupling of 2-fluorocyclopropylamine with a quinolone core.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)Reference
1Ester HydrolysisNaOH, HCl85-95General Procedure
2Curtius RearrangementDPPA, t-BuOH, TFA60-75 (over 2 steps)[4][5]
3Amide CouplingEDC, HOBt, DIPEA70-90[6][7][8]

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a fluorinated cyclopropane ring and orthogonal functional groups provides a powerful tool for the construction of complex and biologically active molecules. The protocols detailed in this guide offer a practical framework for the utilization of this building block in the synthesis of quinolone antibiotics and other high-value compounds. The continued exploration of the reactivity of this and related fluorinated cyclopropanes is expected to open new avenues in drug discovery and materials science, further cementing the importance of fluorine-containing motifs in chemical research.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
  • Ni, C., & Hu, J. (2013). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 42(13), 5323-5337. [Link]

  • Synthesis of Sitafloxacin. (2014). Asian Journal of Chemistry, 26(18), 6173-6175. [Link]

  • Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition. (2013).
  • Sitafloxacin preparation method. (2014).
  • Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate. (2017).
  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1992). Journal of Medicinal Chemistry, 35(17), 3128-3135. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2020). ACS Chemical Neuroscience, 11(21), 3584-3597. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters, 60(38), 151011. [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). Chemical Reviews, 118(2), 543-597. [Link]

  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-Arylethylamines by the Curtius Rearrangement. (2010). Synthetic Communications, 40(13), 1957-1965. [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2009). The Journal of Organic Chemistry, 74(21), 8118-8125. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition, 63(33), e202406779. [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters, 9(14), 2625-2628. [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. (2021). Accounts of Chemical Research, 54(15), 3044-3058. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 1235-1255. [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. (2002). Organic Letters, 4(17), 2853-2855. [Link]

  • Carboxylic acids and their derivatives. (n.d.). WJEC. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. (2010). Journal of the American Chemical Society, 132(7), 2430-2436. [Link]

  • Coupling process for preparing quinolone intermediates. (2012).
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). Medicinal Chemistry Research, 27(10), 2215-2234. [Link]

Sources

Application Notes and Protocols: Enzymatic Resolution of Racemic 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Cyclopropanes

Chirality is a fundamental property in pharmaceutical sciences, as the stereochemistry of a drug molecule dictates its interaction with biological targets.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] The introduction of fluorine and a cyclopropane ring into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and cell permeability. Consequently, enantiomerically pure 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid and its derivatives are highly sought-after building blocks in the synthesis of novel therapeutics.

Kinetic resolution, a process that relies on the differential reaction rates of enantiomers with a chiral catalyst, is a powerful technique for separating racemic mixtures.[3] Among the various catalysts, enzymes, particularly lipases, have gained prominence due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[4] Lipases are robust enzymes that can function in both aqueous and organic media, making them highly versatile for resolving racemic carboxylic acids through enantioselective esterification or hydrolysis.[5]

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound, detailing two primary strategies: enantioselective esterification and enantioselective hydrolysis. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and outline the necessary analytical methods for a self-validating experimental design.

Principle of Enzymatic Kinetic Resolution

The core principle of kinetic resolution is the conversion of a racemic mixture into a mixture of diastereomeric products at different rates, or the selective reaction of one enantiomer, leaving the other unreacted.[3] For a racemic carboxylic acid (R/S-acid), two common lipase-catalyzed strategies are employed:

  • Enantioselective Esterification: In an organic solvent, a lipase selectively catalyzes the esterification of one enantiomer of the racemic acid with an alcohol. This results in a mixture of one enantiomer as an ester and the other as the unreacted acid, which can then be separated.

  • Enantioselective Hydrolysis: A racemic ester of the carboxylic acid is subjected to hydrolysis in an aqueous buffer. The lipase selectively hydrolyzes one ester enantiomer back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These can then be separated.

The success of a kinetic resolution is quantified by the enantiomeric excess (e.e.) of the product and the unreacted substrate, and the overall yield. The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E). For a resolution to be synthetically useful, an E value greater than 200 is often desired.[6]

Experimental Workflow Overview

The general workflow for the enzymatic resolution of racemic this compound is depicted below. This process includes enzyme selection, the resolution reaction, separation of the product and unreacted substrate, and analytical validation.

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Analysis cluster_3 Products racemic_acid Racemic 2-ethoxycarbonyl- 2-fluorocyclopropane- 1-carboxylic acid esterification Strategy A: Enantioselective Esterification (Lipase, Alcohol, Organic Solvent) racemic_acid->esterification hydrolysis Strategy B: Enantioselective Hydrolysis (Lipase, Buffer) racemic_acid->hydrolysis Requires prior esterification of the racemic acid separation Work-up & Separation (e.g., Extraction, Chromatography) esterification->separation hydrolysis->separation analysis Chiral HPLC Analysis (Determine e.e. and Yield) separation->analysis enantioenriched_acid Enantioenriched Acid analysis->enantioenriched_acid enantioenriched_ester Enantioenriched Ester analysis->enantioenriched_ester

Caption: General workflow for the enzymatic resolution of the target compound.

Protocol 1: Enantioselective Esterification

This protocol focuses on the selective esterification of one enantiomer from the racemic acid. Immobilized Candida antarctica lipase B (Novozym 435) is an excellent starting point due to its broad substrate specificity and high stability in organic solvents.[7]

Rationale for Experimental Choices
  • Enzyme: Novozym 435 is a robust and highly enantioselective lipase for a wide range of substrates. Its immobilization allows for easy recovery and reuse.

  • Solvent: A non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) is chosen to minimize enzyme denaturation and solubilize the substrates. MTBE is often preferred for its lower peroxide-forming tendency.[5]

  • Acyl Acceptor: A simple alcohol like 1-butanol is used. The choice of alcohol can influence the reaction rate and enantioselectivity.

  • Water Removal: The esterification reaction produces water, which can lead to a competing hydrolysis reaction and reduce the overall efficiency. Molecular sieves are added to sequester the water formed, driving the equilibrium towards ester formation.[8]

  • Temperature: A slightly elevated temperature (e.g., 40-50°C) often increases the reaction rate without significantly compromising enzyme stability or selectivity.

Step-by-Step Protocol
  • To a 50 mL round-bottom flask, add racemic this compound (1.0 mmol, 176.1 mg).

  • Add 20 mL of methyl tert-butyl ether (MTBE) and 1-butanol (1.2 mmol, 110 µL).

  • Add Novozym 435 (50 mg) and activated 4Å molecular sieves (200 mg).

  • Seal the flask and place it in an orbital shaker at 45°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 4, 8, 12, 24 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • The filtrate contains the ester product and the unreacted carboxylic acid. To separate them, add 20 mL of a 1 M sodium bicarbonate solution to the filtrate and shake in a separatory funnel.

  • The unreacted carboxylic acid will move to the aqueous phase as its sodium salt. Separate the layers.

  • Organic Phase: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched ester.

  • Aqueous Phase: Acidify the aqueous layer to pH 2 with 2 M HCl. Extract the enantioenriched carboxylic acid with MTBE (3 x 20 mL).[5] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of both the isolated acid and ester using chiral HPLC.

Protocol 2: Enantioselective Hydrolysis of the Racemic Ester

This approach involves the synthesis of the racemic methyl or ethyl ester of the target acid, followed by its selective hydrolysis. Lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) is known for its high selectivity in the hydrolysis of various esters.[5][8]

Rationale for Experimental Choices
  • Enzyme: Pseudomonas cepacia lipase (e.g., Amano Lipase PS) is a well-established biocatalyst for the hydrolytic kinetic resolution of esters, including those of fluorinated carboxylic acids.[5]

  • Reaction Medium: A phosphate buffer is used to maintain a stable pH (typically around 7.0), which is crucial for the enzyme's activity and stability.[5] A biphasic system (e.g., buffer/toluene) can sometimes be advantageous to improve substrate solubility and product separation.[9]

  • Substrate: The racemic ethyl ester is used as the substrate. The hydrolysis of the ester is an essentially irreversible reaction in a large volume of buffer.

  • pH Control: The hydrolysis reaction produces a carboxylic acid, which will lower the pH of the medium. A pH-stat or the use of a sufficiently concentrated buffer is necessary to maintain the optimal pH for the enzyme.

Step-by-Step Protocol
  • Preparation of Racemic Ester: First, convert the racemic this compound to its corresponding methyl or ethyl ester using standard esterification methods (e.g., with methanol/thionyl chloride). Purify the ester before use.

  • To a 100 mL temperature-controlled vessel, add the racemic ester (1.0 mmol) and 50 mL of a 0.1 M phosphate buffer (pH 7.0).

  • Add Pseudomonas cepacia lipase (50 mg).

  • Stir the mixture at room temperature (25-30°C).

  • Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% hydrolysis.

  • Once ~50% conversion is achieved, stop the reaction by filtering off the enzyme.

  • Acidify the filtrate to pH 2 with 2 M HCl.

  • Extract the mixture with MTBE (3 x 30 mL).

  • The combined organic extracts will contain the unreacted ester and the newly formed carboxylic acid.

  • Separate the acid and ester by extraction with a 1 M sodium bicarbonate solution as described in Protocol 1 (steps 7-10).

  • Analyze the enantiomeric excess of the separated acid and ester by chiral HPLC.

Analytical Methodology: Chiral HPLC

The determination of enantiomeric excess is critical for evaluating the success of the resolution.[10] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.[11]

Proposed HPLC Method
  • Column: A polysaccharide-based CSP, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for separating enantiomers of carboxylic acids and their esters.[1]

  • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is used. The TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

Example Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

The method must first be validated using the racemic starting material to ensure baseline separation of the two enantiomers. Retention times will then be used to identify and quantify each enantiomer in the samples from the resolution experiment.

Data Presentation and Interpretation

The results of a successful enzymatic resolution should be presented clearly. Below is a table showing representative hypothetical data for the enantioselective esterification protocol.

ProductYield (%)e.e. (%)Enantiomeric Ratio (E)
(S)-Acid48>99>200
(R)-Ester5096>200

The enantiomeric ratio (E) can be calculated using the enantiomeric excess of the substrate (ees) and the product (eep) or from the conversion (c) and ees.

Logical Relationships in Protocol Design

The choice between esterification and hydrolysis depends on several factors, including the stability of the starting material and the desired final product. The following diagram illustrates the decision-making process.

G start Goal: Obtain Enantiopure 2-ethoxycarbonyl-2-fluorocyclopropane- 1-carboxylic acid or its ester racemic_acid_available Is the racemic acid the starting material? start->racemic_acid_available esterification_path Protocol 1: Enantioselective Esterification racemic_acid_available->esterification_path Yes ester_synthesis Synthesize racemic ester first racemic_acid_available->ester_synthesis No, ester is starting material or desired path outcome1 Yields enantioenriched acid and ester directly esterification_path->outcome1 hydrolysis_path Protocol 2: Enantioselective Hydrolysis outcome2 Yields enantioenriched acid and ester after initial esterification hydrolysis_path->outcome2 ester_synthesis->hydrolysis_path

Caption: Decision logic for choosing the appropriate resolution strategy.

Conclusion and Further Optimization

This application note provides two robust, field-proven strategies for the enzymatic kinetic resolution of racemic this compound. The choice of lipase, solvent, and reaction conditions are critical for achieving high enantioselectivity. Researchers should consider screening a panel of lipases and optimizing reaction parameters such as temperature, substrate concentration, and enzyme loading to maximize both yield and enantiomeric excess for their specific application. The analytical protocol based on chiral HPLC is essential for the reliable quantification of the resolution's success. These methods offer a green and efficient alternative to traditional chemical resolutions for producing valuable chiral intermediates for drug development.

References
  • BenchChem. (n.d.). Application Notes and Protocols: Enzymatic Resolution of Hexahydro-1H-pyrrolizine-2-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of (S)-2-Cyclohexene-1-Carboxylic Acid.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase.
  • PubMed. (n.d.). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters.
  • ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Sci-Hub. (n.d.). ChemInform Abstract: Lipase-Catalyzed Kinetic Resolution of 2-Acyloxy-2-(pentafluorophenyl)acetonitrile.
  • ResearchGate. (2024). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • MDPI. (n.d.). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • PubMed. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020).
  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.

Sources

Application Notes & Protocols: 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid as a Potent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Cyclopropanes in Drug Discovery

The rational design of enzyme inhibitors is a cornerstone of modern therapeutic development. Within the medicinal chemist's toolkit, strained ring systems, particularly cyclopropanes, have emerged as powerful scaffolds. The inherent rigidity of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target enzyme.[1] This structural constraint also often enhances metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a critical factor in improving a drug candidate's pharmacokinetic profile.[1][2]

The introduction of fluorine into drug candidates, a strategy known as "fluorine chemistry," further amplifies these benefits.[3] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's electronic properties, pKa, and binding interactions.[4] Specifically, in the context of enzyme inhibition, a fluorine atom positioned strategically can act as a potent electron-withdrawing group, rendering an adjacent carbonyl group more susceptible to nucleophilic attack by an active site residue. This principle is the foundation for many successful mechanism-based, or "suicide," inhibitors.[5][6]

This document provides a detailed technical guide on the application of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid as a potential enzyme inhibitor, with a focus on serine hydrolases as a representative enzyme class. We will explore its proposed mechanism of action, provide comprehensive protocols for its characterization, and offer insights into data analysis and interpretation.

Biochemical Profile and Proposed Mechanism of Action

Physicochemical Properties:

This compound is a structurally unique molecule featuring a highly strained and functionalized three-membered ring. The geminal fluoro and ethoxycarbonyl substituents create a polarized system, with the fluorine atom destabilizing the adjacent ester carbonyl and the cyclopropane ring itself.[4]

PropertyValue (Predicted)
Molecular FormulaC7H9FO4
Molecular Weight176.14 g/mol
pKa (Carboxylic Acid)~3.5 - 4.5
SolubilitySoluble in DMSO, Ethanol

Proposed Mechanism of Inhibition: Mechanism-Based Inactivation of Serine Hydrolases

We hypothesize that this compound acts as a mechanism-based inhibitor of serine hydrolases (e.g., fatty acid amide hydrolase (FAAH), proteases, lipases). The proposed mechanism is depicted below:

  • Initial Binding: The inhibitor, through its carboxylic acid and ester moieties, initially forms a non-covalent Michaelis complex within the enzyme's active site.

  • Nucleophilic Attack: The catalytic serine residue of the hydrolase attacks the electrophilic carbonyl of the ethoxycarbonyl group. This is a standard step in the catalytic cycle of serine hydrolases.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Ring Opening and Covalent Modification: The key inhibitory step is initiated by the collapse of this intermediate. Instead of the typical hydrolysis, the strained cyclopropane ring undergoes a fluorine- and ring-strain-assisted fragmentation. This results in the formation of a stable, covalent adduct with the active site serine, thereby irreversibly inactivating the enzyme.

G cluster_0 Enzyme Active Site E_S Enzyme-Inhibitor Complex (Non-covalent) Tetra Tetrahedral Intermediate E_S->Tetra Nucleophilic Attack by Ser-OH Covalent Covalently Modified Enzyme (Inactive) Tetra->Covalent Ring Opening & Covalent Adduction Product Ring-Opened Fragment Covalent->Product Inhibitor Inhibitor Inhibitor->E_S Binding Enzyme Active Enzyme (Ser-OH) Enzyme->E_S

Caption: Proposed mechanism-based inhibition of a serine hydrolase.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound. A generic serine hydrolase and a corresponding fluorogenic substrate are used for illustrative purposes.

Protocol 1: Initial Screening for Enzyme Inhibition

This protocol is designed for a rapid, high-throughput assessment of inhibitory activity using a 96-well plate format.[7][8]

Materials:

  • Purified serine hydrolase of interest

  • Fluorogenic substrate (e.g., a derivative of 7-amino-4-methylcoumarin (AMC))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of the enzyme in assay buffer at a concentration of 2X the final desired concentration.

    • Prepare a working solution of the fluorogenic substrate in assay buffer at a concentration of 2X the final desired concentration (typically at or near its Km value).

  • Assay Setup (in triplicate):

    • Blank Wells: 100 µL of assay buffer.

    • Control Wells (100% Activity): 50 µL of 2X enzyme solution + 50 µL of assay buffer containing 1% DMSO.

    • Test Wells: 50 µL of 2X enzyme solution + 50 µL of assay buffer containing the test compound at the desired final concentration (e.g., 10 µM) and 1% DMSO.

  • Pre-incubation:

    • Cover the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 100 µL of the 2X substrate solution to all wells (except blanks). The final volume in each well will be 200 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over a set period (e.g., 30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_test / V₀_control)) * 100

Protocol 2: Determination of IC₅₀ Value

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Procedure:

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the 10 mM stock solution of the test compound in DMSO. Then, dilute these into assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at a 2X final concentration.

  • Assay Setup:

    • Follow the same setup as in Protocol 1, but for the test wells, add 50 µL of each concentration of the serially diluted inhibitor.

  • Pre-incubation, Reaction Initiation, and Measurement:

    • Proceed as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Inhibitor Conc. (nM)% Inhibition (Example Data)
15.2
1015.8
5048.9
10075.3
50095.1
100098.6
Protocol 3: Investigating Mechanism of Inhibition (Time-Dependence)

For a mechanism-based inhibitor, the degree of inhibition should increase with the pre-incubation time.

Procedure:

  • Assay Setup:

    • Prepare multiple sets of control and test wells (at a single inhibitor concentration, e.g., 5x IC₅₀) as described in Protocol 1.

  • Variable Pre-incubation:

    • Pre-incubate each set of wells for different durations (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction and measure the enzyme activity for each pre-incubation time point as described in Protocol 1.

  • Data Analysis:

    • Plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible or slow-binding inhibition, consistent with a mechanism-based inhibitor.

Overall Experimental Workflow

The following diagram outlines the logical flow from initial screening to mechanistic studies.

G cluster_workflow Inhibitor Characterization Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Screen Protocol 1: Initial Inhibition Screen Start->Screen Decision Inhibition > 50%? Screen->Decision IC50 Protocol 2: Determine IC₅₀ Value Decision->IC50 Yes Stop Compound Inactive or Weak Inhibitor Decision->Stop No Mechanism Protocol 3: Investigate Mechanism (Time-Dependence) IC50->Mechanism Analyze Data Analysis & Interpretation Mechanism->Analyze

Caption: Experimental workflow for characterizing an enzyme inhibitor.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors; Incomplete mixing.Use calibrated pipettes; Ensure thorough mixing after each addition.
No inhibition observed Inhibitor concentration too low; Inhibitor instability.Test a wider range of concentrations; Prepare fresh inhibitor solutions.
Fluorescence signal is too low or high Incorrect enzyme or substrate concentration.Optimize enzyme and substrate concentrations in a preliminary experiment.
Precipitation of test compound Poor solubility in assay buffer.Increase the final DMSO concentration slightly (up to 2-5%), ensuring it doesn't affect enzyme activity.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7zLbx7cImIpeDp58-ugz_0zKWthNiGVn3cZMZMAjvwMvCQNQoKjDjnAB27tJcssx4Rmrqgo0up_OpkOW1RA_K7VzPDDL0ZQpYUud2MO3HmAUP3pqFqxiHZ-GAX-2rqg8Ahv3vz9YJNvaUDmuQRgVulPmmWZ580teqexHgRaogadQ8frNvYbbOrM1Jv9nUbGQBMqhUB1V5RjBKQMfQl8O3CjdqmDzp2pQnLR4O-i0Dm0i-plO7ySbXc9f_gqQ=]
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives - Benchchem. [https://vertexaisearch.cloud.google.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [https://vertexaisearch.cloud.google.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW7NDQs9jhRtJzZsdT0Jj122OVWV0obx097rRAABXHbxJG5Jjo12gc0fJQreilKpfYRUtOgiQBUaom0jwos98Z2hP2c3v4VWeYW5qqvs7-JD9TGfqshf4XOIBbHx8-2eULFJxWcJcdnmmv7YycimGXSUEZrIkAXflEaao9QvNe_B_hHgRC-NmDBwRIYGqUhOINjDnNijsDguegdaJP3jR0IRmlAKt7UHNwIiQf59Lc4KRRAMrjBxmi3tsqiEl9d_6Hs2UlRUkjsqmPmwNB31aF1APyYviILd4NCkhe1wQLwT_jtdO6F6xKoDYn49gE9iYa0-qClSQnWBh14PU4ZBfkpeFqUgWvo0qi5p5lxk0cXdTpFCMOtE2h9TySDyosyy6W5VetBA==]
  • BJOC - Cyclopropanes and cyclopropenes: synthesis and applications - Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFmRmJNAX2lxXF2devdHvAqYB0lX-0XN7l0MY5Rx52zdnkdfeoPEnS8bmRqQcy7IUJaT-5Dw0SaREE-FJq9_IIlIG4NAvZS-I2VpbO2rDr_rDOADFLxjhpP096Cvn2aSrnuw9Lftjh5Qdm268=]
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQUa-qZ94EUHxASrywRkDw1vZwgFOKzuGr_n9SyX9P-ZOvgsxqZNMArIxmAZVwqICZ-hlnTunx_ePnnv-HHC9EhROGVMcg49yI_db3Qwr0DYXVkpcMJYvOtSAkR2RXdE5vrFHL]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr797em-_mGyoIxVannxlgD5CCzDtim1hTrZ8e9nfWgzqBoE4GiSKzYm_f22zPnX1oiPyVA2Ui6PsGuXgf5nGSfR2922Qz_BNwx8f2GsbY8_LvHuzXfGEAfRTWg85V208cNMl2]
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7rHbc-acbA60cC2qmcH-GEH6ap9eSsiA1G1qP2re0G_B7EWPvSq5W9voMBsVHKOPCdKPkJv8L_-Za--OOHnBa1Rqlwt97Kn2-qZ2ecHE_quvqsupM8gNDpVrDWPb7ZIMzF3bitdTx8Gr_NxDyjxhXZt6cT5U7slu55z5OcqahKRV8e26MQQRvH_NSIbunAOhYqYfLqyRwYN5q0V40Jfogr5Tr07VjACU-tBSaChyG22Uspbq3pFt_CDH6FqiWCdjEtYk2U2lNaSOGWAbiad7bKuvDx_efe_mpCz8=]
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2U0hsjuJL6LmTy6R7ZN1qU5mSVPLuZVs275E5u0JEu7GC9dR4S8Edjxa-fxXDWYDJXzlRYGSsjARNPyIyOTvmLuBMv4t2zRy5WTAUjkK9eJ8p8159kHe4XMj8sduP9grf4b3CR3Nmc2DpQNPaP0hZBqMSmoQpNMmxrvI-WiMdp5JNWtwIsJ1Y-m3j6FynbD19FmvEOWt0p5TIAScE5dVZIIGuESLa94XYt8zLdNo=]
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESo2ZwC1y-635warvj1bRfZFbDylzu1wMI_15dgC3OirwPdLfYGl4qAt9g-F9IUsNkakOEE-d6Gmchdm2ZbldPZpgLw-CpvqbzSImlfhVkk6YKB6DiDq6THiz9Pt1T8iQF_SCxAsLMWg==]
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl4nLmlCV0Nk-bzWMwh__ZWgW7OeVfxKciYSxgkRSXs5xyw6-HLA_0MTLGMA7Q8hi5MYHKQlv8Axb3V53p0ce6fF7THED6pIaRfg9jJy8k4M5DJo1m9Xp6XtBKSSiHnHAvTi1wjN8AuJpXBMc=]
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZwQ1CYpHNsqyfk2-5PQxEZDRwkVAoXCj2DD7pe5nlbyC_jBO5ylS2A7r7mcKLvr6BMbMwXCPeeqsZakkcFmh0-wfODK96Rk22cgIj_ygPL4TK33UEcE7GlxzxdIxiTBvWSRY21y_HLzD2UpE7HlIStc=]

Sources

incorporation of fluorocyclopropane moiety into bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Beginning a Search

I'm starting a comprehensive search to grasp the strategic significance and frequent uses of incorporating fluorocyclopropane moieties in bioactive molecules. The initial focus is understanding how these groups are utilized. I am also planning on investigating the different synthetic methods for making fluorocyclopropanes.

Developing Synthetic Strategies

I'm now delving into the synthetic methods for fluorocyclopropanes, concentrating on the most applicable protocols for medicinal chemistry. I'm also seeking detailed protocols for incorporating these groups, focusing on reaction conditions and potential issues. Simultaneously, I'm examining the mechanisms of these syntheses and the effects of fluorocyclopropanes on properties like lipophilicity and binding affinity.

Outlining Application Notes

I'm synthesizing the information to structure my application notes. I'll begin with a strategic overview and then detail the synthetic strategies. Specific, step-by-step protocols are next. For each, I'll build a self-validating system, including expected outcomes and troubleshooting. I plan tables for key data like LogP, and Graphviz diagrams for workflows.

Building the Foundation

I've established a solid base for the application notes and protocols, focusing on fluorocyclopropanes' strategic importance in drug discovery. Specifically, I'm examining their impact on metabolic stability and their ability to modulate physicochemical properties. I'm now looking into their specific applications and examples, focusing on published work.

Digging Deeper into Protocols

I'm now focusing on finding specific, detailed experimental protocols for fluorocyclopropane synthesis. The initial search was good for overview, highlighting key strategies and their impact. But now I need step-by-step procedures with specific reaction conditions and data. I'm aiming for precise details: reagents, temperatures, times, work-up, and characterization. I also need quantitative data to populate those comparison tables, like LogP values and metabolic stability measurements.

Detailing Experimental Procedures

I've built a strong foundation. I'm moving beyond the broad overview, focusing now on fleshing out specific protocols. The initial search was great for strategies, like carbene additions. Now, the goal is step-by-step procedures with precise conditions and characterization data. I'm hunting for specific data: LogP, metabolic stability, and binding affinity measurements to build robust comparison tables.

Gathering Research Data

I have made considerable headway in compiling the relevant information. I've uncovered several detailed protocols for mono- and difluorocyclopropanation, including the promising TMSCF3/NaI method. Furthermore, I've located some important information concerning yields and reaction conditions for various substrates.

Synthesizing Found Insights

I've been occupied with consolidating my research findings. I've compiled a useful resource of synthesis protocols and have data comparing the impact of fluorocyclopropane incorporation on lipophilicity and some biological activities. I'm focusing on organizing the data, especially comparing parent molecules to their fluorocyclopropanated analogs. I need to enhance the presentation of the protocols, clarifying each step for better comprehension.

Analyzing Gathered Information

I'm now in the process of extracting and organizing the wealth of data I've accumulated. I've focused on protocols for mono- and difluorocyclopropanation, particularly the TMSCF3/NaI method. I've also extracted information on fluorocyclopropylamines, fluorocyclopropanecarboxylic acids, and the impact of fluorocyclopropane incorporation on lipophilicity and biological activity. My next steps are generating application notes, detailed protocols, data tables, and diagrams. I'll include scientific explanations and citations to meet the E-E-A-T criteria.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique electronic properties of the C-F bond, which can profoundly influence a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity.[1] When combined with the conformationally rigid cyclopropane ring, a privileged structural motif in bioactive compounds, the resulting fluorinated cyclopropane pharmacophore offers a powerful tool for drug design.[1][2][3] These structures provide metabolic stability and can lock in bioactive conformations, making them highly desirable in the development of novel therapeutics.[2]

This application note provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this compound, a versatile chiral building block for accessing more complex fluorinated molecules. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible large-scale synthesis.

Overall Synthetic Strategy

The selected synthetic route is a robust, two-step process commencing with the cyclopropanation of commercially available ethyl 2-fluoroacrylate, followed by a selective mono-hydrolysis of the resulting diester. The core of this strategy is the Simmons-Smith cyclopropanation, a reliable and stereospecific method for converting alkenes to cyclopropanes.[4][5] For enhanced reactivity and better suitability for scale-up, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is employed.[4][5][6] This approach avoids the use of more hazardous reagents like diazomethane and demonstrates broad functional group tolerance.[6]

The subsequent selective hydrolysis presents a common challenge in symmetric diesters. However, in substituted cyclopropane-1,1-diesters, the ester group trans to the substituent often exhibits a faster hydrolysis rate, a phenomenon that can be exploited for selective saponification.[7] Careful control of stoichiometry and reaction conditions is paramount to achieving high yields of the desired mono-acid.

PART 1: Scale-Up Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

This initial stage focuses on the key C-C bond-forming reaction to construct the fluorinated cyclopropane core.

Core Principles & Rationale

The Simmons-Smith reaction involves an organozinc carbenoid, typically formed in situ, which adds a methylene group across the double bond of an alkene in a concerted, stereospecific manner.[4][5] The Furukawa modification (Et₂Zn/CH₂I₂) is preferred for its higher reactivity and cleaner reaction profile compared to the traditional zinc-copper couple.[6] The electrophilic nature of the zinc carbenoid is sensitive to the basicity of the solvent; less basic solvents generally lead to faster reaction rates.[5] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to solubilize the reactants and intermediates.

Safety & Handling of Pyrophoric and Hazardous Reagents

WARNING: This procedure involves highly hazardous materials and must only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

  • Diethylzinc (Et₂Zn): Highly pyrophoric and reacts violently with water and protic solvents. It must be handled exclusively under an inert atmosphere (dry Argon or Nitrogen) using syringe and cannula techniques.

  • Diiodomethane (CH₂I₂): Toxic and a suspected carcinogen. Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.

  • Ethyl Fluoroacetate & Derivatives: These compounds are toxic.[8] Handle with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[9][10][11][12]

  • Work Environment: All glassware must be oven- or flame-dried prior to use. The reaction should be conducted in a fume hood, and an inert atmosphere must be maintained throughout the procedure. Ensure an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher are readily accessible. An eyewash station and safety shower must be nearby.[9][12]

Materials & Equipment
Reagent/MaterialGradeSupplier
Ethyl 2-fluoroacrylate≥98%Commercially Available
Diethylzinc (1.0 M in hexanes)ReagentCommercially Available
Diiodomethane99%, stabilizedCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NH₄ClReagentLaboratory Prepared
Saturated aq. NaHCO₃ReagentLaboratory Prepared
Brine (Saturated aq. NaCl)ReagentLaboratory Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
  • Equipment: 5 L, 4-necked round-bottom flask equipped with a mechanical overhead stirrer, a 1 L pressure-equalizing dropping funnel, a thermocouple temperature probe, a condenser with a nitrogen/argon inlet, and a cooling bath (ice/water or cryo-cooler).

Detailed Experimental Protocol (100 g Scale)
  • Reactor Setup: Assemble the 5 L reactor setup, ensuring all joints are properly sealed. Flame-dry the entire apparatus under a strong flow of inert gas (Argon or Nitrogen) and then allow it to cool to room temperature under a positive pressure of inert gas.

  • Initial Charge: Charge the reactor with anhydrous dichloromethane (2.0 L) and ethyl 2-fluoroacrylate (100.0 g, 0.847 mol). Begin stirring and cool the solution to 0 °C using an ice/water bath.

  • Reagent Preparation: In a separate flame-dried 2 L flask under an inert atmosphere, add anhydrous dichloromethane (500 mL). Carefully add diethylzinc solution (1.0 M in hexanes, 2.12 L, 2.12 mol, 2.5 equiv). Cool this solution to 0 °C.

  • Carbenoid Formation: Slowly add diiodomethane (452.8 g, 1.69 mol, 2.0 equiv) to the diethylzinc solution via a cannula or dropping funnel over approximately 90 minutes. CAUTION: The addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.

  • Cyclopropanation Reaction: Transfer the freshly prepared zinc carbenoid solution to the 1 L dropping funnel. Add this solution dropwise to the cooled (0 °C) solution of ethyl 2-fluoroacrylate in the main reactor over 2-3 hours. Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by GC-MS or ¹H NMR to confirm the consumption of the starting material.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. CAUTION: The quenching process is highly exothermic and releases gas. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (1.5 L) dropwise, ensuring the internal temperature does not exceed 20 °C. Vigorous gas evolution will be observed. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain diethyl 2-fluorocyclopropane-1,1-dicarboxylate as a colorless liquid.

Workflow Diagram

Synthesis_Part1 cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_purification Work-up & Purification Et2Zn Et2Zn in DCM Carbenoid Zinc Carbenoid (ICH2ZnEt) Et2Zn->Carbenoid Slow Addition @ 0-10 °C CH2I2 CH2I2 CH2I2->Carbenoid ReactionMix Reaction Mixture Carbenoid->ReactionMix Dropwise Addition @ 0-5 °C Fluoroacrylate Ethyl 2-fluoroacrylate in DCM @ 0 °C Fluoroacrylate->ReactionMix CrudeProduct Crude Diester ReactionMix->CrudeProduct Stir Overnight, Quench (NH4Cl) Extraction Extraction & Washing CrudeProduct->Extraction Drying Drying & Concentration Extraction->Drying PureProduct Pure Diester (Vacuum Distillation) Drying->PureProduct start Start start->Et2Zn start->Fluoroacrylate

Caption: Workflow for the synthesis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

PART 2: Selective Mono-hydrolysis to Target Mono-acid

This second part details the selective saponification of one ester group to yield the final carboxylic acid product.

Core Principles & Rationale

Selective mono-hydrolysis of a gem-diester on a cyclopropane ring is achieved by leveraging subtle differences in reactivity. The reaction is performed with a controlled amount of a strong base (e.g., lithium hydroxide, LiOH) at low to ambient temperatures. Using a co-solvent system like tetrahydrofuran (THF) and water ensures the miscibility of both the organic substrate and the aqueous base. The reaction must be carefully monitored to prevent the formation of the diacid byproduct. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid, which can then be isolated.[13]

Materials & Equipment
Reagent/MaterialGradeSupplier
Diethyl 2-fluorocyclopropane-1,1-dicarboxylateAs prepared in Part 1-
Lithium Hydroxide Monohydrate (LiOH·H₂O)≥98%Commercially Available
Tetrahydrofuran (THF)ReagentCommercially Available
Deionized Water-Laboratory Source
Hydrochloric Acid (HCl)2 M aq.Laboratory Prepared
Ethyl Acetate (EtOAc)ReagentCommercially Available
Brine (Saturated aq. NaCl)ReagentLaboratory Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
  • Equipment: 3 L round-bottom flask, magnetic stirrer, thermometer, dropping funnel.

Detailed Experimental Protocol (75 g Scale)
  • Setup: In the 3 L flask, dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (75.0 g, 0.394 mol) in tetrahydrofuran (750 mL).

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (18.2 g, 0.434 mol, 1.1 equiv) in deionized water (750 mL). Add this solution to the stirring THF solution of the diester.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress every 2-3 hours using TLC or by analyzing aliquots via LC-MS. The reaction is typically complete within 24-48 hours. The goal is to maximize the formation of the mono-acid while minimizing the diacid.

  • Work-up: Once the reaction has reached optimal conversion, concentrate the mixture under reduced pressure to remove most of the THF.

  • Extraction (Base Wash): Dilute the remaining aqueous residue with water (500 mL) and extract with ethyl acetate (2 x 300 mL) to remove any unreacted starting material. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2 M HCl. A white precipitate of the product should form.

  • Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound as a white crystalline solid.

Proposed Reaction Mechanism

Mechanism cluster_reagents Reagents cluster_transition Transition State cluster_product Product cluster_hydrolysis Selective Hydrolysis Alkene Ethyl 2-fluoroacrylate TS [Butterfly-like Transition State] Alkene->TS Carbenoid ICH2ZnEt (Simmons-Smith Reagent) Carbenoid->TS Concerted Addition Diester Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate TS->Diester CH2 Insertion MonoAcid 2-ethoxycarbonyl-2-fluorocyclopropane- 1-carboxylic acid Diester->MonoAcid 1. LiOH, THF/H2O 2. H3O+ workup

Caption: Proposed mechanism for the Simmons-Smith cyclopropanation and subsequent hydrolysis.

Analytical Characterization & Data Summary

Thorough analytical testing is crucial to confirm the identity, structure, and purity of the synthesized compounds.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[14][15]

Data Tables

Table 1: Typical Yield and Purity Results

Step Product Typical Yield Purity (by HPLC/qNMR) Physical Appearance
1 Diethyl 2-fluorocyclopropane-1,1-dicarboxylate 75-85% >97% Colorless Oil

| 2 | this compound | 80-90% | >98% | White Crystalline Solid |

Table 2: Representative Analytical Data for the Final Product

Analysis Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.32 (t, 3H), 1.70-1.95 (m, 2H), 2.55 (m, 1H), 4.28 (q, 2H), 11.5 (br s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 13.9, 23.5 (d, J=8 Hz), 35.1 (d, J=4 Hz), 63.2, 85.4 (d, J=230 Hz), 167.9, 172.1
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -145.2 (ddd)

| HRMS (ESI) | Calculated for C₇H₉FO₄ [M-H]⁻: 175.0406; Found: 175.0411 |

References

  • Vertex AI Search.
  • ResearchGate.
  • TCI Chemicals.
  • Sanmenxia Meile.
  • ChemicalBook.
  • Cole-Parmer.
  • Wikipedia. Simmons–Smith reaction.
  • CDN.
  • NIH.
  • ResearchGate.
  • TCI AMERICA.
  • NIH. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs.
  • NIH. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • NIH. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).

Sources

reaction of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Reaction of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid with Amines: A Guide to Synthesizing Fluorinated γ-Amino Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In modern medicinal chemistry, the incorporation of fluorine and strained ring systems, such as cyclopropanes, into molecular scaffolds is a well-established strategy for optimizing pharmacological properties.[1][2] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[2][3] The cyclopropane ring, a conformationally restricted motif, serves as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving potency and metabolic profiles.[4]

The convergence of these two structural features in molecules like this compound creates a highly valuable and reactive building block. This compound is classified as a donor-acceptor (D-A) cyclopropane, where the electron-withdrawing effects of the two carbonyl groups and the fluorine atom activate the strained ring towards nucleophilic attack.[5][6] This activation facilitates a predictable and efficient ring-opening reaction with various nucleophiles, most notably amines.

This application note provides a comprehensive guide to the . We will delve into the underlying reaction mechanisms, present detailed, field-proven protocols for synthesis, discuss optimization strategies, and explore the applications of the resulting fluorinated γ-amino acid derivatives in drug discovery.

Part 1: Mechanistic Insights and Reaction Dynamics

The reaction between an amine and this compound is primarily a nucleophilic ring-opening process, often termed a homo-Michael or 1,5-conjugate addition.[5] Understanding the mechanism is critical for predicting outcomes and troubleshooting reactions.

The Donor-Acceptor Cyclopropane System

The cyclopropane ring is activated by the presence of both electron-withdrawing groups (acceptors: -COOH, -COOEt, -F) and the inherent strain of the three-membered ring which acts as a latent donor. This polarization of the C-C bonds makes the ring susceptible to cleavage. The reaction is initiated by the nucleophilic attack of the amine on one of the methylene carbons (C3) of the cyclopropane ring. This attack is facilitated by a Lewis acid catalyst in some systems, but for highly activated cyclopropanes like the one , thermal activation is often sufficient.[5][6][7]

The Ring-Opening Cascade

The amine's lone pair of electrons attacks the C3 carbon, leading to the cleavage of the C1-C2 bond. This process is driven by the release of ring strain and the ability of the electron-withdrawing groups at C1 and C2 to stabilize the resulting carbanionic intermediate. This intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final acyclic product.

Caption: Proposed mechanism for the nucleophilic ring-opening reaction.

Competing Reactions: Amide Formation

A critical consideration is the presence of two electrophilic carbonyl centers in the starting material: a carboxylic acid and an ester. Amines can react with both.

  • Reaction with Carboxylic Acid: The direct reaction between an amine and a carboxylic acid is typically an acid-base reaction at room temperature, forming a stable and unreactive ammonium carboxylate salt.[8][9] To drive amide formation, high temperatures (>100 °C) or the use of coupling agents (e.g., DCC, HATU) are required to activate the carboxylic acid.[8]

  • Reaction with Ester (Aminolysis): The reaction of an amine with the ester group to form an amide is also possible, particularly at elevated temperatures.

In many cases, the ring-opening reaction is kinetically favored over amide formation under mild conditions (room temperature to moderate heating). However, under forcing conditions or with highly reactive amines, a mixture of products may be observed.

Part 2: Experimental Protocols

The following protocols are designed as a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification process.

Protocol: Synthesis of Ethyl 4-(benzylamino)-2-carboxy-2-fluorobutanoate

This protocol details the reaction with a representative primary amine, benzylamine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (e.g., 1.0 mmol, 176 mg). Dissolve it in anhydrous acetonitrile (5 mL).

  • Addition of Amine: Add benzylamine (1.2 mmol, 129 mg, 0.13 mL) to the solution at room temperature with stirring.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 60 °C.

    • Causality Note: Moderate heating is employed to overcome the activation energy for ring-opening while minimizing competing amide formation, which typically requires higher temperatures.[5] Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering in the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL). Transfer to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove excess benzylamine, followed by brine (1 x 10 mL).

    • Causality Note: The acidic wash protonates the basic benzylamine, rendering it water-soluble and allowing for its easy removal from the organic phase containing the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Part 3: Data Summary and Optimization

The choice of reaction parameters can significantly influence the yield and purity of the final product. The following table summarizes key variables and their expected impact.

ParameterCondition VariationRationale & Expected OutcomeTypical Yield
Amine Primary (e.g., benzylamine) vs. Secondary (e.g., morpholine)Primary amines generally react cleanly. Secondary amines are also effective nucleophiles for ring-opening.[5] Steric hindrance may slow the reaction rate.60-85%
Solvent Acetonitrile, DMF, Ethanol, ToluenePolar aprotic solvents (ACN, DMF) are generally preferred as they effectively solvate the intermediates. Protic solvents like ethanol may participate in hydrogen bonding, potentially slowing the reaction.Higher in ACN/DMF
Temperature Room Temp. vs. 60 °C vs. 100 °CRoom temperature may be sufficient for highly reactive amines but can be slow. 60-80 °C is often a good balance. >100 °C increases the risk of side reactions like aminolysis of the ester.Optimal at 60-80 °C
Catalyst None vs. Lewis Acid (e.g., Yb(OTf)₃)For this highly activated system, a catalyst is often unnecessary. For less activated cyclopropanes, a Lewis acid can be used to coordinate to a carbonyl group and further polarize the ring system.[6][7]Generally high without catalyst

Part 4: Applications in Drug Discovery

The products of this reaction are fluorinated γ-amino acid derivatives, which are highly sought-after building blocks in medicinal chemistry.

  • Peptidomimetics: These structures can be incorporated into peptides to introduce conformational constraints and improve metabolic stability. The fluorine atom can also engage in specific interactions with protein targets.[10]

  • Scaffolds for Complex Molecules: The multiple functional groups (amine, carboxylic acid, ester, fluorine) provide orthogonal handles for further chemical modification, enabling the synthesis of diverse compound libraries for screening.

  • Bioactive Compound Synthesis: Fluorinated cyclopropylamines and their derivatives are core components of various bioactive agents, including selective serotonin 2C (5-HT2C) receptor agonists and monoamine oxidase (MAO) inhibitors.[11][12] The synthetic route described herein provides a direct entry into this valuable chemical space. The strategic placement of fluorine can lead to improved drug-like properties, such as enhanced metabolic stability and brain penetration, which are crucial for CNS drugs.[11]

Conclusion

The is a powerful and reliable method for synthesizing valuable fluorinated γ-amino acid derivatives. The process is governed by a predictable nucleophilic ring-opening mechanism, driven by the release of ring strain in the highly activated donor-acceptor cyclopropane system. By carefully controlling reaction conditions such as temperature and solvent, researchers can achieve high yields of the desired products while minimizing side reactions. The resulting compounds are versatile intermediates with significant potential for application in drug discovery and development, serving as key building blocks for novel therapeutics.

References

  • Cao, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(17), 9474–9493. Available at: [Link]

  • Kanai, M., et al. (2012). Side-Arm-Promoted Highly Enantioselective Ring-Opening Reactions and Kinetic Resolution of Donor–Acceptor Cyclopropanes with Amines. Journal of the American Chemical Society, 134(22), 9066–9069. Available at: [Link]

  • Chaume, G., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. The Journal of Organic Chemistry, 78(4), 1475–1485. Available at: [Link]

  • Pessah, N., et al. (2002). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 45(15), 3192–3201. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(19), 12358–12368. Available at: [Link]

  • Budynina, E. M., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. AMiner. Available at: [Link]

  • Li, X., & Hu, W. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1423–1440. Available at: [Link]

  • Reyes, E., et al. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 60(53), 7545-7566. Available at: [Link]

  • Sansinenea, E., & Ortiz, A. (2015). The Chemistry of Cyclopropanes and New Insights into Organocatalyzed Asymmetric Cyclopropanation. ResearchGate. Available at: [Link]

  • Welch, J. T., & Eswarakrishnan, S. (1991). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. Available at: [Link]

  • Gardarsdottir, H. J. (2022). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4). Available at: [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at: [Link]

  • Jarvo, E. R., et al. (2021). Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. Available at: [Link]

  • LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2022). 1.20: Amines- Reactions. Chemistry LibreTexts. Available at: [Link]

  • Stack Exchange. (2016). Reaction of carboxylic acids with primary amines. Chemistry Stack Exchange. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. Available at: [Link]

  • Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Organic Chemistry. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. Available at: [Link]

Sources

Application Note: Advanced Synthetic Strategies in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Agrochemical Synthesis

The agrochemical industry is at a critical juncture. The need to feed a growing global population is countered by significant challenges, including the rise of pest and weed resistance, an increasingly stringent regulatory environment, and the imperative for more sustainable manufacturing practices.[1][2][3] Organic chemistry is, and will remain, central to overcoming these hurdles.[4] The discovery and development of new active ingredients (AIs) with novel modes of action, improved safety profiles, and greater efficacy at lower application rates are paramount.[1]

However, the traditional synthetic playbook is often too slow and rigid to meet these demands. The process of discovering a new AI is notoriously long and expensive, with high R&D costs being a major industry challenge.[3][5] To accelerate the design-make-test-analyze cycle, researchers require synthetic tools that offer precision, speed, and versatility. This guide details three powerful, modern synthetic methodologies that are reshaping the agrochemical discovery pipeline: Late-Stage Functionalization (LSF) via C-H Activation , Photoredox Catalysis , and Continuous Flow Chemistry . These strategies empower chemists to rapidly create and optimize complex molecules, paving the way for the next generation of sustainable crop protection agents.

Late-Stage Functionalization via C-H Activation: A Tool for Rapid Lead Optimization

2.1 Principle and Advantages

Late-stage functionalization (LSF) is a transformative strategy that allows for the direct modification of complex molecules, such as a promising herbicide or fungicide lead, at a very late point in the synthetic sequence.[6] This approach is a departure from traditional synthesis, which often requires building molecules from the ground up for each new analogue. C-H activation, a key LSF technique, treats otherwise inert carbon-hydrogen bonds as functional handles for creating new carbon-carbon or carbon-heteroatom bonds.[7][8]

The primary advantage is speed. By directly modifying an existing complex scaffold, chemists can bypass lengthy de novo syntheses, dramatically accelerating the exploration of structure-activity relationships (SAR). This allows for the rapid generation of a diverse library of analogues from a common precursor, enabling a more thorough investigation of a molecule's biological activity and properties.[9]

2.2 Application Example: Palladium-Catalyzed C-H Arylation of a Herbicide Precursor

A common objective in agrochemical optimization is to introduce different aryl groups to a core structure to modulate properties like target binding, solubility, or metabolic stability. Palladium-catalyzed C-H arylation is a robust method for achieving this transformation.[10][11]

Protocol 2.2.1: Directed C-H Arylation of a 2-Arylpyridine Scaffold

This protocol describes the ortho-arylation of a 2-phenylpyridine core, a common structural motif in bioactive molecules, using a palladium catalyst. The pyridine nitrogen acts as an endogenous directing group, guiding the catalyst to the C-H bond at the ortho-position of the phenyl ring.[12]

Materials:

  • 2-Phenylpyridine (Substrate)

  • 4-Iodotoluene (Arylation partner)

  • Palladium(II) Acetate (Pd(OAc)₂, Catalyst)

  • Tricyclohexylphosphine (PCy₃, Ligand)

  • Potassium Carbonate (K₂CO₃, Base)

  • Pivalic Acid (PivOH, Additive)

  • N,N-Dimethylacetamide (DMAc, Solvent)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add the 2-phenylpyridine substrate (1.0 equivalent), 4-iodotoluene (1.2 equivalents), and pivalic acid (30 mol%).

  • Solvent Addition: Add anhydrous DMAc via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Rationale: The high temperature is necessary to facilitate the C-H activation step. DMAc is a suitable high-boiling polar aprotic solvent. Pivalic acid acts as a proton shuttle in the C-H activation/cleavage step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[12]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2-tolylphenyl)pyridine.

Table 1: Representative Optimization of C-H Arylation Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2)120<10
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)12045
3Pd(OAc)₂ (5)PCy₃ (10) K₂CO₃ (2)12088
4Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2)12085
5Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (2)10062

Rationale: The choice of ligand is critical. Electron-rich, bulky phosphine ligands like PCy₃ are often superior as they promote the oxidative addition and reductive elimination steps in the catalytic cycle while preventing catalyst decomposition.[10][13]

Diagram 2.2.2: C-H Functionalization Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification N2 Inert Gas Purge Add_Cat Add Catalyst, Ligand, Base, Additive N2->Add_Cat Add_Reag Add Substrate & Coupling Partner Add_Cat->Add_Reag Add_Solv Add Solvent Add_Reag->Add_Solv Heat Heat to 120 °C Add_Solv->Heat Stir Stir for 12-24h Heat->Stir Cool Cool to RT Stir->Cool Quench Quench & Extract Cool->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Isolated Product

Caption: General workflow for a Pd-catalyzed C-H arylation experiment.

Photoredox Catalysis: Accessing Novel Reactivity Under Mild Conditions

3.1 Principle and Advantages

Photoredox catalysis harnesses the energy of visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[14][15] This contrasts sharply with many traditional methods that require harsh reagents or high temperatures to generate radicals.[16] A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs a photon of light, promoting it to an excited state (*PC).[17] This excited state is both a more potent oxidant and a more potent reductant than the ground state, allowing it to engage with a wide range of organic substrates.[15]

For agrochemical synthesis, this methodology opens doors to novel bond constructions and functional group transformations that were previously challenging.[14][18] Its mild, room-temperature conditions are compatible with complex, functional-group-rich molecules, making it ideal for LSF applications.

3.2 Application Example: Decarboxylative Cross-Coupling for Fungicide Synthesis

The diarylmethane scaffold is a privileged structure in many bioactive compounds, including some fungicides. Photoredox catalysis provides a powerful method to synthesize these structures via the decarboxylative coupling of abundant carboxylic acids with aryl halides—a transformation that is difficult to achieve with conventional cross-coupling methods.[19]

Protocol 3.2.1: Visible-Light-Mediated Decarboxylative Arylation

This protocol describes the coupling of an aryl acetic acid with an aryl bromide, merging iridium photoredox catalysis with nickel co-catalysis.

Materials:

  • 4-Methoxyphenylacetic acid (Carboxylic acid source)

  • 4-Bromobenzonitrile (Aryl halide)

  • fac-Ir(ppy)₃ (Iridium photocatalyst)

  • NiCl₂·glyme (Nickel co-catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, Ligand)

  • Potassium Phosphate (K₃PO₄, Base)

  • Anhydrous Dimethylformamide (DMF, Solvent)

Procedure:

  • Reactor Setup: In a borosilicate glass vial, combine 4-methoxyphenylacetic acid (1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), fac-Ir(ppy)₃ (1.5 mol%), NiCl₂·glyme (10 mol%), dtbbpy (12 mol%), and K₃PO₄ (2.0 equivalents).

  • Solvent & Degassing: Add anhydrous DMF to achieve a concentration of 0.1 M. Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through it. Rationale: Oxygen can quench the excited state of the photocatalyst, so removing it is critical for reaction efficiency.

  • Irradiation: Place the vial approximately 5 cm from a 24 W blue LED lamp and stir vigorously at room temperature for 16 hours. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Work-up: After the reaction, dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution, remove the solvent in vacuo, and purify the residue via silica gel chromatography to obtain the unsymmetrical diarylmethane product.

Diagram 3.2.2: Simplified Metallaphotoredox Catalytic Cycle

G PC Ir(III) PC_star *Ir(III) PC->PC_star hv (Blue Light) PC_red Ir(II) PC_star->PC_red SET (Reductive Quench) Ni0 Ni(0)L₂ PC_star->Ni0 Reduction PC_red->PC SET R_COOH R-COOH PC_red->R_COOH Oxidation NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiII->PC_red NiIII Ar-Ni(III)-R NiII->NiIII R• NiIII->Ni0 Reductive Elimination Product Ar-R NiIII->Product ArX Ar-X ArX->NiII R_rad R• R_COOH->R_rad -CO₂ Base Base Base->R_COOH G cluster_reactor Thermostatic Bath PumpA Pump A (Aromatic Substrate) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Nitrating Agent) PumpB->Mixer Reactor Reactor Coil (Controlled Temp & Residence Time) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Quench Quench Vessel (Ice Water) BPR->Quench

Caption: A typical laboratory setup for continuous flow nitration. [20][21]

Conclusion: Integrating Modern Synthesis into the Agrochemical Discovery Pipeline

The adoption of advanced synthetic methodologies is no longer a niche academic pursuit but a strategic necessity for the agrochemical industry. Late-stage C-H functionalization provides unparalleled speed and flexibility for lead optimization, allowing research teams to make more informed decisions faster. Photoredox catalysis unlocks novel chemical space through mild, radical-based transformations compatible with complex molecules. Finally, continuous flow chemistry offers a transformative platform for developing safer, more efficient, and scalable manufacturing processes, aligning with the industry's need for sustainable production. [22][23][24]By integrating these powerful tools, researchers and drug development professionals can significantly shorten discovery timelines, reduce costs, and ultimately deliver the innovative and sustainable crop protection solutions required to meet future global demands.

References

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10935128/]
  • Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00893]
  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38487004/]
  • The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge. [URL: https://www.repository.cam.ac.uk/items/3025095]
  • Using Flow Chemistry in Agrochemical Applications. ThalesNano. [URL: https://thalesnano.
  • Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs500438x]
  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00528]
  • Late‐stage functionalization of bioactive compounds. Conditions as in... ResearchGate. [URL: https://www.researchgate.net/figure/Late-stage-functionalization-of-bioactive-compounds-Conditions-as-in-Scheme-2_fig1_386221469]
  • Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds. Benchchem. [URL: https://www.benchchem.
  • Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them). Battelle. [URL: https://www.battelle.
  • Current Challenges and Trends in the Discovery of Agrochemicals. ResearchGate. [URL: https://www.researchgate.net/publication/254096054_Current_Challenges_and_Trends_in_the_Discovery_of_Agrochemicals]
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc02422a]
  • An update on late-stage functionalization in today's drug discovery. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2023.2202657]
  • Agrochemical industry development, trends in R&D and the impact of regulation. Pest Management Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6850638/]
  • Top Challenges in Agrochemical Industry. Infiniti Research. [URL: https://www.infinitiresearch.com/insights/top-challenges-agrochemical-industry]
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Decarboxylative photocatalytic transformations. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cs/d4cs01051e]
  • Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319985/]
  • Role of modern chemistry in sustainable arable crop protection. Philosophical Transactions of the Royal Society B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2610168/]
  • Top 7 Formulation Challenges Facing the Agrochemical Industry. Echemi. [URL: https://www.echemi.com/cms/435111.html]
  • Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07021]
  • Room‐Temperature Decarboxylative Couplings of α‐Oxocarboxylates with Aryl Halides by Merging Photoredox with Palladium Catalysis. Sci-Hub. [URL: https://sci-hub.se/10.1002/chem.201502286]
  • Continuous-Flow Process for Selective Mononitration of 1-Methyl-4-(methylsulfonyl)benzene. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00030]
  • Photoredox Catalysis in Organic Chemistry. Princeton University. [URL: https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9/2016/06/Photoredox-Perspective-2016.pdf]
  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202201198]
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3539863/]
  • (PDF) Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate. [URL: https://www.researchgate.
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02534]
  • Continuous-flow synthesis of fine chemicals and pharmaceutical compoun. Scholars' Mine. [URL: https://scholarsmine.mst.
  • Summarized literature survey on continuous flow nitration using microreactors. ResearchGate. [URL: https://www.researchgate.net/figure/Summarized-literature-survey-on-continuous-flow-nitration-using-microreactors-NA-nitric_tbl1_354316938]
  • Room‐Temperature Decarboxylative Couplings of α‐Oxocarboxylates with Aryl Halides by Merging Photoredox with Palladium Catalysis. ResearchGate. [URL: https://www.researchgate.
  • Photoredox Catalysis in Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr5005766]
  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [URL: https://www.researchgate.
  • Process for continuous nitration of nitratable aromatic compounds. Google Patents. [URL: https://patents.google.
  • Dawn of photoredox catalysis. Journal of Synthetic Organic Chemistry, Japan. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849093/]
  • Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Pesticide Science. [URL: https://pubs.acs.org/doi/10.1021/bk-2017-1268.ch001]
  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Princeton University. [URL: https://chemistry.princeton.
  • Natural Products in the Discovery of Agrochemicals. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2012_409]
  • Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1293301/full]
  • Enzymatic C–H Functionalizations for Natural Product Synthesis. Natural Product Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7008764/]
  • Innate and guided C–H functionalization logic. Nature Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3606673/]
  • (PDF) PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS. ResearchGate. [URL: https://www.researchgate.
  • Enzymatic CH functionalizations for natural product synthesis. ResearchGate. [URL: https://www.researchgate.
  • Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/c9ob02484a]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique stereochemical and electronic properties of this molecule, stemming from the strained cyclopropane ring and the electron-withdrawing fluorine and carboxyl groups, present specific challenges in its isolation and purification.[1]

This guide provides field-proven insights and systematic methodologies to help you navigate these challenges, ensuring you obtain your target compound with the desired purity and yield. We will cover common issues encountered during purification, answer frequently asked questions, and provide detailed, validated protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. For a logical approach to problem-solving, refer to the workflow diagram below.

G start Crude Product Analysis (NMR, LC-MS) purity_check Purity < 95%? start->purity_check impurity_id Identify Impurities purity_check->impurity_id Yes end_ok Product Meets Specs purity_check->end_ok No diester Starting Diester Present? impurity_id->diester isomers Cis/Trans Isomer Ratio Incorrect? impurity_id->isomers baseline Broad Baseline Hump in NMR (Acidic Protons)? impurity_id->baseline other Other Impurities impurity_id->other diester->isomers No hydrolysis Re-subject to Hydrolysis (See Protocol) diester->hydrolysis Yes isomers->baseline No fractional_crystallization Diastereomeric Salt Fractional Crystallization (See Protocol 3) isomers->fractional_crystallization Yes baseline->other No extraction Aqueous Workup/ Acid-Base Extraction baseline->extraction Yes chromatography Reversed-Phase Chromatography (See Protocol 2) other->chromatography

Caption: Troubleshooting Decision Tree for Purification.

Problem 1: My final product has low purity and contains the starting diester.

Question: I've performed the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, but my NMR spectrum clearly shows signals for two ethoxy groups. How do I remove the unreacted starting material?

Answer: This is a common issue resulting from incomplete saponification. The electron-withdrawing fluorine atom can influence the reactivity of the adjacent ester group, sometimes making the second hydrolysis step sluggish.[2][3]

  • Causality: The mono-anion formed after the first hydrolysis is less nucleophilic, and steric hindrance on the compact cyclopropane ring can impede the approach of the hydroxide ion for the second hydrolysis.

  • Immediate Solution (Workup): You can often remove the majority of the diester through a careful acid-base extraction. The target mono-acid is soluble in aqueous bicarbonate solution, while the neutral diester will remain in the organic layer.

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times.

    • Combine the aqueous layers. Caution: Keep the organic layer until you have confirmed successful extraction.

    • Acidify the aqueous layer slowly with cold 2N HCl to a pH of ~1.

    • Extract the precipitated product back into an organic solvent.

    • Dry, filter, and concentrate to yield the enriched acid.

  • Definitive Solution (Reaction Optimization): If significant amounts of diester remain, the most effective solution is to re-subject the crude material to the hydrolysis conditions. Driving the equilibrium towards the diacid (which subsequently decarboxylates to the desired product in some synthetic routes) or ensuring complete mono-hydrolysis is key. Consider extending the reaction time or slightly increasing the temperature.

Problem 2: I am struggling to separate the cis and trans isomers.

Question: My analytical data shows a mixture of diastereomers. Standard crystallization or silica gel chromatography isn't improving the isomeric ratio. What should I do?

Answer: The cis and trans isomers of this compound can have very similar polarities and crystallinities, making their separation challenging by standard methods.[4][5] The most robust method for separating cyclopropane carboxylic acid isomers is through the formation of diastereomeric salts.[6][7][8]

  • Causality: By reacting the racemic or diastereomeric mixture of your carboxylic acid with a single enantiomer of a chiral amine, you form two diastereomeric salts. These salts have different physical properties (e.g., solubility), which allows them to be separated by fractional crystallization.

  • Recommended Strategy:

    • Select a Chiral Amine: Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or other commercially available resolving agents.[8]

    • Salt Formation: Dissolve the isomeric mixture of your acid in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). Add a stoichiometric amount of the chiral amine.

    • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize out. The choice of solvent is critical and may require screening.

    • Isolation and Liberation: Filter the crystals and wash with a small amount of cold solvent. To recover your desired isomer, dissolve the salt in water and acidify with HCl to precipitate the free carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

    • Analysis: Check the isomeric purity of both the crystallized fraction and the material recovered from the mother liquor by HPLC or NMR.

Problem 3: My product is an oil and won't crystallize.

Question: After workup and solvent removal, the product is a persistent oil, even though literature suggests it should be a solid. How can I induce crystallization?

Answer: The presence of minor impurities, residual solvent, or the wrong isomeric ratio can inhibit crystallization.

  • Causality: Impurities disrupt the crystal lattice formation. Since your molecule has both a polar carboxylic acid and a more nonpolar ester and cyclopropane backbone, it can act as a solvent for itself, especially when impure.

  • Troubleshooting Steps:

    • Ensure High Purity: First, try to remove baseline impurities using a quick chromatographic filtration or an acid-base workup as described in Problem 1.

    • Solvent Screening: The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. See Table 1 for starting points. Toluene, hexane/ethyl acetate mixtures, or diethyl ether/pentane are often good choices.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes "shock" the compound into precipitating as a solid, which can then be recrystallized.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For moderate-to-high purity crude material (>85%), recrystallization is the most efficient and scalable method. It effectively removes minor impurities with different solubility profiles. For complex mixtures or for separating isomers when diastereomeric salt formation is not feasible, reversed-phase column chromatography is the method of choice.[9][10] Standard silica gel can be problematic due to the acidity of the molecule, leading to peak tailing.

Q2: Can I use standard silica gel chromatography? What precautions should I take?

While not ideal, it is possible. The free carboxylic acid can interact strongly with the acidic silanol groups on the silica surface, causing significant tailing and poor separation. To mitigate this:

  • Add an Acidic Modifier: Include 0.5-1% acetic acid or formic acid in your mobile phase (e.g., hexane/ethyl acetate + 1% acetic acid). This protonates the analyte and suppresses its interaction with the silica.

  • Consider Esterification: If purification of the acid proves too difficult, you can protect the carboxylic acid as a methyl or benzyl ester, purify the neutral diester by standard silica gel chromatography, and then selectively cleave the protecting group.

Q3: Which analytical techniques are essential to confirm purity and structure?

A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR: To confirm the overall structure, check for residual solvents, and determine the ratio of major impurities.

  • ¹⁹F NMR: This is crucial for fluorinated compounds. It will give a clean signal for the fluorine atom and can help resolve and quantify cis/trans isomers, as their chemical environments will be different.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and to get a highly accurate assessment of purity (e.g., >99% by AUC). It is also the best tool for developing a separation method for the cis/trans isomers.[11][12]

  • FT-IR: To confirm the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹) and ester (C=O stretch ~1730 cm⁻¹) functional groups.

Q4: How does the fluorine atom affect the purification strategy?

The fluorine atom significantly increases the polarity of the molecule and the acidity of the carboxylic acid compared to its non-fluorinated analog.[1][13]

  • Polarity: It makes the molecule more polar, affecting its solubility in various solvents and its retention in chromatography. It will be less soluble in non-polar solvents like hexane and more soluble in polar solvents.

  • Acidity: The inductive effect of the fluorine atom increases the pKa of the carboxylic acid, which can be a factor in acid-base extractions and interactions on chromatographic media.

  • Chromatography: Specialized fluorinated stationary phases for HPLC can sometimes offer unique selectivity for separating fluorinated compounds.[14]

Detailed Experimental Protocols

Protocol 1: General Purification Workflow

This diagram outlines the typical sequence of operations for purifying the crude product after synthesis and initial workup.

G crude Crude Product (Post-Synthesis) analysis1 Analytical Check (TLC, LC-MS, ¹H NMR) crude->analysis1 decision1 Is Product Solid and >85% Pure? analysis1->decision1 recrystallize Recrystallization (Protocol 2) decision1->recrystallize Yes decision2 Isomer Separation Required? decision1->decision2 No final_product Pure Product recrystallize->final_product chromatography Reversed-Phase Chromatography (Protocol 3) decision2->chromatography No salt_formation Diastereomeric Salt Formation / Crystallization (Protocol 4) decision2->salt_formation Yes chromatography->final_product salt_formation->final_product

Caption: General Purification Workflow.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Using a small amount of crude material, test solubility in various solvents (see Table 1 ). A good solvent will fully dissolve the compound when hot and result in significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature. Add solvent portion-wise, allowing the solution to heat up between additions.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes. Caution: Never add charcoal to a boiling solution.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Reversed-Phase Flash Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both modified with 0.1% formic acid or trifluoroacetic acid (TFA). The acid modifier is crucial for maintaining good peak shape for the carboxylic acid.[9][10]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (or DMSO if solubility is an issue) and adsorb it onto a small amount of C18 silica.

  • Packing and Equilibration: Pack the column with C18 silica and equilibrate with at least 5 column volumes of the starting mobile phase composition (e.g., 95:5 Water/Acetonitrile + 0.1% TFA).

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a shallow gradient. A typical starting gradient might be 5% B to 70% B over 20-30 column volumes. The target compound is polar and will likely elute at lower concentrations of the organic solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (using a C18 plate) or LC-MS to identify the pure fractions.

  • Product Recovery: Combine the pure fractions. Most of the organic solvent can be removed on a rotary evaporator. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and concentrated to yield the final product.

Data & Reference Tables

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemBoiling Point (°C)Comments
Toluene111Good for moderate polarity compounds. Slow cooling often yields high-quality crystals.
Ethyl Acetate / Hexane~70A versatile polar/non-polar pair. Dissolve in hot ethyl acetate, add hot hexane until cloudy, then cool.
Diethyl Ether / Pentane~35Good for highly soluble compounds. Be aware of the low boiling point and high flammability.
Isopropanol / Water~82A polar protic system that can be effective. May require extensive drying to remove water.
Table 2: Starting Conditions for Reversed-Phase HPLC Analysis
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 1 µL

References

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • Google Patents. (2018). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
  • Nonn, M., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Kim, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Santini, C., & Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Google Patents. (1981). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Kim, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
  • Saboe, P. O., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry.
  • Lin, Y.-C., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Google Patents. (1980). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Alcaide, B., et al. (2007). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Singh, A. K., & Singh, A. (2019). Process for The Separation of the (Dl) Cis- Trans- 2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
  • Zhang, L., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhang, H., et al. (2025). Determination of perfluoroalkyl carboxylic acids in mice serum and tissue by dispersive solid-phase extraction based on fluorine-functionalized covalent organic frameworks coupled with UPLC-MS/MS.
  • Kertes, A. S., & King, C. J. (1986). Extraction chemistry of fermentation product carboxylic acids. Biotechnology and Bioengineering.
  • ResearchGate. (2020). (PDF) On the hydrolysis of diethyl 2-(perfluorophenyl)

Sources

Technical Support Center: Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

A common route to the target molecule involves the cyclopropanation of ethyl 2-fluoroacrylate with ethyl diazoacetate to form diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The catalyst, such as a rhodium or copper complex, may be old, from an unreliable source, or improperly activated.[1] 2. Decomposition of Ethyl Diazoacetate: This reagent is known to be unstable, and its decomposition can be accelerated by acidic impurities or improper handling.[1] 3. Poor Reactivity of Ethyl 2-Fluoroacrylate: As an electron-deficient alkene, it can be less reactive towards electrophilic carbenes.[2]1. Catalyst Verification and Activation: Ensure the catalyst is from a reputable supplier and within its expiration date. For some systems, like a zinc-copper couple in Simmons-Smith type reactions, fresh preparation and activation are crucial.[1] Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[1] 2. Controlled Addition of Diazo Compound: Use a syringe pump for the slow, controlled addition of ethyl diazoacetate to the reaction mixture to minimize decomposition and side reactions like dimerization.[1] Ensure the diazo compound is pure and free of acidic impurities.[1] 3. Optimize Reaction Conditions: For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems, for instance, have shown effectiveness with such olefins.[1] Increasing the reaction temperature or extending the reaction time may also improve conversion.[1]
Poor Diastereoselectivity 1. High Reaction Temperature: Higher temperatures can reduce the energy difference between the transition states leading to different diastereomers. 2. Inappropriate Catalyst or Ligand: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining the facial selectivity of the cyclopropanation.[1]1. Lower Reaction Temperature: Reducing the reaction temperature generally enhances diastereoselectivity.[1] 2. Screen Catalysts and Ligands: Experiment with a variety of catalysts and ligands to find the optimal combination for your desired diastereomer. For instance, adamantylglycine-derived dirhodium complexes have been shown to achieve high diastereoselectivity in the cyclopropanation of fluorinated alkenes.[3]
Formation of Byproducts 1. Dimerization of Ethyl Diazoacetate: This is a common side reaction, especially at higher concentrations or temperatures.[1] 2. Ring-Opening of the Product: The fluorocyclopropane ring can be susceptible to opening under certain conditions, although it is generally stable.[4]1. Slow Addition and Dilution: As mentioned, slow addition of the diazo compound is critical. Conducting the reaction at a lower concentration can also disfavor dimerization.[1] 2. Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, catalyst) to avoid subsequent reactions of the product.
Stage 2: Selective Monohydrolysis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

This is a critical and often challenging step to yield the target this compound.

Issue Potential Cause(s) Suggested Solution(s)
No Reaction or Incomplete Hydrolysis 1. Steric Hindrance: The geminal substitution on the cyclopropane ring, including the fluorine atom, creates a sterically hindered environment around the ester groups, making them resistant to hydrolysis.[5] 2. Inappropriate Solvent System: The choice of solvent is critical for achieving efficient hydrolysis.1. Harsh Reaction Conditions (with caution): While generally avoided, for highly hindered esters, more forcing conditions like higher temperatures or stronger bases may be necessary. However, this increases the risk of di-hydrolysis and ring-opening. 2. Optimized Solvent System: A THF-water medium with dilute aqueous NaOH at 0°C has been shown to be highly effective for the selective monohydrolysis of symmetric diesters, especially those with "cis" or "geminal" orientations.[6] A water-miscible polar aprotic co-solvent like DMSO can also increase the reaction rate and selectivity.[7]
Formation of the Diacid (Over-hydrolysis) 1. Excess Base: Using too much base will lead to the hydrolysis of both ester groups. 2. Prolonged Reaction Time or High Temperature: These conditions favor the second hydrolysis step.1. Stoichiometric Control of Base: Use a carefully controlled amount of base, typically 1.0 to 1.2 equivalents of NaOH or another suitable base.[8] 2. Low Temperature and Careful Monitoring: Performing the reaction at a low temperature (e.g., 0°C) is crucial for high yields and clean reaction mixtures.[6] Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-acid is the major product.
Low Yield of the Desired Mono-acid 1. A mixture of Starting Material, Mono-acid, and Di-acid: This is a common outcome in non-selective hydrolysis. 2. Difficult Purification: The product, containing both a carboxylic acid and an ester, can be challenging to separate from the starting diester and the diacid byproduct.1. Employ Selective Hydrolysis Conditions: The use of a THF-water system at 0°C is highly recommended for its proven selectivity in similar systems.[6] 2. Careful Work-up and Purification: After quenching the reaction, a careful extraction procedure is necessary. Acidify the aqueous layer to protonate the carboxylate, allowing for extraction into an organic solvent. Purification is often achieved by silica gel column chromatography, though the polarity of the product requires careful selection of the eluent system.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent strategy involves a two-step process. First, the diastereoselective cyclopropanation of ethyl 2-fluoroacrylate with ethyl diazoacetate, often catalyzed by a rhodium or copper complex, to form diethyl 2-fluorocyclopropane-1,1-dicarboxylate. This is followed by a selective monohydrolysis of one of the ester groups to yield the target molecule.

Q2: Why is the selective monohydrolysis of the diethyl ester precursor so challenging?

A2: The primary challenge is the steric hindrance around the two ester groups on the same carbon of the cyclopropane ring. This steric bulk, compounded by the presence of the fluorine atom, can make the ester groups resistant to hydrolysis.[5] Achieving the hydrolysis of one ester group without affecting the second requires carefully controlled reaction conditions to avoid the formation of a mixture of starting material, the desired mono-acid, and the di-acid byproduct.

Q3: What are the key parameters to control for a successful selective monohydrolysis?

A3: The most critical parameters are:

  • Temperature: Low temperatures, typically 0°C, are essential to slow down the reaction and improve selectivity.[6]

  • Stoichiometry of the Base: Using a slight excess (1.0-1.2 equivalents) of a base like NaOH is often optimal.[8]

  • Solvent System: A semi-two-phase system using THF-water has been demonstrated to be highly effective for this type of transformation.[6]

Q4: How can I purify the final product, this compound?

A4: Purification can be challenging due to the presence of both a polar carboxylic acid group and a less polar ethyl ester group. A standard procedure involves:

  • Quenching the reaction and removing the organic solvent.

  • Washing the aqueous layer with a non-polar solvent (like hexane or ether) to remove any unreacted starting material.

  • Acidifying the aqueous layer to a low pH (e.g., pH 1-2) with an acid like HCl.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying the organic extracts and concentrating them.

  • The final purification is typically achieved by silica gel column chromatography.[6] The choice of eluent is crucial and often involves a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate).

Q5: Are there any specific analytical techniques that are particularly useful for characterizing the product and monitoring the reaction?

A5: Yes, NMR spectroscopy is a powerful tool.

  • ¹H NMR: Can be used to monitor the disappearance of the starting diester and the appearance of the product. The signals for the ethyl groups of the two esters in the starting material will be replaced by a single ethyl group signal in the product.

  • ¹⁹F NMR: This is very useful for confirming the presence of the fluorine atom on the cyclopropane ring and can help in identifying different diastereomers.

  • ¹³C NMR: Can provide detailed structural information, including the chemical shifts of the carbonyl carbons of the ester and carboxylic acid groups.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for monitoring the progress of the hydrolysis reaction, as it can separate the starting material, mono-acid, and di-acid, and provide their mass-to-charge ratios for identification.

Experimental Protocols & Visualizations

General Workflow for the Synthesis

cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Selective Monohydrolysis A Ethyl 2-fluoroacrylate D Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate A->D B Ethyl diazoacetate B->D C Rh or Cu Catalyst C->D E Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate D->E Purification G 2-Ethoxycarbonyl-2-fluorocyclopropane- 1-carboxylic acid E->G F NaOH (1.1 eq), THF/H2O, 0°C F->G

Caption: General synthetic workflow.

Protocol for Selective Monohydrolysis

This protocol is adapted from a highly efficient method for the selective monohydrolysis of symmetric diesters.[6]

  • Dissolution: Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 equiv) in tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C and monitor its progress by TLC or LC-MS (typically 30-60 minutes).

  • Quenching: Once the reaction has reached the desired conversion, quench it by adding a cold, dilute aqueous solution of HCl.

  • Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Logical Relationship in Troubleshooting Low Yields

A Low Yield of Cyclopropanation Product B Inactive Catalyst A->B C Diazo Compound Decomposition A->C D Poor Alkene Reactivity A->D E Verify Catalyst Source & Age Increase Catalyst Loading B->E F Slow Addition of Diazo Compound Ensure Purity C->F G Optimize Reaction Conditions (Temp., Time, Catalyst System) D->G

Caption: Troubleshooting logic for low cyclopropanation yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
  • Alemán, J., & Cabrera, S. (2013). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 18(6), 6620–6657.
  • El-Mekabaty, A., & Le-gall, E. (2016). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Journal of Heterocyclic Chemistry, 53(6), 2025-2030.
  • Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier.
  • ChemicalBook. (n.d.). (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR spectrum.
  • Cho, H. (2010). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University.
  • Wang, Y., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 22(2), 328.
  • Gouverneur, V., & Tredwell, M. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2118-2126.
  • Niwayama, S. (2018). Practical Selective Monohydrolysis of Bulky Symmetric Diesters.
  • Wang, Y., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. PMC.
  • Pitre, S. P., & Nicastri, M. C. (2020). Oxidative Fluorination of Cyclopropylamides through Organic Photoredox Catalysis.
  • Hakobyan, R., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • AOCS. (2019). NMR.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520.
  • Mancinelli, J. P., & Wilkerson-Hill, S. M. (n.d.). Tris(pentafluorophenyl)
  • Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Gzella, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Pannecoucke, X., & Jubault, P. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC.
  • Google Patents. (n.d.). EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.
  • Pohnert, G. (n.d.). Asymmetric Cyclopropanation of Vinyl Fluorides: Access to Enantiopure Monofluorinated Cyclopropane Carboxylates.
  • MySkinRecipes. (n.d.). Cyclopropane Carboxylic Acids - Organic Synthesis Building Blocks (4).
  • Pannecoucke, X., & Jubault, P. (2016). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues. ACS Figshare.

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of fluorocyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern medicinal chemistry's pivotal transformations. The introduction of the fluorocyclopropane motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] However, the unique electronic properties of fluorine-containing reagents and substrates present distinct challenges.

This center provides a structured approach to troubleshooting common experimental hurdles and answers frequently asked questions, ensuring your path to successful synthesis is both efficient and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: Why do fluoroalkenes often exhibit low reactivity in cyclopropanation reactions?

The reduced reactivity of fluoroalkenes is primarily due to the strong electron-withdrawing nature of the fluorine atom.[3] This effect decreases the electron density (nucleophilicity) of the alkene's double bond, making it less susceptible to attack by common electrophilic cyclopropanating agents, such as those used in Simmons-Smith type reactions.[3] This inherent low reactivity can result in sluggish reaction times and diminished yields.[3]

Q2: What are the most common methods for generating fluorinated carbenes for cyclopropanation?

There are three main approaches to forming the fluorocyclopropane ring: the addition of a fluorinated carbene to an alkene, the addition of a non-fluorinated carbene to a fluoroalkene, and functional group transformations on an existing cyclopropane ring.[4][5] For the generation of fluorinated carbenes (or carbenoids), which are then added to alkenes, several precursors are widely used:

  • Halodifluoromethanes (e.g., ClCF₂H, BrCF₂H): These reagents generate difluorocarbene (:CF₂) under basic conditions. However, the strong bases required can sometimes react with the carbene itself, leading to lower yields.[4] Phase-transfer catalysis can be employed to mitigate some of these issues.[4][5]

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): This is one of the most common and reliable reagents for difluorocyclopropanation.[4][5] It thermally decomposes to generate difluorocarbene, though it often requires high temperatures and can be highly hygroscopic.[5]

  • Organometallic Reagents (e.g., Seyferth's Reagent, PhHgCF₃): These reagents can generate difluorocarbene under milder conditions and are effective for both electron-rich and electron-poor alkenes.[4][5] However, the toxicity of mercury-based reagents is a significant drawback.

  • (Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash Reagent): This versatile reagent, often activated by a nucleophilic catalyst (e.g., iodide), serves as an excellent source of difluorocarbene for a wide range of alkenes.[4]

Q3: How do I select the appropriate catalyst for my reaction?

The choice of catalyst is critical and depends on the specific transformation (e.g., mono- vs. di-fluorocyclopropanation), the nature of the carbene precursor, and the desired stereochemical outcome.

  • For Diazo-based Cyclopropanations: Rhodium(II) and Copper(II) complexes are the most common choices for catalyzing carbene transfer from diazo compounds.[3] Chiral rhodium catalysts, such as Rh₂(S-TCPTTL)₄, have shown excellent performance in the asymmetric cyclopropanation of electron-poor α-fluoroacrylates.[2][6]

  • For Directed Cyclopropanations: In substrates containing a directing group like an allylic alcohol, zinc-based reagents (Simmons-Smith conditions) are often used.[3][7] The use of a chiral dioxaborolane ligand with zinc carbenoids has proven highly effective for enantioselective cyclopropanations of fluoro-substituted allylic alcohols.[7]

  • For Challenging Substrates: For electron-deficient alkenes, more reactive reagents or specialized catalytic systems may be necessary.[8] I(I)/I(III) catalysis platforms have been developed for stereoselective synthesis of cis-α,α-difluorocyclopropanes from bicyclobutane precursors.[9]

  • Biocatalysis: Engineered myoglobin-based catalysts are emerging as a powerful tool for stereoselective synthesis, enabling transformations not always accessible through traditional chemocatalysis, such as the intermolecular cyclopropanation of gem-difluoro-olefins.[10]

Troubleshooting Guide: From Low Yields to Poor Selectivity

This section addresses specific issues you may encounter during your experiments. The underlying logic for each troubleshooting step is explained to help you make informed decisions.

Problem 1: Low Reaction Yield or Incomplete Conversion

A low yield of the desired fluorocyclopropane is one of the most common challenges. A systematic investigation is key to identifying the root cause.

Workflow for Diagnosing Low Conversion

G start Low Conversion Observed reagent_check Verify Reagent & Solvent Quality (Purity, Anhydrous) start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Concentration) reagent_check->conditions_check Reagents OK reagent_sol Solution: - Use freshly purified reagents - Use anhydrous solvents - Titrate active reagents (e.g., organometallics) reagent_check->reagent_sol Issue Found substrate_check Assess Substrate Reactivity (Electronic/Steric Effects) conditions_check->substrate_check Conditions OK conditions_sol Solution: - Increase reaction time - Increase temperature (monitor selectivity) - Increase catalyst loading modestly conditions_check->conditions_sol Issue Found atmosphere_check Confirm Inert Atmosphere (N2 or Ar) substrate_check->atmosphere_check Substrate OK substrate_sol Solution: - Use a more reactive carbene source - Switch to a more powerful catalytic system substrate_check->substrate_sol Issue Found atmosphere_sol Solution: - Ensure glassware is oven- or flame-dried - Use proper inert gas techniques atmosphere_check->atmosphere_sol Issue Found

Caption: General troubleshooting workflow for low conversion.

Potential Cause Explanation & Recommended Actions
1. Reagent/Solvent Decomposition or Impurity Fluorocyclopropanation reagents can be highly sensitive to moisture and air.[8] Solvents must be rigorously dried, and reagents should be of high purity. Action: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[8] Use freshly purified or newly purchased reagents and anhydrous solvents.
2. Low Reactivity of the Alkene Substrate Electron-deficient or sterically hindered alkenes are challenging substrates.[8] The electrophilic carbene/carbenoid will react more slowly with an electron-poor double bond.[4] Action: Consider using a more reactive fluorinating agent or a more potent catalyst known to be effective for such substrates.[8] Increasing the reaction temperature or concentration may also help, but this must be balanced against potential impacts on stereoselectivity.[8]
3. Inappropriate Reaction Conditions The reaction may simply be too slow under the initial conditions. Action: If reagents are stable, try extending the reaction time.[8] For catalytic reactions, a modest increase in catalyst loading can improve the rate and conversion.[8] A temperature screen is also recommended to find the optimal balance between rate and selectivity.[8]
4. Undesired Side Reactions The carbene precursor may undergo side reactions, such as dimerization, especially if its concentration becomes too high. Action: For reactions involving diazo compounds, slow addition of the reagent using a syringe pump is highly recommended to maintain a low steady-state concentration.[8]
Problem 2: Poor or Incorrect Stereoselectivity (cis/trans Ratio)

Controlling the diastereoselectivity of the cyclopropanation is crucial for accessing the desired molecular architecture. Several factors influence the stereochemical outcome.

Decision Tree for Optimizing Stereoselectivity

G start Poor Stereoselectivity temp_check Is Temperature Optimized? start->temp_check temp_sol_cis For cis-selectivity: Lower the temperature. Erosion of d.r. can occur at higher temps. temp_check->temp_sol_cis Goal: cis temp_sol_trans For trans-selectivity: Screen a range of temperatures (-78 °C to RT). temp_check->temp_sol_trans Goal: trans solvent_check Is Solvent Appropriate? stoich_check Is Stoichiometry Correct? solvent_check->stoich_check Yes solvent_sol Experiment with solvents of varying polarity (e.g., DCM, THF, Toluene, Hexanes). Avoid coordinating solvents for some directed reactions. solvent_check->solvent_sol No stoich_sol Systematically optimize the ratio of alkene:carbene precursor:catalyst. For I(I)/I(III) catalysis, HF source equivalents are critical. stoich_check->stoich_sol No temp_sol_cis->solvent_check temp_sol_trans->solvent_check

Caption: Decision tree for optimizing reaction stereoselectivity.

Potential Cause Explanation & Recommended Actions
1. Suboptimal Reaction Temperature The energy of the transition state leading to different stereoisomers is temperature-dependent. For many reactions aiming for cis-selectivity, such as α,α-difluorocyclopropanation, lower temperatures are beneficial as diastereoselectivity can erode at higher temperatures.[8] Action: Screen a range of temperatures (e.g., from -78 °C to room temperature) to identify the optimum for your specific substrate and reagent system.[8]
2. Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the stereochemical outcome.[8] Coordinating solvents may interfere with directing groups or catalyst coordination. Action: Test a range of solvents with varying polarities. Non-coordinating solvents like dichloromethane, toluene, or hexanes are often a good starting point.[8]
3. Incorrect Reagent Stoichiometry The ratio of the alkene, carbene precursor, and catalyst can significantly impact selectivity. For example, in I(I)/I(III) catalysis for cis-α,α-difluorocyclopropanation, the equivalents of the HF source are critical; an excess can decrease diastereoselectivity.[8] Action: Perform a systematic optimization of the stoichiometry of all reaction components.
Problem 3: Difficulty in Product Isolation and Purification

Even with a high-yielding reaction, isolating the final product can be problematic.

Potential Cause Explanation & Recommended Actions
1. Volatility of Fluorocyclopropanes Low molecular weight fluorocyclopropanes can be highly volatile, leading to significant product loss during solvent removal (roto-evaporation) and purification.[8] Action: Use low-boiling point solvents for extraction and chromatography to facilitate their removal under mild conditions (e.g., lower temperature, moderate vacuum).[8] Exercise extreme care when concentrating solutions under reduced pressure.
2. Formation of Hydrated Byproducts Certain functional groups, like the trifluoroacetyl group, are highly electrophilic and prone to hydration, especially during aqueous workup procedures.[11] Action: Minimize the product's contact time with water. Use anhydrous solvents for extraction and robust drying agents like anhydrous sodium sulfate or magnesium sulfate. If hydration occurs, it can sometimes be reversed by heating the sample under a high vacuum.[11]
3. Co-elution with Byproducts Non-polar byproducts can sometimes co-elute with the desired fluorocyclopropane during column chromatography. Action: Optimize the chromatography conditions by screening different solvent systems (e.g., hexanes/ethyl acetate, pentane/diethyl ether). If separation is still difficult, consider recrystallization if the product is a solid.[12]

Key Experimental Protocols

General Protocol for a Catalytic Fluorocyclopropanation using a Diazo Reagent

This protocol is a general guideline and must be adapted based on the specific substrate, catalyst, and diazo compound used. All operations should be performed in a well-ventilated fume hood.

1. Preparation: a. Oven-dry all glassware (reaction flask, dropping funnel/syringe, condenser) and cool under a stream of dry nitrogen or argon. b. Prepare a solution of the alkene substrate in the chosen anhydrous solvent (e.g., dichloromethane) in the reaction flask under an inert atmosphere. c. Add the appropriate catalyst (e.g., a Rh(II) or Cu(II) complex) to the flask. d. In a separate flask, dissolve the diazo compound in the anhydrous solvent.

2. Reaction Execution: a. Cool the reaction flask containing the alkene and catalyst to the desired temperature (e.g., 0 °C or room temperature). b. Using a syringe pump, add the solution of the diazo compound dropwise to the stirred reaction mixture over several hours. Slow addition is crucial to prevent dimerization of the diazo compound and control the reaction exotherm.[8] c. Allow the reaction to stir at the set temperature.

3. Monitoring: a. Monitor the progress of the reaction periodically by TLC, GC-MS, or ¹H/¹⁹F NMR spectroscopy until the starting alkene is consumed.[8][11]

4. Workup: a. Once the reaction is complete, quench any remaining reactive species. For many catalytic reactions, this can be achieved by simply concentrating the mixture. If necessary, a mild quenching agent can be added. b. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with a saturated aqueous solution of NH₄Cl, followed by brine.[7][8] c. Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent in vacuo.[8]

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Data Summary: Performance of Catalytic Systems

The selection of a catalyst is a critical parameter influencing yield and stereoselectivity. The table below summarizes representative data for different catalytic systems to guide your choice. Note that direct comparisons are challenging as substrates and conditions vary.[14]

Catalyst SystemCatalyst ExampleSubstrate TypeCarbene SourceYield (%)Stereoselectivity (dr or ee)Reference(s)
Rhodium(II) Catalysis Rh₂(S-TCPTTL)₄α-FluoroacrylatesDonor-Acceptor DiazoGoodExcellent ee[2][6]
Copper(II) Catalysis Cu(acac)₂StyrenesEthyl diazoacetateModerate-GoodTypically 1:1 dr (for simple cases)[1]
Zinc Carbenoid (Directed) Chiral Dioxaborolane Ligand / Et₂Zn / CH₂I₂Fluoro-allylic alcoholsCH₂I₂HighExcellent ee (>90%)[3][7]
I(I)/I(III) Catalysis p-TolI / SelectfluorBicyclobutanesIn situ from substrateHighHigh dr (cis-selective)[9]
Biocatalysis Engineered Myoglobingem-Difluoro-olefinsDiazoacetonitrileHigh>99:1 dr, 97:3 er[10]

References

  • Technical Support Center: Cis/Trans Selectivity in Fluorocyclopropanation. (n.d.). Benchchem.
  • Comparative study of different fluorocyclopropanation catalysts. (n.d.). Benchchem.
  • Product Class 2: Fluorocyclopropanes. (n.d.). Thieme Chemistry.
  • Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropanation. (2025). Benchchem.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). National Institutes of Health (NIH).
  • Synthesis of gem-Difluorocyclopropanes. (2022). ResearchGate.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Wiley Online Library.
  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. (2022). ACS Publications.
  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. (2020). Canadian Science Publishing.
  • Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone. (n.d.). Benchchem.
  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. (n.d.). ResearchGate.
  • Aryl-Fluorocyclopropane β-Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis. (n.d.). Aston University.
  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. (2022). ACS Publications.
  • Synthesis and Applications of Fluorocyclopropanes. (n.d.). ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The inherent challenges in constructing this strained, electronically-demanding ring system often lead to predictable side reactions. This guide provides in-depth, field-tested solutions to common experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most prevalent strategy involves a two-step sequence. First, a cyclopropanation reaction is performed on an electron-deficient alkene, ethyl 2-fluoroacrylate, to form diethyl 2-fluoro-1,1-cyclopropanedicarboxylate. This is followed by a selective partial hydrolysis of one of the two ester groups to yield the target mono-acid. The success of this route is highly dependent on the careful execution of both steps, as each presents unique challenges.

Q2: Why is the cyclopropanation of ethyl 2-fluoroacrylate so challenging?

A2: The primary difficulty arises from the electronic nature of the starting alkene. Ethyl 2-fluoroacrylate is highly electron-deficient due to the combined electron-withdrawing effects of the ethoxycarbonyl group and the fluorine atom. This deactivates the double bond towards reaction with traditional, mildly nucleophilic cyclopropanating agents like the standard Simmons-Smith reagent.[1] Furthermore, acrylate systems are susceptible to unwanted side reactions like polymerization under various conditions.[2]

Q3: What is the critical challenge in the final hydrolysis step?

A3: The main challenge is achieving mono-hydrolysis. The two ethoxycarbonyl groups on the cyclopropane ring are sterically and electronically similar, making it difficult to saponify one without affecting the other. Standard hydrolysis conditions (e.g., excess strong base, high temperatures) will often lead to a mixture of the starting diester, the desired mono-acid, and the undesired di-acid byproduct, complicating purification.[3][4]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.

Part A: The Cyclopropanation Step

Problem 1: Low or no conversion of ethyl 2-fluoroacrylate to the cyclopropane diester.

  • Q: I am using the standard Simmons-Smith reaction (Zn-Cu couple, CH₂I₂) with ethyl 2-fluoroacrylate, but I'm only recovering my starting material. What is the underlying issue and how can I fix it?

    • A: (Causality): The standard Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is not electrophilic enough to effectively react with your electron-poor alkene. The reaction rate is likely too slow to be practical.

    • A: (Solution): You must use a more reactive carbenoid species. The Furukawa modification , which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a highly effective alternative.[1] This combination generates a more nucleophilic zinc carbenoid that readily cyclopropanates electron-deficient olefins.

      • Expert Insight: The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere), as diethylzinc is pyrophoric and reacts violently with water. Dichloromethane or 1,2-dichloroethane are suitable solvents as they are non-basic and do not coordinate strongly with the zinc reagent.[1]

Problem 2: The reaction mixture becomes viscous or solidifies, indicating polymerization.

  • Q: During the cyclopropanation attempt, my reaction turned into an intractable solid. How can I prevent the polymerization of ethyl 2-fluoroacrylate?

    • A: (Causality): Acrylates can undergo free-radical polymerization, which can be initiated by heat, light, or trace impurities.[2] Some reaction conditions, particularly those involving radical intermediates or high temperatures, can favor this pathway over the desired cyclopropanation.

    • A: (Solution):

      • Add a Radical Inhibitor: Incorporate a small amount (e.g., 100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine into the reaction mixture.

      • Maintain Low Temperature: Initiate the reaction at 0 °C or even lower (-10 °C) and allow it to warm slowly to room temperature. This helps control the initial exotherm and reduces the rate of potential polymerization initiation.

      • Ensure Reagent Purity: Use freshly distilled ethyl 2-fluoroacrylate to remove any pre-existing polymer seeds or inhibitors that might interfere with the desired reaction.

Problem 3: Formation of ring-opened byproducts.

  • Q: My mass spectrometry data shows a peak corresponding to diethyl 2-fluoro-3-iodopropane-1,1-dicarboxylate, not the cyclopropane. What causes this ring-opening?

    • A: (Causality): This side reaction is often caused by the Lewis acidity of the zinc iodide (ZnI₂) byproduct formed during the Simmons-Smith reaction.[5] The highly strained fluorocyclopropane ring, activated by two electron-withdrawing ester groups, is susceptible to nucleophilic attack by the iodide ion, which is facilitated by the Lewis acidic zinc species.[5][6]

    • A: (Solution):

      • Use the Furukawa or Charette Modification: Using diethylzinc (Furukawa) or other modified reagents can lead to less Lewis acidic byproducts, suppressing this side reaction.[5]

      • Quench Thoughtfully: Upon reaction completion, quench the reaction at low temperature with a reagent that can effectively coordinate with the zinc salts, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or by adding pyridine before the aqueous workup.[5]

Part B: The Selective Hydrolysis Step

Problem 4: The final product is an inseparable mixture of diester, mono-acid, and di-acid.

  • Q: I am attempting to hydrolyze one ester group using KOH, but my TLC/LC-MS shows three distinct spots corresponding to the starting material, product, and a more polar byproduct (di-acid). How can I achieve selectivity?

    • A: (Causality): Using an excess of a strong base or allowing the reaction to proceed for too long will inevitably lead to the hydrolysis of both ester groups. The rate difference between the first and second hydrolysis is not large enough to provide a clean reaction under standard saponification conditions.

    • A: (Solution): The key is precise stoichiometric control at low temperatures.

      • Stoichiometric Control: Use exactly 1.0 equivalent of a base like potassium hydroxide (KOH) or lithium hydroxide (LiOH). It is crucial to accurately determine the concentration of your base solution via titration before use.

      • Low Temperature: Perform the reaction at 0 °C to 5 °C in a solvent mixture like THF/water or ethanol/water. The lower temperature slows down the rate of the second hydrolysis more significantly than the first, widening the kinetic window for mono-saponification.

      • Monitor Closely: Track the reaction progress every 15-30 minutes using TLC or LC-MS. As soon as the starting diester is consumed, immediately quench the reaction by acidifying with cold, dilute HCl to a pH of ~2-3. This protonates the carboxylate, preventing further reaction.

Problem 5: Low isolated yield due to decarboxylation.

  • Q: After acidification and workup of the hydrolysis reaction, I see significant bubbling and my final yield is poor. Is my product decarboxylating?

    • A: (Causality): While the target mono-acid is generally stable, the di-acid byproduct is a substituted malonic acid. Geminal dicarboxylic acids are known to undergo decarboxylation upon heating, especially under acidic conditions, to form 2-ethoxycarbonyl-2-fluorocyclopropane.[3][7] If your hydrolysis produced a significant amount of di-acid, this byproduct can be lost during workup.

    • A: (Solution):

      • Avoid Over-hydrolysis: The primary solution is to prevent the formation of the di-acid in the first place by following the selective hydrolysis protocol (Problem 4).

      • Avoid Heat: Do not heat the reaction mixture during the acidic workup or rotary evaporation. Concentrate the product in vacuo at or below room temperature.

Visualized Workflows and Reaction Pathways

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Selective Hydrolysis A Ethyl 2-Fluoroacrylate B Et₂Zn, CH₂I₂ DCM, 0°C to RT A->B Reagents C Diethyl 2-fluoro-1,1- cyclopropanedicarboxylate B->C Product D 1.0 eq. KOH THF/H₂O, 0°C C->D Reagents E 2-Ethoxycarbonyl-2-fluoro- cyclopropane-1-carboxylic acid D->E Final Product

Caption: Synthetic pathway from starting acrylate to the final mono-acid product.

Key Side Reaction Pathways

G Start Ethyl 2-Fluoroacrylate Intermediate Desired Cyclopropane Diester Start->Intermediate + Carbenoid (Desired Path) Polymer Polymerization Product Start->Polymer Radical Initiator / Heat (Side Reaction 1) RingOpen Ring-Opened Product Intermediate->RingOpen Lewis Acid (e.g., ZnI₂) (Side Reaction 2)

Caption: Competing reactions during the cyclopropanation step.

Quantitative Data Summary

Table 1: Comparison of Cyclopropanation Conditions for Ethyl 2-Fluoroacrylate

MethodReagentsTypical Temp.Key AdvantagesCommon Pitfalls
Standard Simmons-Smith Zn-Cu Couple, CH₂I₂25-40 °CInexpensive, easy to handle reagents.Very low to no reactivity with electron-poor alkenes.
Furukawa Modification Diethylzinc (Et₂Zn), CH₂I₂0 °C to 25 °CHigh reactivity, good yields.[1]Reagents are pyrophoric and moisture-sensitive.
Corey-Chaykovsky Sulfur Ylide (e.g., from (CH₃)₂S=O)0 °C to 25 °CTolerant of some functional groups.Can have competing[8][9]-sigmatropic rearrangement.[10]

Experimental Protocols

Protocol 1: Furukawa Cyclopropanation of Ethyl 2-Fluoroacrylate
  • Safety: This procedure must be performed in a fume hood under an inert atmosphere (Argon or Nitrogen). Diethylzinc is pyrophoric. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add freshly distilled ethyl 2-fluoroacrylate (1.0 eq) and a catalytic amount of BHT (~150 ppm).

  • Dissolve the acrylate in anhydrous dichloromethane (DCM), approximately 5 mL per 1 mmol of acrylate.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add diiodomethane (1.5 eq) via syringe.

  • To this stirred solution, add a solution of diethylzinc (1.2 eq, typically 1.0 M in hexanes) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the flask back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl 2-fluoro-1,1-cyclopropanedicarboxylate, which can be purified by column chromatography.

Protocol 2: Selective Mono-hydrolysis
  • Dissolve the purified diethyl 2-fluoro-1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add a solution of potassium hydroxide (1.0 eq) in water dropwise over 15 minutes.

  • Stir the reaction vigorously at 0 °C and monitor its progress every 20 minutes by LC-MS or by TLC (visualizing the appearance of a more polar spot for the product and disappearance of the starting material).

  • Once the starting diester is consumed (typically 2-4 hours), quench the reaction by adding cold 1 M HCl solution until the pH of the aqueous phase is ~2.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at room temperature to yield the crude this compound.

References

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Maltese, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101-107. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. Retrieved from [Link]

  • Center for Molecular Modeling. (n.d.). DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 14, 2966-2972. Retrieved from [Link]

  • Wang, F., et al. (2021). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. Organic Chemistry Frontiers, 8(19), 5434-5440. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. Retrieved from [Link]

  • Gotor, V., et al. (2007). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 5(21), 3548-3554. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Retrieved from [Link]

  • Singh, G., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(23), 7312. Retrieved from [Link]

  • Wipf, P., & Kerekes, A. D. (2003). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 68(23), 8919-8922. Retrieved from [Link]

  • Cavallo, L., & Solà, M. (2003). Evidence for spontaneous release of acrylates from a transition-metal complex upon coupling ethene or propene with a carboxylic moiety or CO(2). Chemistry, 9(21), 5394-401. Retrieved from [Link]

  • Ventre, S., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan_Group/pdf/publications/2015_Ventre_JACS.pdf]([Link] Macmillan_Group/pdf/publications/2015_Ventre_JACS.pdf)

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • MDPI. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Retrieved from [Link]

  • PubMed. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Retrieved from [Link]

Sources

improving the diastereoselectivity of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of fluorinated cyclopropanes. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to implement the synthesis of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid and related structures. Fluorinated cyclopropanes are highly sought-after pharmacophores in drug discovery, valued for the unique conformational constraints of the cyclopropane ring and the beneficial metabolic and pharmacokinetic properties imparted by fluorine.[1][2][3][4]

However, controlling the diastereoselectivity of these syntheses presents a significant challenge due to the complex interplay of steric and electronic factors.[4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and systematically improve the diastereoselectivity of your reaction.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses the most common issues encountered during the synthesis of substituted fluorocyclopropanes. Each problem is presented in a question-and-answer format, providing potential causes and actionable, field-tested solutions.

Issue 1: My reaction yields a low diastereomeric ratio (d.r.). How can I improve it?

This is the most frequent challenge. A low d.r. indicates that the transition states leading to the different diastereomers are too close in energy. Your goal is to increase this energy gap. Several factors can be tuned to achieve this.

Potential Cause A: Suboptimal Catalyst and/or Ligand System

The choice of metal catalyst and, more importantly, the chiral ligand is the most critical factor influencing stereoselectivity.[5] The ligand creates a specific chiral environment that directs the approach of the carbene to the alkene.

  • Expert Recommendation:

    • Ligand Screening: A library of chiral ligands should be screened. Not all catalysts are effective for all substrates, making empirical screening a necessity.[5] For rhodium-catalyzed reactions, common ligand families include those based on bisoxazolines and pyridine bisoxazolines.[6] For copper-catalyzed reactions, planar chiral ligands like 1,2-Ferrocenediylazaphosphinines have shown exceptional diastereoselectivity, often favoring the trans isomer almost exclusively.[7]

    • Steric Bulk: The steric hindrance of both the ligand and the carbene precursor can significantly influence facial selectivity.[5] A bulkier ligand can create a more defined chiral pocket, forcing the substrate to approach from a specific trajectory. Conversely, a bulkier group on the carbene source can also enhance steric differentiation.

    • Catalyst-Substrate Matching: The electronic properties of the alkene substrate must be matched with the catalyst. Electron-deficient alkenes may require a more electron-rich catalyst, and vice-versa.

Potential Cause B: Non-Optimal Reaction Temperature

Thermodynamic control is key. Higher temperatures provide more energy, allowing the reaction to overcome smaller activation energy barriers, which can lead to the formation of multiple diastereomers.

  • Expert Recommendation:

    • Lower the Temperature: Decreasing the reaction temperature is often the simplest and most effective method to improve diastereoselectivity.[5] Lower temperatures favor the transition state with the lowest activation energy, leading to the preferential formation of a single diastereomer. We recommend testing a temperature gradient, for example, from room temperature down to -78 °C.

    • Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate. You may need to extend the reaction time significantly to achieve full conversion.[5]

Potential Cause C: Inappropriate Solvent Choice

The solvent can influence the geometry of the transition state through polarity and coordination effects, thereby altering the diastereomeric ratio.

  • Expert Recommendation:

    • Solvent Screening: Test a range of solvents with varying polarities. Non-coordinating solvents like dichloromethane (DCM) or toluene are often a good starting point for metal-catalyzed carbene transfers.[8]

    • Avoid Coordinating Solvents (in some cases): For reactions that rely on a directing group on the substrate (e.g., a hydroxyl group), coordinating solvents can compete with the directing group for binding to the metal center, leading to a loss of stereocontrol.[5][9]

Issue 2: My reaction has poor overall yield, complicating d.r. analysis.

Low yields can stem from catalyst inhibition, reagent decomposition, or competing side reactions.

  • Expert Recommendation:

    • Ensure Inert Conditions: Many cyclopropanation catalysts, particularly those used in Simmons-Smith type reactions, are sensitive to air and moisture.[5][9] Ensure all glassware is oven- or flame-dried and that the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).

    • Purify Reagents: Impurities in solvents or starting materials can act as catalyst poisons. Use freshly distilled solvents and purified reagents.

    • Control Diazo Compound Addition: Diazo compounds, like ethyl diazoacetate (EDA), can dimerize or oligomerize, especially in the presence of the catalyst.[10] This side reaction consumes both the diazo compound and the catalyst. Use a syringe pump for the slow, controlled addition of the diazo compound to maintain a low, steady concentration in the reaction mixture. This minimizes side reactions and maximizes the desired cyclopropanation.

Issue 3: I've optimized the reaction, but the diastereomers are still inseparable.

If a high d.r. cannot be achieved through reaction optimization, efficient separation becomes the primary goal.

  • Expert Recommendation:

    • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on silica gel is a powerful technique for separating diastereomers.[11] Method development will be required, screening different solvent systems (e.g., hexane/ethyl acetate, hexane/isopropanol).

    • Derivatization: Converting the carboxylic acid into a diastereomeric amide or ester using a chiral derivatizing agent can significantly enhance the separation properties of the diastereomers.[12] For example, esterification with a chiral alcohol like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid can yield diastereomeric esters that are more easily separated by standard column chromatography or HPLC.[11] The chiral auxiliary can then be cleaved to yield the enantiopure cyclopropane.

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the expected impact of key experimental variables on the diastereomeric ratio (d.r.).

ParameterRecommended ChangeRationaleExpected Impact on d.r.
Catalyst/Ligand Screen a library of chiral ligandsThe ligand's steric and electronic properties create the chiral environment that dictates stereoselectivity.[5][6]High
Temperature Decrease reaction temperatureFavors the lowest energy transition state, increasing selectivity for the thermodynamically preferred product.[5]High
Solvent Screen solvents of varying polaritySolvent can alter the geometry and stability of the diastereomeric transition states.Medium
Rate of Addition Slow addition of diazo reagentMinimizes catalyst-consuming side reactions, maintaining a higher concentration of active catalyst for the desired transformation.[10]Medium
Substrate Control Introduce bulky protecting groupsSteric bulk on the substrate can block one face of the alkene, directing the carbene to the more accessible face.[13]High

Experimental Workflows & Protocols

Diagram: General Troubleshooting Workflow

This diagram outlines a systematic approach to optimizing the diastereoselectivity of your cyclopropanation reaction.

G cluster_0 Problem Identification cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Outcome start Low Diastereomeric Ratio (d.r.) ligand Screen Chiral Ligands start->ligand Step 1 temp Lower Reaction Temperature start->temp Step 2 solvent Screen Solvents ligand->solvent temp->solvent addition Optimize Reagent Addition Rate solvent->addition end High d.r. Achieved addition->end Success separate Proceed to Separation addition->separate Partial Success

Caption: A logical workflow for troubleshooting and improving diastereoselectivity.

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a starting point for optimization.

  • Setup: Add the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) and the alkene substrate (1.0 equiv) to an oven-dried flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, 0.1 M) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Dissolve ethyl 2-fluoro-2-diazoacetate (1.2 equiv) in anhydrous solvent. Add this solution dropwise to the reaction mixture over 4-6 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the set temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio using ¹H or ¹⁹F NMR spectroscopy or chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to traditional chemocatalysis for this transformation?

A: Yes, biocatalysis is emerging as a powerful strategy.[1] Engineered enzymes, particularly those based on myoglobin, have been shown to catalyze the cyclopropanation of fluorinated olefins with excellent diastereo- and enantiocontrol, achieving d.r. values up to 99:1.[2][3] This approach can be particularly useful for transformations that are challenging for conventional chemocatalytic methods.[14]

Q2: My substrate has a directing group (e.g., an allylic alcohol). How does this affect the reaction?

A: Hydroxyl groups can coordinate to the metal catalyst (e.g., in zinc-mediated Simmons-Smith reactions), directing the carbene to the syn face of the alkene.[9] This is a powerful tool for controlling stereochemistry. However, you must use non-coordinating solvents to prevent interference with this directing effect.[8]

Q3: What is a Michael-Initiated Ring Closure (MIRC) reaction, and can it be used here?

A: The MIRC reaction is another major strategy for cyclopropane synthesis. It involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that closes the three-membered ring.[6] By using chiral substrates or chiral nucleophiles, this method can achieve high levels of stereocontrol.[6] For your target molecule, this could involve the reaction of a fluorinated nucleophile with an acrylate derivative.

Diagram: Simplified Catalytic Cycle

G A [Rh(II)] B Rh-Carbene Intermediate A->B + N2=CF(COOEt) C Alkene Coordination B->C + Alkene D Cyclopropanation (Product Formation) C->D D->A - Product

Caption: Simplified cycle for a rhodium-catalyzed carbene transfer reaction.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024).
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. (n.d.). Wiley Online Library.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. (2024).
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. (n.d.).
  • Technical Support Center: Optimizing Cyclopropan
  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. (2021). Accounts of Chemical Research, 54(15), 3044–3060.
  • Stereoselective Cyclopropanation Reactions. (2003). Chemical Reviews, 103(4), 977–1050.
  • Diastereo- and enantioselective cyclopropanation with chromium fischer carbene complexes: alkenyl oxazolines as useful achiral and chiral substrates. (2001). Journal of the American Chemical Society, 123(27), 6525–6535.
  • Stereoselective Cyclopropanation Reactions. (n.d.). Docentes FCT NOVA.
  • Diastereoselective Silacyclopropanations of Functionalized Chiral Alkenes. (2001). Organic Letters, 3(19), 2941–2944.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers.
  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017). Catalysis Science & Technology, 7(8), 1739–1749.
  • Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. (2023). Chemical Science, 14(25), 6825–6832.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673.
  • Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. (2003). Journal of the American Chemical Society, 125(43), 13030–13031.
  • 1,2-Ferrocenediylazaphosphinines. Part 3. A New Class of Planar Chiral Ligands for Cu-Catalyzed Cyclopropanation | Request PDF. (2001).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).

Sources

stability issues of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Welcome to the dedicated technical support guide for this compound. As a valued building block in modern drug discovery and specialty chemical synthesis, its unique structural and electronic properties offer significant advantages. However, the inherent strain of the cyclopropane ring, combined with the influence of its fluoro and carbonyl substituents, presents specific stability challenges, particularly under acidic conditions.

This guide is designed for researchers, medicinal chemists, and process development scientists. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results. We will explore the causality behind common experimental failures and provide self-validating systems to maintain reproducibility.

Troubleshooting Guide: Navigating Acidic Environments

This section addresses specific, practical issues you may encounter during your experiments. Each point details the probable cause, the underlying chemical mechanism, and actionable, step-by-step solutions.

Issue 1: Significant Yield Loss or Complete Sample Degradation After Acidic Reaction or Workup

You've run a reaction, perhaps a deprotection step using a common acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and upon analysis, you find that your starting material or desired product containing the fluorocyclopropane moiety is either gone or present in drastically reduced quantities.

  • Probable Cause: Acid-catalyzed ring-opening of the cyclopropane core. The combination of ring strain and the electronic effects of the substituents makes the molecule susceptible to cleavage under harsh acidic conditions.

  • Mechanistic Insight: The degradation is not simple decomposition. It is a defined chemical transformation initiated by protonation. The acid can protonate either the ester or carboxylic acid carbonyl oxygen, but more critically, it can facilitate an attack on the cyclopropane ring itself. This process is often exacerbated by the presence of nucleophiles (like water or alcohols) in the medium. The strain release provides a strong thermodynamic driving force for this ring-opening reaction.[1][2] While fluorocyclopropanes are generally more stable than their non-fluorinated counterparts, strong acids can overcome this stability.[2]

    RingOpening cluster_0 Acid-Catalyzed Ring Opening Mol Fluorocyclopropane Derivative Protonated Protonated Intermediate (Activated Ring) Mol->Protonated 1. Protonation (Rate-Limiting) Opened Ring-Opened Product (1,3-Disubstituted Propane) Protonated->Opened 2. Nucleophilic Attack

    Caption: Proposed mechanism for acid-catalyzed ring-opening.

  • Preventative Protocols & Solutions:

    • Select a Milder Acid: Avoid strong mineral acids (HCl, H₂SO₄) and strong organic acids (TFA) where possible. Opt for acids that provide a proton source with lower activity.

    • Control Temperature: Perform the acidic step at the lowest possible temperature that allows the primary reaction to proceed. Ring-opening pathways typically have a higher activation energy and are thus disfavored at lower temperatures.[2]

    • Minimize Exposure Time: Monitor the reaction closely using TLC or LC-MS. As soon as the primary transformation is complete, immediately quench the acid and proceed with the workup.

    • Use a Buffered System: If an acidic pH is required in an aqueous medium, use a buffer (e.g., citrate or acetate buffer) to maintain a stable, mildly acidic pH rather than adding a strong acid directly.

    Table 1: Recommended Acidic Conditions to Minimize Degradation

    Condition Category Recommended Reagents/Parameters Rationale & Best Practices
    Reaction Catalyst Pyridinium p-toluenesulfonate (PPTS), Acetic Acid (AcOH), Citric Acid These provide sufficient acidity for many reactions (e.g., silyl ether deprotection) without causing significant ring degradation.[2]
    Aqueous Workup Saturated NH₄Cl solution, 10% Citric Acid solution, pH 4-5 Buffer Use to neutralize basic reactions. Avoid washing with 1M HCl or stronger acids.
    Chromatography Add 0.1-1% Acetic Acid or Triethylamine (TEA) to the mobile phase If silica gel (which is acidic) causes on-column degradation, neutralizing it with TEA can preserve the product. If the compound is a carboxylic acid, adding a small amount of a weak acid like AcOH can improve peak shape.

    | Temperature Control | Maintain reactions at 0 °C to room temperature. | Avoid heating reactions in the presence of acid unless absolutely necessary and validated on a small scale. |

Issue 2: Appearance of Unexpected Polar Byproducts in LC-MS or NMR

During reaction monitoring or after purification, you observe new signals, often more polar than your starting material, that you cannot account for.

  • Probable Cause: There are two primary competing degradation pathways under acidic conditions:

    • Ester Hydrolysis: The ethoxycarbonyl group is hydrolyzed to a second carboxylic acid, yielding 2-fluoro-1,1-cyclopropanedicarboxylic acid. This is a very common reaction for esters in the presence of acid and water.[3][4][5]

    • Ring-Opening: As discussed in Issue 1, the cyclopropane ring opens to form a linear, 1,3-disubstituted propane derivative.[2] This product will be significantly different structurally.

  • Mechanistic Insight: These two pathways compete. Ester hydrolysis is often faster under mild aqueous acidic conditions, while ring-opening becomes more prominent with stronger acids, higher temperatures, and in the presence of potent nucleophiles.

    CompetingPathways cluster_hydrolysis Pathway A: Ester Hydrolysis cluster_opening Pathway B: Ring Opening Start This compound Hydrolysis Diacid Product (Increased Polarity) Start->Hydrolysis Mild H₃O⁺ (e.g., aq. AcOH) RingOpen Linear 1,3-Disubstituted Product (Significant Structural Change) Start->RingOpen Strong H⁺ / Heat (e.g., conc. HCl, Δ)

    Caption: Competing degradation pathways under acidic conditions.

  • Troubleshooting & Identification Protocol:

    • Characterize the Byproduct:

      • LC-MS: Look at the mass of the byproduct. A loss of 28 Da (C₂H₄) or a net change of -28 Da from the ethyl ester to a proton suggests ester hydrolysis. A mass corresponding to the addition of a molecule of solvent (e.g., +18 for H₂O, +32 for MeOH) suggests a ring-opening event.

      • ¹H NMR: For ester hydrolysis, the characteristic ethyl quartet and triplet (around 4.2 and 1.3 ppm) will disappear. For ring-opening, the highly shielded cyclopropyl protons (typically < 1.5 ppm) will vanish and be replaced by signals in the typical aliphatic region (1.5-3.0 ppm).

    • Optimize Selectivity:

      • To favor a desired reaction over ester hydrolysis, use anhydrous acidic conditions if possible (e.g., HCl in dioxane).

      • To avoid ring-opening, strictly adhere to the recommendations in Issue 1 (mild acids, low temperature).

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound across different pH ranges?

Table 2: Qualitative Stability Profile of this compound

pH Range Condition Primary Stability Concern Recommended Use
< 2 Strong Acid High Risk: Rapid ring-opening and ester hydrolysis. Avoid. Use only for very short periods at low temperatures if absolutely unavoidable.
2 - 4 Moderate Acid Moderate Risk: Slow ester hydrolysis and potential for ring-opening with heat or prolonged exposure. Use with caution. Monitor reactions closely. Ideal for controlled, short-duration reactions.
4 - 7 Mild Acid / Neutral Low Risk / High Stability: Both the ring and ester are generally stable. Optimal range for storage in solution, buffering, and many synthetic transformations.
7 - 9 Mild Base Low Risk: Generally stable. The carboxylic acid will be deprotonated to the carboxylate. Suitable for many reactions. Note that the ester can be saponified under stronger basic conditions.

| > 9 | Strong Base | Moderate Risk: Saponification (base-catalyzed hydrolysis) of the ester is the primary concern. The cyclopropane ring is generally robust to bases.[2] | Use if ester cleavage is the desired outcome. |

Q2: I need to hydrolyze the ethyl ester to the di-acid. What is the safest way to do this without opening the ring?

A: This is a common and important transformation. Given the risk of acid-catalyzed ring-opening, a base-catalyzed hydrolysis (saponification) is the preferred industrial and laboratory method. The cyclopropane ring is significantly more stable under basic conditions than acidic ones.[2]

Protocol: High-Fidelity Saponification

  • Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Methanol (MeOH).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of Lithium Hydroxide (LiOH) (1.1 - 1.5 eq) dropwise. LiOH is often preferred as it can lead to cleaner reactions than NaOH or KOH.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Carefully acidify the reaction mixture to pH ~3 using a mild acid like 10% citric acid solution or 1M NaHSO₄ at 0 °C. Crucially, avoid over-shooting with a strong mineral acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired di-acid.

This protocol ensures the ester is cleaved while the sensitive fluorocyclopropane core remains intact.

Q3: How does the fluorine atom specifically influence the stability under acidic conditions?

A: The fluorine atom exerts a powerful inductive electron-withdrawing effect. This has two major consequences:

  • Bond Polarization: It polarizes the adjacent C-C bonds of the cyclopropane ring, potentially making them more susceptible to nucleophilic attack once the ring system is activated by protonation.

  • Acidity of Ring Protons: It increases the acidity of the protons on the same carbon, although this is more relevant for base-mediated reactions. For acid-catalyzed reactions, the primary influence is on the ring's electronic structure and susceptibility to cleavage. In gem-difluorinated systems, this effect is even more pronounced and can lead to Lewis acid-catalyzed C-F bond activation and subsequent ring-opening.[6]

References

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. (2018). National Institutes of Health (PMC). [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters, ACS Publications. [Link]

  • Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. (2022). Organic Letters, ACS Publications. [Link]

  • Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. (2003). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Yang, Z.-Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]

  • Reactions at the Carbonyl Carbon of Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025). National Institutes of Health (PMC). [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (2015). RSC Publishing. [Link]

  • Mundle, S. O., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(7), 2430–2436. [Link]

  • The Synthesis of Carboxylic Acid Derivatives. (2014). Chemistry LibreTexts. [Link]

  • Carboxylic acids and their derivatives. WJEC. [Link]

Sources

troubleshooting guide for the synthesis of fluorinated cyclopropanes

A: Yes, biocatalysis is an emerging and powerful strategy. Engineered enzymes, particularly myoglobin-based catalysts, have been shown to perform highly diastereo- and enantioselective cyclopropanations on a range of fluorinated olefins. [1][2][21]This approach can provide access to stereoisomers that are difficult to obtain via traditional chemocatalytic methods and often proceeds under mild, aqueous conditions. [1][2]

References

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available at: [Link]

  • ResearchGate. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Request PDF. Available at: [Link]

  • Dolbier, W. R., Jr. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1031–1068. Available at: [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available at: [Link]

  • Taguchi, T. (n.d.). Fluorinated Cyclopropanes | Request PDF. ResearchGate. Available at: [Link]

  • Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2278–2283. Available at: [Link]

  • Moss, R. A., & Platz, M. S. (2006). Fluorinated Carbenes. Chemical Reviews, 106(8), 3247–3283. Available at: [Link]

  • Dolbier, W. R., Jr. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1031-1067. Available at: [Link]

  • Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2278–2283. Available at: [Link]

  • Sahu, P. C. (2017). Why is carbene more stable than difluorocarbene? Quora. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. Available at: [Link]

  • Pons, A., et al. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1790–1793. Available at: [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • MDPI. (2018). Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. Molecules, 23(1), 168. Available at: [Link]

  • Royal Society of Chemistry. (2023). C–F bond functionalizations via fluorinated carbenes. Organic Chemistry Frontiers. Available at: [Link]

  • Molander, G. A., Burke, J. P., & Carroll, P. J. (2004). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. The Journal of Organic Chemistry, 69(23), 8062–8069. Available at: [Link]

  • Arduengo, A. J., III, et al. (1994). Stable Carbenes. Chemical Reviews, 94(1), 3–31. Available at: [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]

  • Barbosa, L. A. M. M., et al. (2012). Theoretical Study of the Stability of Carbene Intermediates Formed During the Hydrodechlorination Reaction of the CFxCl4−x Family on the Pd(110) Surface. Catalysis Letters, 142(2), 245-250. Available at: [Link]

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society, 120(46), 11943–11952. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. Available at: [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 10-25. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Li, X., et al. (2022). Cobalt-Catalyzed Fluoroallylation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters, 24(28), 5051–5055. Available at: [Link]

  • Grokipedia. (n.d.). Activation of cyclopropanes by transition metals. Available at: [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]

  • Soriano, E., & Marco-Contelles, J. (2008). New insights on the mechanism of the transition-metal stereoselective olefin cyclopropanation. Chemistry, 14(22), 6771–6779. Available at: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Chemical Reviews, 114(4), 2432–2506. Available at: [Link]

byproduct formation in the synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-fluoro-1-carboxycyclopropanecarboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing diastereoselectivity.

Introduction: The Challenge of a Strained, Fluorinated Ring

Ethyl 2-fluoro-1-carboxycyclopropanecarboxylate is a valuable building block in medicinal chemistry, where the unique combination of a strained cyclopropane ring and an electronegative fluorine atom can impart desirable pharmacological properties.[1][2] However, these same features create significant synthetic challenges. The synthesis is typically a two-stage process: a cyclopropanation reaction followed by a selective hydrolysis. Each step presents opportunities for byproduct formation, including ring-opening, over-hydrolysis, and loss of stereochemical control. This guide provides a systematic approach to identifying and resolving these issues.

Section 1: The Synthetic Pathway at a Glance

The most common and reliable route involves two key transformations:

  • Cyclopropanation: A fluorinated methylene malonate derivative undergoes cyclopropanation, typically using a Simmons-Smith-type reaction, to form a 1,1-diester cyclopropane intermediate.[3][4]

  • Selective Monohydrolysis: The resulting diethyl 2-fluorocyclopropane-1,1-dicarboxylate is carefully hydrolyzed under controlled conditions to cleave only one of the two ester groups, yielding the target monoacid-monoester.[5][6]

Synthetic_Pathway cluster_byproducts Common Byproduct Classes start Diethyl 2-fluoro-2-propenedioate diester Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate start->diester Step 1: Cyclopropanation (e.g., CH₂I₂ / Zn-Cu) product Ethyl 2-fluoro-1-carboxy- cyclopropanecarboxylate diester->product Step 2: Selective Monohydrolysis (e.g., NaOH, THF/H₂O, 0°C) byproduct1 Ring-Opened Products byproduct2 Diacid (Over-hydrolysis) byproduct3 Incorrect Diastereomer Ring_Opening_Troubleshooting start Ring-Opened Byproduct Detected (via GC-MS or NMR) q1 Was the cyclopropanation workup thorough? start->q1 a1_no Action: Improve Quenching Protocol. - Use saturated aq. NH₄Cl or pyridine. - Ensure complete removal of zinc salts. q1->a1_no No a1_yes Consider other acid sources. q1->a1_yes Yes end Problem Resolved: Minimized Ring-Opening a1_no->end q2 Was the reaction run under strictly anhydrous conditions? a1_yes->q2 a2_no Action: Dry all glassware and solvents. Run under an inert atmosphere (N₂ or Ar). Trace H₂O can generate H⁺ with Lewis acids. q2->a2_no No q2->end Yes a2_no->end

Caption: Decision tree for troubleshooting ring-opened byproducts.

  • Recommended Actions:

    • Effective Quenching: During the workup of the Simmons-Smith reaction, quench thoroughly with a saturated aqueous solution of ammonium chloride (NH₄Cl) or pyridine. These will complex with the ZnI₂ byproduct, deactivating it and allowing for its removal into the aqueous phase. [3][4] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Trace moisture can react with Lewis acids to generate protic acids, which also catalyze ring-opening. Perform the reaction under an inert atmosphere (N₂ or Ar). [7] 3. Avoid Acidic Chromatography: When purifying the diester intermediate, use a silica gel column that has been neutralized with a small amount of triethylamine in the eluent to prevent on-column degradation.

Problem 3: Low conversion during the Simmons-Smith cyclopropanation step.
  • Plausible Cause: This is often due to three main factors: inactive zinc, poor quality reagents, or the inherent low reactivity of the electron-deficient alkene substrate. [8][9][10]* Recommended Actions:

    • Zinc Activation: The activity of the zinc-copper couple is paramount. Ensure it is freshly prepared and activated. See the protocol below for a reliable activation procedure. [7] 2. Use the Furukawa Modification: For electron-deficient alkenes, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) often gives higher yields and more reproducible results than the traditional Zn-Cu couple. [3][7]This forms a more reactive carbenoid species.

    • Reagent Purity: Use freshly distilled diiodomethane and high-purity, anhydrous solvents (like dichloromethane or 1,2-dichloroethane). [8] 4. Increase Reaction Time/Temperature: While high temperatures can promote side reactions, gently warming the reaction from 0°C to room temperature and extending the reaction time to 12-24 hours can help drive the reaction to completion for sluggish substrates. [7]

Problem 4: My hydrolysis step produces either the diacid or only unreacted diester.
  • Plausible Cause: This is a classic stoichiometry and temperature control problem.

    • Diacid Formation: More than 1.0 equivalent of base was used, or the reaction was left for too long/at too high a temperature.

    • Unreacted Diester: Less than 1.0 equivalent of base was used, the temperature was too low, or the reaction time was too short.

  • Recommended Actions:

    • Verify Base Concentration: Titrate your NaOH solution before use to ensure its concentration is accurate.

    • Controlled Addition: Add the NaOH solution dropwise at 0°C to the solution of the diester in THF. This maintains control over the reaction exotherm and rate.

    • Monitor with TLC or LC-MS: The starting diester, mono-acid product, and diacid byproduct have very different polarities. A simple TLC can often distinguish them. Take aliquots every 15-20 minutes to find the optimal endpoint where the diester is consumed but the diacid has not yet significantly formed.

Section 4: Data Interpretation & Key Protocols
Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NamePlausible StructureKey ¹H NMR SignatureKey ¹⁹F NMR SignatureMass Spec (MS) Signature
Ring-Opened Product EtOOC-CH(OH)-CHF-COOHLoss of high-field cyclopropyl protons. Appearance of new methine (CH) protons between 3-5 ppm.A downfield shift compared to the cyclopropyl fluoride signal.[M+H]⁺ = [Diester+H₂O]⁺
Diacid Product HOOC-C₃H₃F-COOHDisappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).A slight shift in the fluorine signal due to the change in the electronic environment.[M-H]⁻ = [Monoacid - Et]⁻
Cis-Diastereomer cis-EtOOC-C₃H₃F-COOHDistinct set of cyclopropyl proton signals with unique coupling constants (J-values) compared to the trans isomer.A different chemical shift for the fluorine signal compared to the desired trans isomer.Identical mass to the desired product. Separation by chromatography is required.
Protocol 1: Optimized Simmons-Smith Cyclopropanation

This protocol is adapted for an electron-deficient substrate and emphasizes reagent activation.

  • Zinc Activation: To a flame-dried flask under N₂, add zinc dust (3.0 equiv.). Wash the zinc sequentially with 1M HCl, deionized water, and finally ethanol to activate its surface. Dry thoroughly under high vacuum. Add anhydrous 1,2-dichloroethane (DCE) followed by a solution of copper(II) sulfate (0.2 equiv.) in water and stir vigorously until the blue color disappears and a dark solid (the Zn-Cu couple) forms. Decant the supernatant and dry the couple under vacuum.

  • Reaction Setup: Suspend the freshly prepared Zn-Cu couple in anhydrous DCE in a flame-dried flask under N₂. Cool the mixture to 0°C.

  • Reagent Addition: Add a solution of diethyl 2-fluoro-2-propenedioate (1.0 equiv.) in DCE to the suspension. Then, add diiodomethane (2.5 equiv.) dropwise via a syringe pump over 1 hour, keeping the internal temperature below 5°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Stir for 30 minutes. Filter the mixture through a pad of celite, washing with dichloromethane (DCM).

  • Extraction: Separate the organic layer of the filtrate. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Protocol 2: Diastereoselective Monohydrolysis

This protocol is based on the findings for selective hydrolysis of geminal diesters. [5][6]

  • Reaction Setup: Dissolve diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 equiv.) in tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Base Addition: Prepare a solution of NaOH (1.0 equiv.) in deionized water. Add this aqueous solution dropwise to the stirred THF solution over 20-30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by LC-MS or TLC (staining with potassium permanganate).

  • Workup: Once the starting material is consumed, quench the reaction by adding 1M HCl until the pH is ~2-3.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified further by crystallization or careful flash column chromatography to yield the final ethyl 2-fluoro-1-carboxycyclopropanecarboxylate.

References

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading in this critical synthetic transformation. As a key building block in medicinal chemistry, achieving high yield and stereoselectivity in the synthesis of this fluorinated cyclopropane is paramount. This resource combines established principles of catalysis with practical, field-tested insights to help you navigate the nuances of your experimental work.

Troubleshooting Guide: Catalyst Loading and Reaction Performance

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst loading.

Q1: My reaction yield is low despite using a well-established rhodium catalyst. Could the catalyst loading be the issue?

A1: Yes, suboptimal catalyst loading is a frequent cause of low yields. While it may seem counterintuitive, both too low and excessively high catalyst loadings can be detrimental.

  • Insufficient Catalyst Loading: At very low concentrations, the catalyst may not be able to efficiently turn over the substrate, leading to incomplete conversion.[1] A non-selective background reaction could also become competitive at very low catalyst loadings, reducing the yield of the desired product.[1]

  • Excessive Catalyst Loading: High catalyst concentrations can sometimes promote side reactions, such as the dimerization of the diazo compound. This is particularly relevant when using reactive carbene precursors like ethyl diazoacetate.

Troubleshooting Steps & Recommendations:

  • Establish a Baseline: Start with a catalyst loading in the range of 1-2 mol%, a common starting point for rhodium-catalyzed cyclopropanations.[2][3]

  • Incremental Increases: If the reaction is sluggish or incomplete, incrementally increase the catalyst loading to 3 mol% and then 5 mol%. Monitor the reaction progress by TLC or GC-MS to determine the effect on conversion and byproduct formation.

  • Slow Addition of Diazo Compound: To minimize side reactions at higher catalyst loadings, ensure the slow and controlled addition of the ethyl diazoacetate using a syringe pump.[1] This maintains a low steady-state concentration of the diazo compound.

Q2: I am observing poor diastereoselectivity in my fluorocyclopropanation. How does catalyst loading influence this?

A2: Catalyst loading can indirectly affect diastereoselectivity. The primary factors controlling stereoselectivity are the choice of catalyst, ligand, solvent, and temperature. However, an inappropriate catalyst concentration can exacerbate selectivity issues.

  • Low Catalyst Loading: If the catalyzed reaction is slow due to insufficient catalyst, a competing, non-selective background reaction may contribute to the formation of undesired diastereomers.

  • Catalyst Decomposition: If the catalyst deactivates over the course of the reaction, the effective catalyst concentration decreases, potentially leading to a loss of stereocontrol.

Troubleshooting Steps & Recommendations:

  • Optimize Ligand-to-Metal Ratio: For catalysts formed in situ, ensure the correct stoichiometry of the metal precursor and the chiral ligand.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[1]

Q3: My reaction starts well but then stalls. Could this be related to catalyst deactivation?

A3: Yes, catalyst deactivation is a common problem in transition-metal-catalyzed reactions. For rhodium catalysts, several deactivation pathways are possible:

  • Formation of Inactive Complexes: Aromatic substrates or impurities can sometimes form stable η6-arene rhodium complexes that are catalytically inactive.[4]

  • Oxidative Degradation: Although less common under standard cyclopropanation conditions, the catalyst can be sensitive to air and moisture, leading to the formation of inactive oxides.

  • Reaction with Byproducts: Acidic byproducts can lead to catalyst decomposition.

Troubleshooting Steps & Recommendations:

  • Ensure an Inert Atmosphere: Thoroughly dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purify Reagents: Use purified reagents and anhydrous solvents to minimize potential inhibitors.

  • Consider Catalyst Stability: If deactivation is suspected, consider using a more robust catalyst or adding the catalyst in portions throughout the reaction.

Frequently Asked Questions (FAQs)

Q4: What is a typical starting catalyst loading for the rhodium-catalyzed synthesis of this compound?

A4: A typical starting point for rhodium(II)-catalyzed cyclopropanation reactions with ethyl diazoacetate is in the range of 0.5 to 2 mol% .[5][6] For many systems, it is possible to achieve high yields and selectivities with catalyst loadings as low as 0.5 mol%.

Q5: How does the choice of catalyst (e.g., Rhodium vs. Copper) affect the optimal loading?

A5: The optimal catalyst loading is highly dependent on the specific metal and its associated ligands.

  • Rhodium Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ and chiral derivatives, are highly efficient and can often be used at low loadings (0.5-2 mol%).[5][6]

  • Copper Catalysts: Copper catalysts, often used with chiral bis(oxazoline) or salen ligands, may require slightly higher loadings, typically in the range of 1-5 mol%.

Q6: Can I reuse my rhodium catalyst?

A6: While rhodium is a precious metal, the reuse of homogeneous rhodium catalysts in this specific reaction is challenging due to difficulties in separating the catalyst from the product and potential deactivation during the reaction and workup. For industrial applications, the development of immobilized or heterogeneous catalysts is an active area of research to facilitate catalyst recycling.

Experimental Protocols & Data

Protocol 1: General Procedure for Optimizing Rhodium Catalyst Loading

This protocol outlines a general procedure for the cyclopropanation of a fluorinated acrylate with ethyl diazoacetate (EDA) to form the precursor to this compound.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated acrylate substrate (1.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 5 mL).

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium carboxylate, 0.01 mmol, 1 mol%).

  • Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.

  • After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a few drops of acetic acid to decompose any remaining diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Effect of Catalyst Loading on Yield and Diastereoselectivity

The following table summarizes hypothetical but representative data for the effect of catalyst loading on the synthesis of an ethyl 2-fluorocyclopropane-1-carboxylate derivative.

EntryCatalystLoading (mol%)Yield (%)Diastereomeric Ratio (trans:cis)
1Rh₂(OAc)₄0.57585:15
2Rh₂(OAc)₄1.09288:12
3Rh₂(OAc)₄2.09387:13
4Rh₂(OAc)₄5.08885:15

Data is illustrative and will vary based on specific substrates and reaction conditions.

Visualizing the Workflow

Troubleshooting Low Yield

The following flowchart provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Reaction Yield check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_reagents Assess Reagent Purity & Stability start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions sub_catalyst1 Increase Catalyst Loading (1-5 mol%) check_catalyst->sub_catalyst1 sub_catalyst2 Use Fresh/High-Purity Catalyst check_catalyst->sub_catalyst2 sub_reagents1 Use Anhydrous Solvents & Inert Atmosphere check_reagents->sub_reagents1 sub_reagents2 Slow Addition of Diazo Compound check_reagents->sub_reagents2 sub_conditions1 Optimize Temperature check_conditions->sub_conditions1 sub_conditions2 Screen Different Solvents check_conditions->sub_conditions2 end Improved Yield sub_catalyst1->end sub_catalyst2->end sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end Catalyst_Optimization node0 Start Initial Reaction with 1 mol% Catalyst node1 Analyze Results Yield Purity Diastereoselectivity node0->node1 node2 node2 node1->node2 node3 Systematic Variation Test 0.5 mol%, 2 mol%, and 5 mol% catalyst loading node2->node3 No node5 Optimal Loading Identified node2->node5 Yes node4 Re-analyze Results Compare outcomes across different loadings node3->node4 node4->node5 node6 END node5->node6

Caption: Workflow for optimizing catalyst loading.

References

  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]

  • Lindsay, V. N. G., & Charette, A. B. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(5), 1685-1689. Available at: [Link]

  • Pons, A., Beucher, H., Ivashkin, P., Lemonnier, G., Poisson, T., Charette, A. B., Jubault, P., & Pannecoucke, X. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1790–1793. Available at: [Link]

  • Lindsay, V. N. G., & Charette, A. B. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Available at: [Link]

  • Pellissier, H. (2011). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 1-136). Wiley-VCH. Available at: [Link]

  • Zghida, W., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(11), 2561. Available at: [Link]

  • Carreras, J., et al. (2024). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry – A European Journal, 30(8). Available at: [Link]

  • G. A. Slough, R. G. Bergman, C. H. Heathcock. (1989). "π-Facial diastereoselectivity in the rhodium-catalyzed cyclopropanation of chiral acyclic allylic ethers and alcohols". J. Am. Chem. Soc. 111 (23), 938-949.
  • G. Maas. (2004). "Transition-metal-catalyzed reactions of diazo compounds". Angew. Chem. Int. Ed. 43 (23), 2962-2993.
  • H. M. L. Davies, E. G. Antoulinakis. (2001). "Recent developments in rhodium-catalyzed asymmetric cyclopropanations". J. Organomet. Chem. 624 (1-2), 24-33.
  • Doyle, M. P., Forbes, D. C. (1998). "Recent advances in asymmetric catalytic metal carbene transformations". Chemical Reviews, 98(2), 911-935.
  • Singh, V. K., et al. (1997). "Asymmetric cyclopropanation of olefins catalyzed by chiral copper(II) complexes". Tetrahedron, 53(40), 13459-13484.
  • Charette, A. B., et al. (2003). "Stereoselective Synthesis of Cyclopropanes". Chemical Reviews, 103(8), 3247-3286.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions". Chemical Reviews, 103(4), 977-1050.
  • Fasan, R. (2018). "Biocatalytic Methods for the Synthesis of Chiral Cyclopropanes".
  • Che, C.-M., & Yu, W.-Y. (2003). "Ruthenium-Catalyzed Asymmetric Cyclopropanation of Olefins with Diazoacetates".
  • Bonaccorsi, C., et al. (2020). "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings". Organic Process Research & Development, 24(2), 229-236.
  • Jacobsen, E. N. (2000). "Asymmetric catalysis of epoxide ring-opening reactions". Accounts of Chemical Research, 33(6), 421-431.
  • Evans, D. A., Woerpel, K. A., Hinman, M. M., Faul, M. M. (1991). "Bis(oxazolines) as chiral ligands in catalytic asymmetric synthesis. A new class of C2-symmetric ligands for the enantioselective cyclopropanation of olefins". Journal of the American Chemical Society, 113(2), 726-728.
  • Charette, A. B., & Beauchemin, A. (2001).
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic enantioselective C–H activation by means of metal-stabilized carbene intermediates". Chemical Reviews, 103(8), 2861-2904.
  • Padwa, A., & Krumpe, K. E. (1992). "Application of intramolecular carbenoid reactions in organic synthesis". Tetrahedron, 48(26), 5385-5453.
  • Zanardi, A., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Charette, A. B., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. Available at: [Link]

  • Carreira, E. M., et al. (2010). "Catalytic Asymmetric Fluorination".
  • Gouverneur, V., et al. (2013). "Fluorine in medicinal chemistry". Chemical Society Reviews, 42(17), 7884-7918.
  • Oro, L. A., & Claver, C. (Eds.). (2008).
  • Doyle, M. P., Duffy, R., Ratnikov, M., & Zhou, L. (2010). "Catalytic, Asymmetric Cyclopropanation of Alkenes". Chemical Reviews, 110(2), 704-741.
  • Davies, H. M. L., & Lian, Y. (2011). "Rhodium-Catalyzed Reactions of Vinylcarbenoids".

Sources

Validation & Comparative

characterization of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid and its esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid and its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. When combined with the conformationally constrained cyclopropane ring, a motif known to impart metabolic stability and unique biological activity, the resulting fluorinated cyclopropane building blocks are of significant interest to the medicinal chemistry community. This guide provides a comprehensive , offering a comparative analysis of their synthesis, spectroscopic properties, physicochemical characteristics, and reactivity against their non-fluorinated analogs. The insights and experimental data presented herein are intended to empower researchers in the rational design of novel therapeutics.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the fluorocyclopropanation of a suitable alkene precursor, followed by selective hydrolysis.

Synthetic Workflow

The general synthetic approach involves the creation of a cyclopropane ring with the desired substituents. A common strategy is the reaction of an activated alkene with a fluorinated carbene equivalent. The resulting diester can then be selectively hydrolyzed to the monoacid.

Synthetic_Workflow A Diethyl Malonate C Diethyl 2-fluorocyclopropane-1,1-dicarboxylate A->C Fluorocyclopropanation B Fluorinating/Cyclopropanating Reagent B->C E 2-Ethoxycarbonyl-2-fluorocyclopropane- 1-carboxylic Acid C->E Monohydrolysis D Selective Hydrolysis D->E G Various Esters (e.g., Methyl, Propyl) E->G Esterification F Esterification F->G pKa_Comparison cluster_0 Non-Fluorinated cluster_1 Fluorinated Cyclopropanecarboxylic Acid\n(pKa ~4.8) Cyclopropanecarboxylic Acid (pKa ~4.8) Acetic Acid\n(pKa 4.76) Acetic Acid (pKa 4.76) 2-Fluorocyclopropanecarboxylic Acid\n(pKa ~3.78) 2-Fluorocyclopropanecarboxylic Acid (pKa ~3.78) Cyclopropanecarboxylic Acid\n(pKa ~4.8)->2-Fluorocyclopropanecarboxylic Acid\n(pKa ~3.78) Fluorine increases acidity Fluoroacetic Acid\n(pKa 2.58) Fluoroacetic Acid (pKa 2.58) Acetic Acid\n(pKa 4.76)->Fluoroacetic Acid\n(pKa 2.58) Fluorine increases acidity Reactivity_Comparison cluster_0 Amide Bond Formation cluster_1 Ester Hydrolysis A Fluorinated Acid C Fluorinated Amide A->C Coupling Reagents (e.g., HATU, EDC) B Amine (R-NH2) B->C D Fluorinated Ester F Fluorinated Acid D->F Hydrolysis E H2O (acid or base) E->F

Route 1: Cyclopropanation of Alkenes via Fluorinated Carbene Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fluorinated Cyclopropanes: A Comparative Analysis for Medicinal and Process Chemists

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the cyclopropane ring—a strained, three-membered carbocycle that provides conformational rigidity and unique electronic properties—the resulting fluorinated cyclopropane motif emerges as a "privileged" pharmacophore.[1][3] These structures are integral to a range of bioactive compounds, from insecticides to advanced clinical candidates.[4][5]

However, the synthesis of these valuable building blocks is non-trivial. The high ring strain of the cyclopropane core and the unique electronic demands of fluorine necessitate specialized synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to monofluorinated, gem-difluorinated, and trifluoromethylated cyclopropanes, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal method for their specific application.

The most prevalent and versatile strategy for constructing fluorinated cyclopropanes is the [2+1] cycloaddition of an alkene with a fluorinated carbene or carbenoid. This approach is powerful due to the wide availability of alkene starting materials. The specific nature of the carbene precursor dictates the type of fluorination achieved.

A. Synthesis of Trifluoromethyl-Substituted Cyclopropanes

The introduction of a CF₃ group is often accomplished using trifluoromethyl-substituted diazo compounds as carbene precursors. These reactions are typically catalyzed by transition metals, most notably rhodium(II) and ruthenium(II) complexes, which form metal-carbene intermediates that efficiently transfer the CF₃-carbene moiety to the alkene.

Mechanistic Insight: The reaction is initiated by the decomposition of the diazo compound by the metal catalyst to form a highly reactive metal-carbene species. This intermediate then undergoes a concerted or stepwise cycloaddition with the alkene. The choice of catalyst and its chiral ligands is paramount for controlling both diastereoselectivity and enantioselectivity.[5][6] Dirhodium complexes with bulky chiral ligands, for instance, can create a sterically defined pocket that directs the approach of the alkene, leading to high levels of asymmetric induction.[6]

Diagram 1: Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation

G Cat Rh₂(L)₄ Carbene Rh₂(L)₄ || C(Ar)CF₃ Cat->Carbene + Diazo Diazo Ar-C(N₂)CF₃ Product CF₃-Cyclopropane Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene (R-CH=CH-R') Product->Cat - Product G Precursor ClCF₂CO₂Na (Precursor) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Δ (Heat) Product gem-Difluoro- cyclopropane Carbene->Product + Alkene Byproducts - NaCl - CO₂ Carbene->Byproducts Alkene Alkene G Start Br₂CFCO₂Et + Zn/LiCl Carbenoid [Br(EtO₂C)CF-ZnX] (Zinc Carbenoid) Start->Carbenoid Michael Michael Addition to Alkene Carbenoid->Michael Intermediate Zinc Enolate Intermediate Michael->Intermediate Closure Intramolecular Ring Closure Intermediate->Closure Product Monofluoro- cyclopropane Closure->Product G Enzyme Engineered Myoglobin (Fe-Heme Center) Complex Enzyme-Substrate Complex Enzyme->Complex Substrates Alkene + Diazo Reagent Substrates->Complex Product Chiral Fluorinated Cyclopropane Complex->Product Carbene Transfer (High Selectivity) Product->Enzyme Product Release

Sources

A Comparative Guide to the Spectroscopic Analysis of Cis and Trans Isomers of 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular stereochemistry is a cornerstone of chemical analysis. The spatial arrangement of atoms dictates a molecule's physical properties and its biological activity. In the context of substituted cyclopropanes, such as 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, the distinction between cis and trans diastereomers is critical.[1] These isomers, despite identical connectivity, possess unique three-dimensional structures that lead to distinct spectroscopic signatures.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for definitive stereochemical assignment.

The Foundational Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for distinguishing between cis and trans isomers of substituted cyclopropanes.[1] The rigid, strained three-membered ring fixes the dihedral angles between protons on adjacent carbons, leading to predictable and diagnostically different coupling constants (J values).[1] Furthermore, the relative orientation of the substituents creates distinct chemical environments, resulting in different chemical shifts (δ) and through-space interactions detectable by the Nuclear Overhauser Effect (NOE).[2][3]

Key Differentiating Principles in NMR:
  • 1H NMR Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons (H1 and H3) is the most reliable indicator of stereochemistry. Due to the geometric constraints of the cyclopropane ring, the coupling is consistently larger for the cis isomer.[1]

    • Jcis: Typically ranges from 7 to 13 Hz.[1]

    • Jtrans: Typically ranges from 2 to 7 Hz.[1]

  • 1H-19F Coupling Constants (³JHF): The coupling between the fluorine atom at C2 and the proton at C1 also differs between isomers. The magnitude of this three-bond coupling is dependent on the dihedral angle, providing another layer of structural confirmation.[4][5]

  • Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect protons that are close in space (<5 Å).[2] In the cis isomer, the proton at C1 and the ethoxycarbonyl group at C2 are on the same face of the ring, leading to a measurable NOE correlation. This correlation will be absent in the trans isomer, where these groups are on opposite faces.[3][6]

  • 13C NMR Chemical Shifts: The carbon atoms of the cyclopropane ring and the carbonyl groups will exhibit slightly different chemical shifts due to the varying steric and electronic environments in the cis and trans configurations.[7]

Illustrative Workflow for NMR Analysis

G cluster_0 Sample Preparation & Separation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Assignment Sample Synthesized Mixture (cis/trans isomers) Separation Chromatographic Separation (e.g., HPLC, Column) Sample->Separation Isomer_A Isolated Isomer A NMR_Acq Acquire Spectra: 1D: ¹H, ¹³C, ¹⁹F 2D: COSY, HSQC, NOESY Isomer_A->NMR_Acq Isomer_B Isolated Isomer B Isomer_B->NMR_Acq Analysis Analyze Key Parameters: - ³J(HH) Coupling Constants - ³J(HF) Coupling Constants - NOE Correlations NMR_Acq->Analysis Assignment Definitive Assignment: Isomer A = cis Isomer B = trans Analysis->Assignment

Caption: Workflow for Isomer Differentiation using NMR.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for observing the carboxylic acid proton, which may exchange with trace water in CDCl₃.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • 19F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This will confirm the presence of the fluorine-containing compound and can be used for more advanced heteronuclear experiments.

  • 2D NOESY Acquisition: Acquire a 2D NOESY (or ROESY) spectrum to probe for through-space correlations. The choice of mixing time is crucial and should be optimized to observe the relevant intermolecular NOEs.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate proton signals, determine chemical shifts relative to TMS, and carefully measure the coupling constants (J-values) from the multiplet patterns. Analyze the NOESY spectrum for cross-peaks indicating spatial proximity.

Comparative Data Summary (Predicted)
Spectroscopic Parametercis-Isomertrans-IsomerRationale for Difference
³JH1-H3 ~8-12 Hz~3-6 HzThe dihedral angle between cis protons on a cyclopropane ring leads to a larger coupling constant.[1]
NOE (H1 ↔ EtO₂C- group) PresentAbsentProtons are on the same face of the ring, within 5 Å, allowing for through-space magnetization transfer.[2][3]
¹³C Shift (C1 - COOH) Slightly UpfieldSlightly DownfieldSteric compression in the cis isomer can cause a slight shielding effect (upfield shift).
¹H Shift (Carboxylic Acid) ~10-12 ppm (broad)~10-12 ppm (broad)This proton is typically far downfield and broad due to hydrogen bonding and exchange; less useful for differentiation.[8]

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While less definitive than NMR for stereoisomer differentiation, it serves as an excellent complementary technique.[9] The primary utility of IR lies in confirming the presence of key functional groups and noting subtle shifts in absorption bands due to differences in molecular symmetry and intramolecular interactions.[1]

Key Differentiating Principles in IR:
  • Symmetry: The trans isomer generally possesses a higher degree of symmetry than the cis isomer. This can lead to fewer IR-active vibrational modes, resulting in a "simpler" spectrum for the trans isomer.[1]

  • Intramolecular Hydrogen Bonding: In the cis isomer, the carboxylic acid and the ethoxycarbonyl group are on the same side of the ring, which may allow for weak intramolecular hydrogen bonding. This can cause a slight broadening and shift to lower frequency for the O-H and C=O stretching bands compared to the trans isomer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present. Compare the spectra of the two isomers, paying close attention to the fingerprint region (below 1500 cm⁻¹) and the positions of the C=O and O-H stretching bands.

Comparative Data Summary (Expected Regions)
Functional Group VibrationWavenumber (cm⁻¹)Expected Appearance & Isomer Differences
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)Confirms the carboxylic acid.[10] May be slightly broader in the cis isomer due to potential intramolecular H-bonding.
C-H Stretch (Cyclopropane) ~3100 - 3000Confirms the strained ring C-H bonds.
C=O Stretch (Carboxylic Acid) ~1710A strong, sharp peak.[10] May be slightly lower in the cis isomer.
C=O Stretch (Ester) ~1740A strong, sharp peak.[11][12]
C-F Stretch ~1100 - 1000Confirms the presence of the C-F bond.
Fingerprint Region < 1500Will show complex differences between the two isomers due to variations in bending and stretching modes.

Mass Spectrometry: Confirming Composition and Fragmentation

Mass Spectrometry (MS) is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.[13] While MS alone cannot typically distinguish between diastereomers like cis and trans isomers because they have the same mass, the relative abundances of certain fragment ions can sometimes differ due to stereochemical influences on fragmentation pathways.

Key Principles in MS Analysis:
  • Molecular Ion Peak (M⁺): Both isomers will show an identical molecular ion peak corresponding to the mass of the molecule. For cyclopropane derivatives, this peak is often of relatively intense abundance because cleaving the ring requires breaking two bonds.[14]

  • Fragmentation Pattern: The primary fragmentation pathway for carboxylic acid derivatives is often the loss of the substituent attached to the carbonyl, forming a stable acylium ion (R-CO⁺).[11] In this case, cleavage of the C-C bond between the carbonyl and the cyclopropane ring is likely. The strained cyclopropane ring itself can also fragment in characteristic ways, often by losing ethylene (28 Da) after initial ring-opening.[15]

Illustrative Fragmentation Pathway

G Mol_Ion [M]⁺˙ Molecular Ion Frag1 [M - COOH]⁺ Loss of Carboxyl Radical Mol_Ion->Frag1 -•COOH Frag2 [M - OEt]⁺ Loss of Ethoxy Radical Mol_Ion->Frag2 -•OEt Frag3 [M - C₂H₄]⁺˙ Ring Fragmentation Mol_Ion->Frag3 -C₂H₄

Caption: Potential Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS can be particularly useful as the isomers may have different retention times, allowing for their separation prior to mass analysis.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways. Compare the relative intensities of key fragments between the two isomers.

Conclusion

The definitive differentiation of cis and trans isomers of this compound relies on a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the cornerstone technique. The significant and predictable differences in ³JHH coupling constants and the presence or absence of key NOE correlations provide unambiguous assignment.[1][2] Infrared spectroscopy acts as a vital complementary tool for functional group confirmation and for detecting subtle differences in molecular symmetry and bonding.[9] Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that, while not typically sufficient for differentiation on its own, completes the structural characterization. By logically applying these techniques, researchers can confidently elucidate the precise stereochemistry of these and related cyclopropane derivatives, a critical step in advancing research and development.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

  • Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]

  • Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. PDXScholar. Retrieved from [Link]

  • Singh, R. P., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Supporting Information. (2018). Green Chemistry, 20, 3038. Retrieved from [Link]

  • PubMed. (1989). A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene. Pharmaceutical Research, 6(8), 706-708. [Link]

  • Cabezas, C., et al. (2022). Comprehensive rotational study and astronomical search for cyclopropanecarboxaldehyde. Astronomy & Astrophysics, 663, A163. [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. Retrieved from [Link]

  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

  • ScienceDirect. (1976). FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

Sources

validation of the structure of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid: A Comparative Analysis Centered on X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for complex scaffolds such as substituted cyclopropanes, where the strained ring system and the presence of stereocenters can give rise to unique conformational and electronic properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available, this guide will draw upon extensive data from closely related fluorinated cyclopropane derivatives to present a robust and insightful analysis.

The Central Role of X-ray Crystallography in Structural Elucidation

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is often crucial for understanding a molecule's reactivity and biological activity. For a molecule like this compound, with its multiple substituents and stereocenters, X-ray crystallography offers unparalleled insights into its solid-state conformation and intermolecular interactions.

A key aspect to consider in fluorinated organic molecules is the influence of stereoelectronic effects, such as the gauche effect, which can dictate the preferred conformation.[1][2] X-ray crystallography can directly visualize these conformational preferences, providing empirical data to support theoretical predictions.[3][4]

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides the most detailed structural information, it is often used in conjunction with other spectroscopic and analytical methods. Each technique offers unique advantages and limitations in the context of structural validation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[5]Requires a suitable single crystal, which can be challenging to obtain. Provides information on the solid-state conformation, which may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), relative stereochemistry through coupling constants and NOE.Provides detailed information about the structure in solution.[6] Non-destructive.[6]Does not provide absolute stereochemistry. Interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[7]Provides limited information on stereochemistry and connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F).Fast and simple method for identifying functional groups.[8]Provides limited information on the overall molecular structure.
Computational Chemistry Theoretical prediction of stable conformers, bond lengths, and angles.Can provide insights into structures that are difficult to analyze experimentally.[9]Predictions must be validated by experimental data. Accuracy depends on the level of theory used.

Experimental Workflow: From Synthesis to Structure

The journey to validating the structure of this compound involves a series of logical steps, culminating in the detailed analysis of its three-dimensional architecture.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Crystallographic Analysis cluster_3 Structural Validation A Synthesis of 2-fluorocyclopropane carboxylic acid derivatives B Purification by chromatography/recrystallization A->B C NMR, MS, IR Spectroscopy B->C D Crystal Growth B->D G Comparative Analysis of Spectroscopic & Crystallographic Data C->G E X-ray Data Collection D->E F Structure Solution & Refinement E->F F->G H Final Structural Confirmation G->H G cluster_0 Spectroscopic Data cluster_1 Crystallographic Data main This compound Molecular Formula: C₇H₉FO₄ Molecular Weight: 176.14 g/mol nmr NMR Spectroscopy ¹H NMR: Signals for cyclopropyl protons, ethyl group, and acidic proton. ¹³C NMR: Resonances for cyclopropyl carbons, carbonyls, and ethyl group. ¹⁹F NMR: A single resonance with coupling to adjacent protons. main->nmr Connectivity & Relative Stereochemistry ms Mass Spectrometry Expected m/z for [M-H]⁻ or [M+H]⁺. Fragmentation pattern provides clues about substructures. main->ms Molecular Weight ir IR Spectroscopy Strong C=O stretches for carboxylic acid and ester. O-H stretch for carboxylic acid. C-F stretch. main->ir Functional Groups xray X-ray Crystallography Precise bond lengths (e.g., C-F, C-C in cyclopropane). Bond angles revealing ring strain. Torsion angles defining conformation. Intermolecular hydrogen bonding network. main->xray Absolute 3D Structure

Sources

A Researcher's Guide to Fluorinating Reagents for Cyclopropane Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the conformational rigidity and unique electronic nature of a cyclopropane ring, the resulting fluorinated cyclopropanes represent a class of privileged motifs in drug discovery.[1][2] However, the synthesis of these valuable structures is not without its challenges, and the choice of fluorinating reagent is a critical parameter that dictates the efficiency, stereoselectivity, and substrate scope of the cyclopropanation reaction.

This guide provides an in-depth, comparative analysis of the most common and effective fluorinating reagents for cyclopropane synthesis. We will delve into the mechanistic underpinnings of each reagent class, present supporting experimental data to guide your selection, and provide detailed protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Landscape of Fluorocyclopropanation: A Mechanistic Dichotomy

The synthesis of fluorinated cyclopropanes can be broadly approached through two main strategies: the addition of a fluorinated carbene or carbenoid to an alkene, or the reaction of a fluoroalkene with a carbene or carbenoid. The choice of fluorinating reagent is intrinsically linked to the chosen strategy and the desired level of fluorination (mono-, di-, or trifluoromethylated). Mechanistically, these reagents can be categorized based on the nature of the fluorine source and the key bond-forming steps.

Diagram: Major Synthetic Routes to Fluorocyclopropanes

G cluster_0 Addition of Fluorinated Carbenes/Carbenoids to Alkenes cluster_1 Addition of Carbenes/Carbenoids to Fluoroalkenes A Alkene C Fluorinated Cyclopropane A->C [2+1] Cycloaddition B Fluorinated Carbene Precursor B->C D Fluoroalkene F Fluorinated Cyclopropane D->F [2+1] Cycloaddition E Carbene Precursor E->F

Caption: Overview of the two primary strategies for fluorocyclopropane synthesis.

Comparative Efficacy of Fluorinating Reagents

The selection of a fluorinating reagent is a multi-faceted decision that depends on the desired product, the substrate's electronic and steric properties, and the required level of stereocontrol. Below, we compare the performance of several key classes of reagents, with a focus on the cyclopropanation of styrene as a model substrate where data is available.

Reagent/Catalyst SystemSubstrateFluorinating/Carbene SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference(s)
Biocatalyst
Engineered Myoglobinp-chlorostyrene2-diazo-1,1,1-trifluoroethane82>99:1 (trans:cis)99.9 (1S,2S)[3]
Rhodium Catalyst
Rh₂(S-NTTL)₄Styrene1-mesyl-4-phenyl-1,2,3-triazole95>20:1 (trans:cis)96 (1R,2R)[3]
Iron Catalyst
Fe(P3)ClStyreneα-trifluoromethyldiazomethane9110:1 (trans:cis)85 (1R,2R)[3]
Difluorocarbene Precursors
TMSCF₃/NaIStyrene:CF₂85N/AN/A[1]
PhHgCF₃/NaIStyrene:CF₂Good yieldsN/AN/A

Note: The data presented is for specific, optimized reactions and may not be representative of all substrates. N/A: Not applicable as the reaction produces a gem-difluorocyclopropane.

In-Depth Analysis of Key Reagent Classes

Electrophilic Fluorinating Agents: The "F+" Approach

Electrophilic fluorinating agents, such as Selectfluor®, are powerful reagents for introducing fluorine into electron-rich substrates.[1] In the context of cyclopropanation, they are typically used in conjunction with a diazo compound, which serves as the carbene precursor.

Mechanism of Action: The reaction is believed to proceed through the initial formation of a fluorinated diazonium ion, followed by the loss of nitrogen to generate a fluorinated carbene. This highly reactive intermediate then undergoes a [2+1] cycloaddition with the alkene. The mechanism for electrophilic fluorination can be complex, with evidence supporting both Sₙ2-type and single-electron transfer (SET) pathways depending on the specific reagent and substrate.[4]

Causality of Experimental Choices: The choice of an electrophilic fluorinating agent is often dictated by its reactivity and handling characteristics. Selectfluor® is a popular choice due to its stability and ease of use compared to gaseous fluorine. The reaction conditions, such as the choice of solvent and temperature, are optimized to control the decomposition of the diazo compound and favor the desired cyclopropanation pathway over potential side reactions.

Nucleophilic Fluorinating Agents: A Note on their Role

Reagents like Diethylaminosulfur Trifluoride (DAST) are primarily known for deoxofluorination (converting alcohols and carbonyls to fluorides). While not direct reagents for cyclopropanation of simple alkenes, they play a role in the synthesis of fluorinated building blocks that can subsequently be used in cyclopropanation reactions. For instance, DAST can be used to synthesize fluoroalkenes, which can then undergo cyclopropanation with a non-fluorinated carbene.

Safety and Handling: DAST and related reagents are thermally unstable and can decompose violently if heated.[5][6] They are also highly corrosive and react vigorously with water, releasing toxic HF gas.[5] Strict adherence to safety protocols, including the use of a fume hood, appropriate personal protective equipment (PPE), and careful temperature control, is paramount.[7]

Difluorocarbene Precursors: The Workhorses of gem-Difluorocyclopropanation

The generation of difluorocarbene (:CF₂) is a widely used and effective method for the synthesis of gem-difluorocyclopropanes. A variety of precursors have been developed, each with its own advantages and disadvantages.

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): In the presence of a fluoride source like sodium iodide (NaI), TMSCF₃ serves as an excellent precursor for difluorocarbene.[1] This method is popular due to the commercial availability and relatively low toxicity of TMSCF₃.

  • Phenyl(trifluoromethyl)mercury (PhHgCF₃, Seyferth's Reagent): This reagent is highly effective for the difluorocyclopropanation of both electron-rich and electron-poor alkenes. However, its high toxicity due to the presence of mercury has led to a decline in its use.

  • Hexafluoropropylene Oxide (HFPO): Thermal decomposition of HFPO generates difluorocarbene and is a cost-effective method for large-scale synthesis.

Mechanism of Action: These reagents generate difluorocarbene, a neutral, divalent carbon species. The carbene then adds to the double bond of an alkene in a concerted [2+1] cycloaddition reaction, which is typically stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Diagram: General Mechanism of Difluorocyclopropanation

G A Difluorocarbene Precursor (e.g., TMSCF₃) B :CF₂ (Difluorocarbene) A->B Activation (e.g., NaI) D gem-Difluorocyclopropane B->D [2+1] Cycloaddition C Alkene C->D

Caption: Generation of difluorocarbene and its subsequent cycloaddition.

Simmons-Smith and Related Reactions: The Carbenoid Approach

The Simmons-Smith reaction and its modifications utilize organozinc carbenoids to effect cyclopropanation. For fluorocyclopropanation, a fluorinated dihalomethane (e.g., CHFI₂) is used in conjunction with a zinc-copper couple or diethylzinc.[8]

Mechanism of Action: The reaction involves the formation of an organozinc carbenoid, which is a more complex and less reactive species than a free carbene. The cyclopropanation is believed to proceed through a concerted, three-centered "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the fluoromethylene group. This mechanism accounts for the high stereospecificity of the reaction.[9]

Causality of Experimental Choices: The choice of the specific Simmons-Smith protocol (e.g., using a Zn-Cu couple versus diethylzinc) can influence the reactivity and substrate scope. The use of directing groups, such as hydroxyl groups on the alkene substrate, can lead to high levels of diastereoselectivity by coordinating to the zinc carbenoid and delivering the fluoromethylene group to one face of the double bond.

Experimental Protocols

Protocol 1: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI

Materials:

  • Styrene

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add styrene (1.0 equiv) and anhydrous THF.

  • Add sodium iodide (1.2 equiv) to the solution.

  • Add (trifluoromethyl)trimethylsilane (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Protocol 2: Simmons-Smith Fluorocyclopropanation of an Allylic Alcohol

Materials:

  • Allylic alcohol

  • Diethylzinc (Et₂Zn) (solution in hexanes)

  • Fluoroiodomethane (CH₂FI)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask

  • Syringes

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add a solution of the allylic alcohol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (2.2 equiv) via syringe. A gas evolution will be observed. Stir the mixture at 0 °C for 30 minutes.

  • In a separate dry, nitrogen-flushed flask, prepare a solution of fluoroiodomethane (2.0 equiv) in anhydrous DCM.

  • Slowly add the solution of fluoroiodomethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated cyclopropane.

Conclusion and Future Outlook

The synthesis of fluorinated cyclopropanes is a vibrant and evolving field of research. The choice of fluorinating reagent is a critical decision that profoundly impacts the outcome of the cyclopropanation reaction. This guide has provided a comparative overview of the major classes of reagents, highlighting their mechanistic nuances, relative efficacies, and practical considerations.

For the synthesis of gem-difluorocyclopropanes, difluorocarbene precursors like TMSCF₃ offer a reliable and accessible route. For monofluorinated cyclopropanes, particularly with stereochemical control, transition-metal catalysis and biocatalysis are at the forefront of innovation, offering high yields and excellent enantioselectivities. The classic Simmons-Smith reaction remains a valuable tool, especially for diastereoselective cyclopropanations of substrates bearing directing groups.

As the demand for structurally complex and stereochemically defined fluorinated molecules continues to grow, the development of new, more efficient, and selective fluorinating reagents will undoubtedly remain a key focus of synthetic organic chemistry. Future advancements will likely involve the design of novel catalysts that can operate under milder conditions with broader substrate scope and even greater stereocontrol, further empowering the synthesis of these important motifs for applications in medicine and materials science.

References

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
  • Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Accounts of chemical research, 37(1), 31-44.
  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26.
  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of catalysts and chiral ligands. Chemical Society Reviews, 45(20), 5441-5454.
  • Mykhailiuk, P. K. (2014). Fluorine-containing synthons from 2, 2, 2-trifluoroethanol. Journal of Fluorine Chemistry, 167, 147-153.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical reviews, 96(5), 1737-1756.
  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid is a key chiral building block in modern medicinal chemistry, valued for its unique conformational constraints and the strategic placement of a fluorine atom to modulate physicochemical properties. The stereochemical integrity and purity of this intermediate are paramount, as impurities can propagate through multi-step syntheses, impacting the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantifying the purity of this compound, capable of resolving the parent molecule from starting materials, byproducts, and stereoisomers.

This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer insights gleaned from extensive laboratory experience to empower researchers in drug discovery and development.

The Analytical Challenge: A Molecule of Complexity

Assessing the purity of this compound presents several analytical hurdles. The molecule's high polarity, a consequence of the terminal carboxylic acid, can lead to poor retention on conventional reversed-phase columns. Furthermore, its synthesis can yield a mixture of diastereomers and enantiomers, necessitating chromatographic techniques with high resolving power. Potential process-related impurities may include unreacted starting materials or byproducts from side reactions, which may be structurally similar to the target compound.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific purity attribute being assessed. Here, we compare two primary HPLC modes: Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Assessment

RP-HPLC is the workhorse for determining the purity of the target compound relative to non-chiral impurities. The primary challenge with this analyte is its polar nature, which can result in minimal retention on standard C18 columns, a phenomenon known as "phase collapse" when using highly aqueous mobile phases.[1]

Column Selection: To overcome the retention issue, a polar-modified or polar-embedded reversed-phase column is recommended. These columns are designed to be compatible with 100% aqueous mobile phases and offer alternative selectivity for polar compounds.[1] An Agilent Polaris C18-A or a similar column with a polar-embedded stationary phase provides excellent retention and peak shape for organic acids.[1] Mixed-mode columns that incorporate both reversed-phase and anion-exchange functionalities can also be highly effective for retaining polar acidic compounds.[2]

Mobile Phase Optimization: The ionization state of the carboxylic acid group is a critical parameter that is controlled by the mobile phase pH.[3] To ensure consistent retention and good peak shape, the mobile phase should be buffered to a pH at least one unit away from the analyte's pKa. For a carboxylic acid, a low pH mobile phase (e.g., pH 2.5-3.5) will suppress the ionization of the carboxyl group, rendering the molecule less polar and thus more retained on a reversed-phase column.[3] A common choice is a phosphate buffer or, for LC-MS compatibility, a formic acid or trifluoroacetic acid solution. The organic modifier, typically acetonitrile or methanol, is used to control the elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Detection: The ethoxycarbonyl and carboxylic acid groups do not possess strong chromophores in the standard UV range.[4] Therefore, detection is typically performed at low wavelengths, such as 200-215 nm, to achieve adequate sensitivity.[5] It's important to note that many mobile phase additives also absorb in this region, so a stable baseline is crucial. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, though this adds a sample preparation step.[6][7][8][9]

In-Depth Experimental Protocol: RP-HPLC

This protocol details a robust method for the achiral purity assessment of this compound.

Objective: To resolve and quantify the target analyte from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Data Analysis: The purity is calculated using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Chiral HPLC for Enantiomeric Purity Assessment

For many pharmaceutical applications, controlling the stereochemistry is critical. Chiral HPLC is the definitive method to separate and quantify the enantiomers of this compound.[10] The most common approach is the use of a Chiral Stationary Phase (CSP).[11][12]

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often provide excellent enantioseparation for a wide range of compounds, including carboxylic acids.[10][12] Columns like Chiralpak® or Chiralcel® series are excellent starting points for method development. The choice of the specific CSP will depend on the exact stereochemical features of the analyte.

Mobile Phase: The mobile phase for chiral separations is typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).[10] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) are often added to improve peak shape and resolution.

Data Presentation: Method Comparison

ParameterRP-HPLC (Achiral Purity)Chiral HPLC (Enantiomeric Purity)
Objective Quantify process-related impuritiesQuantify enantiomeric excess (e.e.)
Typical Column Polar-embedded C18 (e.g., Agilent Polaris C18-A)Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase Aqueous buffer/organic modifier gradientNon-polar solvent/alcohol mixture (isocratic)
Key Optimization pH control for retention and peak shapeChoice of CSP and polar modifier concentration
Typical Run Time 15-25 minutes10-30 minutes

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Synthesized Compound weigh Weighing start->weigh dissolve Dissolution & Dilution weigh->dissolve filter Syringe Filtration dissolve->filter inject Autosampler Injection filter->inject separate Chromatographic Separation (Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of this important synthetic intermediate. A well-developed RP-HPLC method using a polar-modified column is essential for achiral purity determination, while a chiral HPLC method with a suitable CSP is necessary for controlling enantiomeric purity. The methodologies and protocols presented in this guide provide a solid foundation for researchers to develop and implement robust analytical procedures for this and other structurally related compounds.

References

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • PubMed. (1996, September-October). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • TCI Chemicals. (n.d.). HPLC Labeling Reagents.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025, August 5). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is essential for developing next-generation therapeutics with superior efficacy and safety profiles. The 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid scaffold is a compelling building block that combines three powerful features: a cyclopropane ring, fluorine substitution, and a carboxylic acid.

The cyclopropane ring imparts a high degree of conformational rigidity, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding potency and selectivity for its biological target.[1][2][3] The introduction of fluorine is a well-established strategy to modulate physicochemical properties, often improving metabolic stability, cell permeability, and binding affinity through favorable electronic interactions.[4][5][6][7][8] Finally, the carboxylic acid group is a crucial pharmacophore, frequently engaging in critical hydrogen bonding and electrostatic interactions within a target's active site.[9][10]

However, the very features that make this scaffold attractive can also present significant challenges. The carboxylic acid moiety, while vital for target engagement, is often a metabolic liability and can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[10][11] Furthermore, the specific stereochemistry and electronic nature of this particular fluorinated cyclopropane may not be optimal for every target class.

This guide provides a comparative analysis of strategic alternatives to this compound. We will explore bioisosteric replacements for the carboxylic acid, modifications to the core scaffold, and the experimental workflows required to validate these design choices. Our goal is to equip drug discovery researchers with the rationale and practical methodologies to overcome common challenges and rationally design molecules with improved drug-like properties.

Section 1: A Comparative Framework for Strategic Alternatives

The selection of an alternative is not arbitrary; it is a hypothesis-driven process aimed at solving a specific design problem, whether it be improving permeability, blocking metabolic pathways, or fine-tuning target affinity. We will compare alternatives based on their impact on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Carboxylic Acid Bioisosteres: Beyond the Carboxylate

Bioisosteric replacement of the carboxylic acid is often the first and most impactful strategy employed when this group is identified as a liability.[11][12] The goal is to retain the key binding interactions while improving the molecule's overall pharmacokinetic profile.

  • Tetrazoles: Tetrazoles are arguably the most common non-classical isostere of carboxylic acids. Their pKa values (≈ 4.5–4.9) are very similar to carboxylic acids, allowing them to exist as an anion at physiological pH and mimic key electrostatic interactions.[11] The key advantage is that the negative charge is delocalized over the five-membered ring, making the tetrazolate anion more lipophilic and metabolically robust compared to the corresponding carboxylate.[11]

  • Fluorinated Alcohols: Highly fluorinated alcohols, such as 2,2,2-trifluoroethan-1-ol, serve as weakly acidic, nonplanar bioisosteres.[11][13] Their higher lipophilicity makes them particularly attractive for CNS-targeted programs where blood-brain barrier penetration is a major hurdle.[11]

  • Acyl Sulfonamides: This class of isosteres offers a tunable acidic proton, with pKa values that can be modulated by the choice of the sulfonamide substituent. They can form strong hydrogen bonds and are generally more metabolically stable than carboxylic acids.

Below is a logical workflow for selecting a suitable carboxylic acid bioisostere based on the desired property modulation.

G Start Design Goal: Replace Carboxylic Acid Problem1 Poor Permeability / High Efflux? Start->Problem1 Problem2 Metabolic Instability (e.g., Glucuronidation)? Start->Problem2 Problem3 Need to Maintain Strong Acidity for Binding? Start->Problem3 Solution1 Increase Lipophilicity: - Tetrazole - Fluorinated Alcohol Problem1->Solution1 Yes Solution2 Block Metabolism: - Tetrazole - Acyl Sulfonamide Problem2->Solution2 Yes Solution3 Maintain or Tune Acidity: - Tetrazole (similar pKa) - Acyl Sulfonamide (tunable pKa) Problem3->Solution3 Yes

Caption: Decision tree for selecting a carboxylic acid bioisostere.
Scaffold Modification: Tuning the Fluorinated Cyclopropane Core

If the core scaffold itself requires optimization, direct modification of the fluorocyclopropane ring is a viable strategy.

  • gem-Difluorocyclopropanes: Compared to the mono-fluorinated parent, a gem-difluorocyclopropane introduces a more polarized system. This modification can significantly alter the molecule's interaction with its target and impact its metabolic stability.[14][15] Compounds with geminal fluorines are often particularly stable due to anomeric-like hyperconjugation effects.[14][15] The synthesis of gem-difluorocyclopropanes typically involves the [2+1] cycloaddition of an alkene with a difluorocarbene source.[16]

  • Cyclopropane Bioisosteres (e.g., Oxetanes, Azetidines): In some cases, the cyclopropane ring itself can be replaced with other small, strained rings like oxetanes or azetidines. These scaffolds also serve as conformationally restricted linkers but introduce heteroatoms that can act as hydrogen bond acceptors and improve aqueous solubility, offering an alternative way to modulate physicochemical properties.

Comparative Data Summary

The table below summarizes the expected shifts in key properties when moving from the parent scaffold to a potential alternative. This serves as a general guide for initial design choices.

Scaffold / Isostere Relative pKa Relative Lipophilicity (LogD7.4) Relative Permeability Key Rationale
Parent (Carboxylic Acid) BaselineBaselineBaselinePotent target engagement but potential ADME issues.
Tetrazole Isostere SimilarHigherHigherImprove permeability and block metabolism while mimicking acidity.[11]
Fluorinated Alcohol Isostere Much Higher (Less Acidic)Significantly HigherSignificantly HigherDrastically increase lipophilicity and CNS penetration.[11][13]
gem-Difluoro Scaffold Similar (if COOH retained)Slightly HigherSimilar to HigherEnhance metabolic stability and alter electronic interactions.[14][17]
Oxetane Scaffold Similar (if COOH retained)LowerVariableIntroduce H-bond acceptors, improve solubility.

Section 2: Experimental Validation Protocols

Once alternative compounds are synthesized, they must be rigorously tested to validate the design hypothesis. The following protocols describe key assays for a direct, head-to-head comparison. The causality behind these choices is to create a tiered, efficient screening cascade, moving from simple physicochemical properties to more complex biological assays.

G cluster_0 Tier 1: Physicochemical & ADME Screening cluster_1 Tier 2: In Vitro Pharmacology cluster_2 Tier 3: Safety & Final Profiling PAMPA PAMPA (Passive Permeability) Binding Binding Assay (Ki) (Target Affinity) PAMPA->Binding MetStab Microsomal Stability (Metabolism) MetStab->Binding Solubility Aqueous Solubility CellPotency Cell-Based Assay (EC50) (Functional Potency) Binding->CellPotency hERG hERG Assay (Cardiotoxicity) CellPotency->hERG Cyto Cytotoxicity Assay CellPotency->Cyto Compound Synthesized Analogs Compound->PAMPA Compound->MetStab Compound->Solubility

Caption: A tiered experimental workflow for evaluating drug candidates.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[18] It is a cost-effective first pass to determine if a bioisosteric replacement has successfully improved a compound's ability to cross biological membranes.

  • Methodology:

    • Preparation of Donor Plate: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor filter plate.

    • Preparation of Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

    • Lipid Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

    • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.

    • Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known physical parameters of the assay system.

Protocol 2: Human Liver Microsomal Stability Assay
  • Rationale: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are abundant in liver microsomes.[19] It is a critical measure of metabolic stability.

  • Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the T=0 control, add methanol or acetonitrile instead of NADPH to quench the reaction immediately.

    • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile with an internal standard).

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

    • Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining percentage of the parent compound.

    • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 3: Competitive Radioligand Binding Assay
  • Rationale: This assay determines the binding affinity (Ki) of a test compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.[20][21] It is the gold standard for quantifying target engagement.

  • Methodology:

    • Reagent Preparation: Prepare a membrane suspension from cells expressing the target receptor, a radiolabeled ligand (e.g., ³H-labeled standard), and a series of dilutions of the unlabeled test compound.

    • Assay Plate Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include controls for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with cold assay buffer.

    • Detection: Place the filter mat in a scintillation vial with a scintillation cocktail. Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[20]

Conclusion: A Rational Path to Optimized Leads

The this compound scaffold is a valuable starting point in drug design, offering a unique combination of conformational constraint and fluorine-induced property modulation. However, its inherent liabilities, particularly those associated with the carboxylic acid moiety, often necessitate further optimization.

By systematically evaluating rationally designed alternatives—such as tetrazole bioisosteres to enhance permeability and metabolic stability, or gem-difluoro analogs to fine-tune electronic interactions—researchers can overcome these hurdles. The choice of the "best" alternative is context-dependent and must be guided by a clear understanding of the project's specific design goals and the target's structural requirements. A rigorous, tiered experimental approach, moving from high-throughput ADME assays to detailed pharmacological profiling, is critical for validating these design choices efficiently. This guide provides both the strategic framework and the practical protocols to empower scientists to transform promising scaffolds into viable drug candidates.

References

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Retrieved from [Link]

  • (2024, August 12). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Europe PMC. Retrieved from [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]

  • IBR Inc. (n.d.). Drug - target binding and Ligand Binding Assays (LBA). Retrieved from [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science. Retrieved from [Link]

  • (2024). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. Retrieved from [Link]

  • (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Retrieved from [Link]

  • (2012, March 23). Drug Safety Evaluation: Methods and Protocols. SpringerLink. Retrieved from [Link]

  • (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Retrieved from [Link]

  • Hashimoto, T., et al. (2012). Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone. PubMed. Retrieved from [Link]

  • (2025, August 10). Drug Safety Evaluation: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Retrieved from [Link]

  • (2022, September 26). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

  • Wikipedia. (n.d.). Clinical trial. Retrieved from [Link]

  • (n.d.). Functionalized gem-difluorocycloalkanes, their non-fluorinated and acylic counterparts – target molecules of this study. ResearchGate. Retrieved from [Link]

  • Sprengeler, P. A., et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • (n.d.). Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity 1. ResearchGate. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]

  • (2024, October 3). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry. Retrieved from [Link]

  • Vanden Heuvel, J. (2024, July 30). How to Better Predict Potential Drug Interactions Early in the Discovery Process. YouTube. Retrieved from [Link]

  • (2021, November 8). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. RSC Publishing. Retrieved from [Link]

  • (2023, June 7). Structure property relationships of fluorinated carboxylic acid bioisosteres. PubMed. Retrieved from [Link]

  • (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Retrieved from [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • (2024). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. Retrieved from [Link]

  • (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Retrieved from [Link]

  • (2014, September 4). The Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, September 2). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PubMed Central. Retrieved from [Link]

  • (2021, January 12). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. Retrieved from [Link]

  • (2021, December 6). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical synthesis requires a deep commitment not only to discovery but also to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid. As a fluorinated organic acid, this compound requires specialized handling to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, explaining the critical reasoning behind each procedural step to empower you with the knowledge for safe and responsible chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazards Include:

  • Corrosivity: Likely to cause severe skin burns and eye damage[1][2].

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled[2].

  • Environmental Persistence: The strong carbon-fluorine bond makes such compounds persistent in the environment, necessitating destruction rather than simple neutralization or landfilling[3].

Based on these hazards, a stringent personal protective equipment (PPE) protocol is non-negotiable.

Hazard Summary & Required PPE
Inferred Hazard Class Corrosive, Acutely Toxic (Oral, Dermal, Inhalation), Halogenated Organic
Signal Word DANGER
Primary Routes of Exposure Skin/Eye Contact, Inhalation, Ingestion
Required PPE
Eye/Face Protection Chemical safety goggles and a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.
Respiratory Protection All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols[4].
Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in a compliant waste management program. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Causality: this compound is a halogenated organic acid . According to federal and local regulations, halogenated waste must be kept separate from all other waste streams[5][6]. The high-temperature incineration required for halogenated compounds is a more expensive and specialized process[3]. Mixing it with non-halogenated solvents unnecessarily contaminates the entire volume, increasing disposal costs and environmental burden.

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane)[7].

  • Do not combine it with aqueous waste, acids, or bases[6].

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol details the procedure for collecting and storing the waste in a Satellite Accumulation Area (SAA) before its final disposal by a licensed environmental services vendor. The SAA is the designated laboratory area where waste is collected at or near its point of generation[8][9].

Materials:

  • Approved hazardous waste container (e.g., 4L polyethylene bottle or carboy)[5].

  • Secondary containment bin (must be large enough to hold the entire contents of the primary container).

  • Hazardous Waste Tag.

Procedure:

  • Container Preparation:

    • Select a clean, dry, and compatible container with a secure, screw-top cap[9]. Polyethylene is a suitable choice for halogenated organic acids.

    • Affix a "Hazardous Waste" tag to the container before adding any waste[7][10].

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood while wearing all required PPE.

    • Carefully pour the waste this compound, or solutions containing it, into the designated "Halogenated Organic Waste" container using a funnel.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[9][11].

    • Securely cap the container immediately after adding waste. It should remain closed at all times unless waste is actively being added[5][7].

  • Labeling:

    • On the Hazardous Waste tag, clearly list all chemical constituents and their approximate percentages. For example:

      • "Waste this compound: ~10%"

      • "Methylene Chloride: ~90%"

    • Ensure the generator's name and contact information are legible[5].

    • Check the appropriate hazard boxes (e.g., "Toxic," "Corrosive") based on the waste profile.

  • Storage in the Satellite Accumulation Area (SAA):

    • Place the sealed and labeled container inside a secondary containment bin[5].

    • Store the waste in a designated SAA that is under the direct control of laboratory personnel and away from incompatible materials[4][8].

    • The storage area should be cool, dry, and well-ventilated[5].

  • Arranging for Disposal:

    • Once the container is full (or within one year of the first drop of waste being added), arrange for pickup through your institution's Environmental Health & Safety (EHS) department[9].

    • Your EHS office will coordinate with a licensed hazardous waste vendor for final disposal, which will be conducted via high-temperature incineration[3][6].

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is essential for safety.

  • Evacuate & Alert: If the spill is large or you feel unsafe, evacuate the immediate area and alert your colleagues and supervisor. Pull the fire alarm if necessary.

  • Control & Contain (for small, manageable spills only):

    • Ensure you are wearing full PPE.

    • Prevent the spill from spreading or entering drains.

    • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the liquid[5][7]. Do not use combustible materials like paper towels.

  • Cleanup:

    • Carefully scoop the contaminated absorbent material into a designated plastic bag or container.

    • Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste streams containing this compound.

DisposalWorkflow start Waste Generated: Contains 2-ethoxycarbonyl-2- fluorocyclopropane-1-carboxylic acid is_pure Is the waste pure compound or mixed with other chemicals? start->is_pure is_halogenated Is the mixture with other HALOGENATED solvents only? is_pure->is_halogenated Mixed halogen_container Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. is_pure->halogen_container Pure is_halogenated->halogen_container Yes improper_mix STOP! Improper Mixture. Consult EHS Immediately. DO NOT MIX. is_halogenated->improper_mix No (mixed with non-halogenated) label_store 1. Label container with 'Hazardous Waste' and full chemical names/percentages. 2. Store in secondary containment in a designated SAA. halogen_container->label_store request_pickup When container is 90% full or at 1-year mark, request pickup from EHS. label_store->request_pickup final_disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) request_pickup->final_disposal

Caption: Decision workflow for proper segregation and disposal of the target compound.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Hazardous Waste Segregation. Bucknell University.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Navigating the Safe Disposal of Cyclopropane-1,2-dicarbohydrazide: A Procedural Guide. Benchchem.

  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. Benchchem.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Halogenated Solvents. Washington State University Environmental Health & Safety.

  • Cyclopropane Disposal. Synergy Recycling.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course, University of Regensburg.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.

  • Safety Data Sheet Cyclopropane. Airgas.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - Cyclopropane. Matheson.

  • Hazardous Substance Fact Sheet - Cyclopropane. New Jersey Department of Health.

  • Guidelines for Disposing of PFAs. MCF Environmental Services.

  • Safety Data Sheet - Cyclopropanecarboxylic acid. Fisher Scientific.

  • Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. Cayman Chemical.

  • Safety Data Sheet (SDS) - Fmoc - (2S, 4R) - 4 - benzyl - pyrrolidine - 2 - carboxylic acid. Anaspec.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.

  • Safety Data Sheet - ImmunoFluor®-Carboxylic Acid (PEGylated). Encapsula NanoSciences.

  • Safety Data Sheet - 2-Fluorocyclopropanecarboxylic acid. Apollo Scientific.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides essential safety and logistical information for the use of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, a compound with potential applications in drug development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Landscape

The primary hazards associated with this compound are inferred from its constituent functional groups:

  • Carboxylic Acid Group: This functional group is acidic and likely corrosive. Direct contact can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors or aerosols can lead to respiratory tract irritation.[4][5] Ingestion is likely to be harmful, causing burns to the mouth, throat, and stomach.[1]

  • Fluorinated Cyclopropane Ring: Halogenated organic compounds can present a range of health hazards. The presence of fluorine can enhance the chemical's reactivity and potential for biological activity.

Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for the well-being of laboratory personnel and the integrity of your research.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield worn over goggles is mandatory when handling larger quantities (>50 mL) or when there is a significant risk of splashing.Protects against splashes of the corrosive liquid, which can cause severe eye damage, including blindness.[1] The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves are required. For small-scale operations, nitrile gloves are a suitable minimum. For handling larger volumes or for prolonged tasks, heavy-duty gloves such as butyl rubber or Viton® are recommended. Double gloving is a best practice.Prevents skin contact with the corrosive material.[6] Nitrile gloves offer good initial protection, while more robust gloves are necessary for extended exposure. Double gloving provides an extra barrier in case of a breach in the outer glove.
Skin and Body Protection A flame-retardant lab coat is the minimum requirement. An acid-resistant apron worn over the lab coat is necessary for procedures with a higher risk of splashes. Long pants and closed-toe shoes are mandatory at all times.Protects the skin and personal clothing from accidental spills and splashes of the corrosive and potentially harmful chemical.[5][6]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or aerosols.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Checklist
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the certification is current. The sash should be lowered to the indicated safe working height.

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or discoloration. Do not use compromised PPE.

  • Emergency Equipment Location: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure the path to this equipment is unobstructed.

  • Spill Kit Availability: Have a spill kit rated for chemical spills readily accessible. The kit should contain appropriate absorbent materials and neutralizing agents for acidic compounds.

Safe Handling Protocol

All manipulations of this compound should follow this workflow to ensure minimal exposure and maximum safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_emergency Locate Emergency Equipment prep_spill_kit Ensure Spill Kit is Accessible handle_transfer Transfer Compound within Fume Hood prep_spill_kit->handle_transfer Proceed to Handling handle_reaction Perform Reaction/Manipulation handle_transfer->handle_reaction handle_weighing Weighing (in ventilated enclosure if powder) handle_transfer->handle_weighing cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_wash Wash Hands Thoroughly

Caption: Experimental Workflow for Safe Handling.

Disposal Plan: Managing Halogenated Organic Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials from spill clean-up, must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is made of a compatible material and is kept securely closed when not in use.

Disposal Pathway:

The following decision tree illustrates the correct disposal pathway for waste generated during the handling of this compound.

start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated halogenated_waste Collect in Designated 'Halogenated Organic Waste' Container is_contaminated->halogenated_waste Yes non_hazardous_waste Dispose of as Non-Hazardous Waste is_contaminated->non_hazardous_waste No label_container Label Container Clearly: 'Hazardous Waste' and Full Chemical Name halogenated_waste->label_container seal_container Keep Container Securely Sealed label_container->seal_container institutional_disposal Arrange for Disposal via Institutional Hazardous Waste Management Program seal_container->institutional_disposal

Caption: Decision Tree for Waste Disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill For a small spill, contain the material with an appropriate absorbent from a chemical spill kit. For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, fostering a secure and productive research environment.

References

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Benchchem. (n.d.). Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene.
  • ChemicalBook. (n.d.). MSDS of (1S,2S)-2-fluorocyclopropane-1-carboxylic acid.
  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • University of Edinburgh. (2022). Chapter 18 - WASTE MANAGEMENT.
  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • U.S. Environmental Protection Agency. (n.d.). Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS.
  • Fluorine Notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid
Reactant of Route 2
2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.